Norcotinine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864736 | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17708-87-1, 17114-40-8 | |
| Record name | (±)-Norcotinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcotinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Norcotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Norcotinine: A Technical Guide to a Minor but Significant Nicotine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcotinine is a metabolite of nicotine, traditionally considered a minor pathway in the overall metabolic profile of the parent compound. However, emerging research has highlighted its significance in understanding the complete picture of nicotine's fate in biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, quantitative disposition, and the analytical methodologies employed for its study. Its purpose is to serve as a detailed resource for professionals in pharmacology, toxicology, and drug development. This compound is found in the urine of smokers, and its origins can be traced back to the metabolism of either cotinine or nornicotine.[1]
Metabolic Pathways of this compound Formation
The formation of this compound is a multi-step process involving several key enzymes. While quantitatively less significant than the primary metabolic route of nicotine to cotinine, the pathways leading to this compound are crucial for a complete understanding of nicotine metabolism.
This compound can be formed through two primary pathways:
-
From Nicotine via Nornicotine: Nicotine can undergo N-demethylation to form nornicotine.[2][3][4] This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6.[4][5] Subsequent oxidation of nornicotine can then lead to the formation of this compound.[1] While nornicotine is a minor systemic metabolite of nicotine, it can accumulate in the brain after chronic nicotine administration.[2]
-
From Cotinine: The major metabolite of nicotine, cotinine, can also be a precursor to this compound.[1] In vitro studies have shown that CYP2A6 catalyzes the metabolism of cotinine, with a major product being N-(hydroxymethyl)this compound.[6][7] This unstable intermediate then decomposes to form this compound.[8]
The following diagram illustrates the key metabolic pathways leading to the formation of this compound.
Quantitative Data on this compound
The following tables summarize key quantitative data related to the formation and detection of this compound.
Table 1: Enzyme Kinetics of Nornicotine Formation from Nicotine
| Enzyme | Substrate | Apparent K_m (μM) | Apparent V_max (pmol/min/mg) | Intrinsic Clearance (CL_int) (nl/min/pmol P450) | Reference |
| Human Liver Microsomes (High-affinity) | Nicotine | 173 +/- 70 | 57 +/- 17 | 0.3 (μl/min/mg) | [5] |
| Human Liver Microsomes (Low-affinity) | Nicotine | 619 +/- 68 | 137 +/- 6 | - | [5] |
| Recombinant CYP2A6 | Nicotine | 49 +/- 12 | - | 5.1 | [5] |
| Recombinant CYP2B6 | Nicotine | 550 +/- 46 | - | 12.5 | [5] |
Table 2: Urinary Excretion and Concentration of Nicotine Metabolites
| Metabolite | Percentage of Nicotine Dose in Urine | Typical Urinary Concentration in Smokers (ng/mL) | Reference |
| Nornicotine | 2-3% | 78.3 (mean), 98.9 (median) | [4][9] |
| This compound | <5% (from cotinine) | 4.4 (in meconium of exposed neonate) | [7][10] |
| Cotinine | 70-80% (formation from nicotine) | - | [4][11][12] |
| trans-3'-Hydroxycotinine | 40-60% | - | [11] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for measuring the typically low concentrations of this minor metabolite.
General Workflow for LC-MS/MS Analysis of this compound
Detailed Methodological Steps
-
Sample Preparation:
-
Internal Standard Addition: A deuterated internal standard, such as this compound-d3, is added to the biological sample (e.g., urine, plasma, meconium) to account for matrix effects and variations in extraction efficiency.
-
Extraction: Solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent is a common technique to isolate this compound and other nicotine metabolites from the complex biological matrix.[13]
-
Elution and Concentration: The analytes are eluted from the SPE cartridge, and the eluent is typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
Liquid Chromatography:
-
Column: An Atlantis HILIC Silica column or a similar hydrophilic interaction liquid chromatography column is often used for the separation of the polar nicotine metabolites.[13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI) is a common method for generating ions of this compound and other nicotine metabolites.[13]
-
Detection: Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte and internal standard for confirmation and quantification.[13]
-
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | [10][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [10][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |
| Limit of Quantification (LOQ) | 1.25 ng/g in meconium | [10] |
| **Linearity (R²) ** | >0.99 | [10] |
| Intra-day Imprecision (RSD) | <10% | [10] |
Conclusion
This compound, while a minor metabolite of nicotine, plays a role in the comprehensive metabolic profile of this widely used alkaloid. Its formation through pathways involving both nicotine and cotinine, primarily mediated by CYP2A6, underscores the complexity of nicotine biotransformation. The use of advanced analytical techniques, particularly LC-MS/MS, has enabled the precise quantification of this compound in various biological matrices, contributing to a more detailed understanding of nicotine's disposition. This technical guide provides a foundational resource for researchers and professionals, summarizing the key metabolic pathways, quantitative data, and analytical methodologies pertinent to the study of this compound. Further research into the pharmacological activity and clinical significance of this compound may reveal additional insights into the effects of nicotine and tobacco use.
References
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological activity of norcotinine on nicotinic receptors.
An In-Depth Technical Guide on the Pharmacological Activity of Norcotinine and Related Nicotine Metabolites on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] They are targets for the primary psychoactive component in tobacco, nicotine, and its various metabolites. Understanding the pharmacological activity of these metabolites is crucial for elucidating the complex mechanisms of nicotine addiction and for the development of novel therapeutics.
This technical guide focuses on the pharmacological activity of this compound, a metabolite of nicotine. However, there is a notable scarcity of publicly available quantitative data on the specific interactions of this compound with nAChR subtypes. Therefore, to provide a comprehensive and valuable resource, this guide will present a detailed analysis of the well-characterized pharmacological profiles of the closely related and more extensively studied nicotine metabolites: nornicotine and cotinine . This comparative approach will offer valuable insights for researchers investigating the structure-activity relationships of nicotinic compounds.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of nicotine and its primary metabolites, nornicotine and cotinine, at various nAChR subtypes.
Table 1: Binding Affinity (IC50/Ki) for Nicotinic Acetylcholine Receptors
| Compound | nAChR Subtype | IC50/Ki (µM) | Test System |
| Nicotine | α4β2 | 0.04 ± 0.002 | In vitro binding assay |
| Nornicotine | - | Data not available | - |
| Cotinine | α4β2 | 9.9 ± 3.6 | In vitro binding assay |
| Cotinine | α7 | > 1000 | [125I]α-bungarotoxin binding |
Table 2: Functional Potency (EC50) and Efficacy (Imax) at Nicotinic Acetylcholine Receptors
| Compound | nAChR Subtype | EC50 (µM) | Efficacy (Imax) | Test System |
| Nornicotine | α7 | ~17 | 50% (vs. ACh) | Xenopus oocytes |
| Nornicotine | α6/α3 chimera | ~4 | 50% (vs. ACh) | Xenopus oocytes |
| Nornicotine | α4β2 | - | 44% (vs. Nicotine) | CHO cells |
| Cotinine | α4β2 | 85.3 ± 13.4 | 59% (vs. Nicotine) | CHO cells |
| Cotinine | α3β4 | No detectable activity | - | In vitro assay |
| Cotinine | α7 | No detectable activity | - | In vitro assay |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of ligand-nAChR interactions. Below are protocols for two key experimental techniques.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.
a. Materials and Reagents:
-
Membrane Preparation: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue.
-
Radioligand: A high-affinity nAChR ligand, such as [³H]epibatidine or [³H]cytisine, at a concentration near its Kd.
-
Test Compound: this compound or other related metabolites.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation Cocktail.
b. Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled ligand (e.g., nicotine).
-
Competition: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures ion flow through nAChRs in response to agonist application, allowing for the determination of a compound's potency (EC50) and efficacy (Imax).
a. Materials and Reagents:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: cRNA encoding the desired nAChR subunits.
-
Injection Pipettes and Nanoinjector.
-
TEVC Setup: Amplifier, headstages, microelectrodes, perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonists: Acetylcholine (ACh), this compound, or other test compounds.
b. Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes.
-
Inject oocytes with a known amount of nAChR subunit cRNA.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application:
-
Apply a saturating concentration of a reference agonist (e.g., ACh) to determine the maximum current response.
-
Wash the oocyte until the current returns to baseline.
-
Apply varying concentrations of the test compound (e.g., this compound) and record the peak inward current at each concentration.
-
-
Data Analysis:
-
Normalize the current responses to the maximum response elicited by the reference agonist.
-
Plot the normalized current versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits 50% of the maximal response) and the Imax (a measure of efficacy relative to the reference agonist).
-
Downstream Signaling Pathways
Activation of nAChRs, particularly the α7 subtype which has high Ca²⁺ permeability, initiates intracellular signaling cascades that can influence cell survival, proliferation, and differentiation.[2] Two prominent pathways are the PI3K/Akt and MAPK/ERK pathways.[3][4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in promoting cell survival and inhibiting apoptosis.[5] Agonist binding to nAChRs, especially α7 nAChRs, can lead to the activation of this pathway, potentially through Ca²⁺ influx and interaction with Src family kinases.[2]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that is often associated with cell proliferation, differentiation, and survival.[4] nAChR activation can also trigger this pathway, which involves a series of protein kinase phosphorylations.
Conclusion
While direct pharmacological data for this compound at nicotinic acetylcholine receptors remains limited, the comprehensive analysis of its close structural analogs, nornicotine and cotinine, provides a critical framework for future research. Nornicotine demonstrates significant activity as a partial agonist at several nAChR subtypes, whereas cotinine is generally a much weaker partial agonist. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a robust toolkit for researchers aiming to characterize the activity of this compound and other novel nicotinic compounds. Further investigation is imperative to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall effects of nicotine in biological systems.
References
- 1. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Norcotinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcotinine, a secondary metabolite of nicotine, holds significant interest in the fields of pharmacology, toxicology, and drug development. As a key component in the metabolic pathway of nicotine, a thorough understanding of its chemical structure and properties is paramount for researchers investigating tobacco exposure, smoking cessation therapies, and the broader physiological effects of nicotine and its derivatives. This technical guide provides a comprehensive overview of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key metabolic pathways.
Chemical Structure and Identification
This compound, systematically named 5-(pyridin-3-yl)pyrrolidin-2-one, is a derivative of nicotine characterized by the demethylation of the pyrrolidine ring and subsequent oxidation. Its chemical identity is well-established through various analytical techniques.
| Identifier | Value | Source |
| IUPAC Name | 5-(pyridin-3-yl)pyrrolidin-2-one | [1] |
| Chemical Formula | C₉H₁₀N₂O | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| CAS Number | 17708-87-1 | [1][2][3][4] |
| SMILES String | O=C1NC(CC1)C2=CC=NC=C2 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive quantitative data for some properties remain elusive in publicly available literature, the following table summarizes the known information.
| Property | Value | Source |
| Physical State | White to light brown solid.[5] | [5] |
| Melting Point | 108-109°C, 110°C | [3][4] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | Relatively low solubility in water; soluble in organic solvents such as ethanol and chloroform.[1] | [1] |
| Hygroscopicity | Hygroscopic | [5] |
Metabolism and Signaling Pathways
This compound is a product of nicotine metabolism, primarily formed from the further metabolism of cotinine and nornicotine. The cytochrome P450 enzyme CYP2A6 is the key catalyst in the conversion of cotinine to this compound.[6][7][8] Although considered a minor metabolite of nicotine, its formation and subsequent effects are integral to the overall metabolic profile of nicotine.[6]
Pharmacological and Toxicological Profile
The pharmacological and toxicological properties of this compound are not as extensively studied as those of its precursors. However, existing research indicates that it may possess biological activity. Some studies suggest that this compound can act as a metabolic rate inhibitor and may exhibit cytotoxic effects in human serum.[1] It is important to note that one source claims this compound is not active against nicotine.[3]
Hazard and Precautionary Statements (GHS):
| Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Experimental Protocols
Quantification of this compound in Biological Matrices using LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of nicotine and its metabolites in human meconium.[9]
1. Sample Preparation:
-
Homogenization: Homogenize the biological sample (e.g., meconium, plasma, urine) in an appropriate buffer.
-
Enzyme Hydrolysis: If necessary, perform enzymatic hydrolysis to release conjugated forms of the metabolites.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the homogenized and hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and other analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: Synergi Polar RP column (150 × 2.0 mm, 4 µm) with a corresponding guard column.[9]
-
Mobile Phase:
-
A: 0.01 M ammonium acetate, pH 6.8
-
B: Acetonitrile with 0.01% formic acid (w/v)
-
-
Gradient:
-
15% B for 1 min
-
Increase to 40% B over 2 min
-
Increase to 95% B over 1 min
-
Decrease to 80% B over 0.5 min
-
Hold at 80% B for 1.5 min
-
Decrease to 15% B over 4 min
-
Re-equilibrate at 15% B for 2 min
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. This compound and nicotine have the same molecular weight, necessitating chromatographic separation.[9]
4. Calibration and Quantification:
-
Prepare a series of calibration standards of known this compound concentrations in a matrix similar to the samples.
-
Spike all standards and samples with a deuterated internal standard for this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. CAS 17708-87-1: (±)-Norcotinine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. (R,S)-Norcotinine | 17708-87-1 | FN26434 | Biosynth [biosynth.com]
- 4. chemwhat.com [chemwhat.com]
- 5. (R,S)-Norcotinine | CymitQuimica [cymitquimica.com]
- 6. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Norcotinine from Cotinine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine, the major proximate metabolite of nicotine, is a critical biomarker for assessing tobacco exposure. Its own metabolism leads to a variety of downstream products, including norcotinine. The formation of this compound from cotinine occurs primarily through N-demethylation, a reaction catalyzed by specific cytochrome P450 enzymes. While considered a minor metabolic pathway in vivo, the study of this compound formation provides valuable insights into the enzymatic processes governing nicotine and cotinine disposition, with implications for understanding individual variability in metabolism, smoking behavior, and the effects of tobacco use. This technical guide provides an in-depth overview of the core aspects of this compound formation, including the enzymes involved, reaction kinetics, and detailed experimental protocols for its study.
Enzymatic Conversion of Cotinine to this compound
The biotransformation of cotinine to this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the principal catalyst.[1][2][3] The reaction proceeds through an unstable intermediate, N-(hydroxymethyl)this compound, which then spontaneously decomposes to form this compound.[2]
-
CYP2A6: This hepatic enzyme is the main driver of nicotine and cotinine metabolism in humans.[3][4] In vitro studies using human liver microsomes or recombinant CYP2A6 have demonstrated that N-(hydroxymethyl)this compound is a major product of cotinine metabolism, which subsequently yields this compound.[2]
-
CYP2A13: A closely related enzyme found predominantly in the respiratory tract, CYP2A13 also metabolizes cotinine. However, its primary metabolite is 5'-hydroxycotinine, with N-(hydroxymethyl)this compound being a minor product.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic formation of this compound from cotinine.
Table 1: Kinetic Parameters for Cotinine Metabolism by CYP2A6 and CYP2A13
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Source |
| CYP2A6 | Cotinine | 45.2 | 0.7 | [5] |
| CYP2A13 | Cotinine | 20.2 | 8.7 | [5] |
Table 2: Product Distribution of in vitro Cotinine Metabolism by CYP2A6 and CYP2A13
| Enzyme | Metabolite | Percentage of Total Metabolites | Source |
| CYP2A6 | N-(hydroxymethyl)this compound | Major | [2] |
| CYP2A6 | 5'-Hydroxycotinine | 14% | [2] |
| CYP2A6 | trans-3'-Hydroxycotinine | 8% | [2] |
| CYP2A13 | 5'-Hydroxycotinine | Major | [2] |
| CYP2A13 | N-(hydroxymethyl)this compound | Minor | [2] |
| CYP2A13 | trans-3'-Hydroxycotinine | Formed at half the rate of 5'-hydroxycotinine | [2] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Cotinine to this compound
Caption: Metabolic conversion of cotinine to this compound via an N-(hydroxymethyl)this compound intermediate, primarily catalyzed by CYP2A6.
Experimental Workflow for in vitro this compound Formation and Analysis
Caption: A typical experimental workflow for the in vitro study of cotinine metabolism to this compound and its subsequent quantification by LC-MS/MS.
Experimental Protocols
In Vitro Cotinine Metabolism Assay using Human Liver Microsomes or Recombinant CYP2A6
This protocol is a composite based on methodologies described in the literature for studying CYP-mediated metabolism.[1][2][6]
a. Materials and Reagents:
-
Human Liver Microsomes (HLM) or recombinant human CYP2A6
-
Cotinine
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold quenching solution (e.g., acetonitrile)
-
96-well plates or microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Centrifuge
b. Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture by adding the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes or recombinant CYP2A6 (final concentration typically 10-50 pmol/mL)
-
Cotinine (at various concentrations to determine kinetics, e.g., 1-500 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of an ice-cold quenching solution (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for analysis by LC-MS/MS.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on various published methods for the analysis of nicotine metabolites in biological matrices.[5][7][8][9]
a. Materials and Reagents:
-
Supernatant from the in vitro metabolism assay or prepared biological samples (e.g., urine, plasma)
-
Internal standard (e.g., deuterated this compound)
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase analytical column
-
LC-MS/MS system with electrospray ionization (ESI) source
b. Sample Preparation (from biological fluids):
-
Thawing and Centrifugation: Thaw frozen biological samples (urine, plasma) and centrifuge to remove any particulate matter.
-
Aliquoting: Aliquot a specific volume of the sample (e.g., 100 µL) into a clean tube.
-
Addition of Internal Standard: Add a known amount of the internal standard (e.g., this compound-d3) to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for plasma/serum): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Dilution (for urine): Dilute the urine sample with LC-MS grade water.
-
Transfer: Transfer the final prepared sample to an autosampler vial for injection.
c. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, a common transition is m/z 163.1 → 132.1.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
d. Data Analysis:
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The formation of this compound from cotinine is a CYP2A6-mediated N-demethylation reaction that proceeds through an N-(hydroxymethyl)this compound intermediate. While a minor metabolic pathway in the overall disposition of nicotine in smokers, its study provides crucial information on the function and substrate specificity of CYP2A6. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and products of cotinine metabolism, contributing to a deeper understanding of nicotine pharmacology and toxicology. The use of robust analytical techniques such as LC-MS/MS is essential for the accurate quantification of this compound and other related metabolites.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. norlab.com [norlab.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
The Biological Significance of Norcotinine in Smokers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norcotinine, a minor metabolite of nicotine and cotinine, has long been considered a secondary biomarker of tobacco exposure. However, emerging research indicates that this compound possesses its own distinct pharmacological activities, particularly at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the biological significance of this compound in smokers, consolidating current knowledge on its metabolism, pharmacokinetics, and physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating tobacco addiction, nicotine metabolism, and novel therapeutic strategies targeting the nicotinic cholinergic system.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, leading to the formation of numerous metabolites. While cotinine is the most abundant and widely studied metabolite, other minor metabolites, such as this compound, are gaining increasing attention for their potential biological roles. This compound is formed through the N-demethylation of both nicotine and cotinine and is also present as a natural alkaloid in tobacco leaves.[1] Understanding the complete pharmacological profile of all nicotine metabolites is crucial for a comprehensive understanding of tobacco dependence and for the development of more effective smoking cessation therapies. This guide focuses specifically on the biological significance of this compound in smokers.
Metabolism and Pharmacokinetics of this compound
This compound is a product of several metabolic pathways. It can be formed directly from the N-demethylation of nicotine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2A6.[2] Additionally, this compound is a metabolite of cotinine, also mediated by CYP2A6.[2][3] It is important to note that nornicotine, another nicotine metabolite and tobacco alkaloid, can also be metabolized to this compound. The exact contribution of each pathway to the overall this compound levels in smokers is still under investigation.[2]
Data Presentation: this compound Levels in Smokers
The concentration of this compound in biological fluids of smokers is considerably lower than that of cotinine. However, with modern analytical techniques, it can be reliably quantified and serves as a useful biomarker of tobacco exposure.
| Biological Matrix | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Subject Group | Reference |
| Urine | This compound | 78.3 | Not Reported | Smokers (n=827) | [3] |
| 98.9 (median) | Not Reported | Smokers (n=827) | [3] | ||
| This compound | >30 | Not specified | Tobacco Users | [4] | |
| Oral Fluid | This compound | Not Reported | < 77.6 | Smokers | [5] |
| This compound | 534 (in one heavy smoker) | Not Applicable | Heavy Smoker | [5] |
Pharmacological Activity of this compound at Nicotinic Acetylcholine Receptors
This compound exerts its primary pharmacological effects through direct interaction with nAChRs. These ligand-gated ion channels are crucial mediators of synaptic transmission in the central and peripheral nervous systems and are the primary targets of nicotine.
Data Presentation: Comparative Pharmacological Activity at nAChR Subtypes
The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50) of this compound compared to nicotine and cotinine at various nAChR subtypes.
| Compound | nAChR Subtype | Test System | Parameter | Value (µM) | Reference |
| This compound | α7 | Xenopus oocytes | EC50 | ~17 | [6] |
| α6/α3 chimera | Xenopus oocytes | EC50 | ~4 | [6] | |
| α4β2 | Xenopus oocytes | EC50 | 375 | [7] | |
| α3β4 | Xenopus oocytes | EC50 | 614 | [7] | |
| Nicotine | α4β2 | Rat brain membranes | Ki | 0.001 | [8] |
| α7 | - | Ki | 1.6 | [8] | |
| α4β2 | In vitro functional assay | EC50 | 1.0 ± 0.2 | [8] | |
| α3β4 | IPN synaptosomes | EC50 | 64 | [9] | |
| α7 | GH4C1 cells | EC50 | 0.66 | [9] | |
| Cotinine | α4β2 | Rat brain membranes | Ki | >200 | [8] |
| α3β4 | - | Ki | Undetectable | [8] | |
| α7 | - | Ki | Undetectable | [8] | |
| α4β2 | In vitro functional assay | EC50 | >100 | [10] | |
| α6/3β2β3 | In vitro functional assay | EC50 | >100 | [10] | |
| α3β4 | In vitro functional assay | EC50 | No activity | [10] | |
| α7 | In vitro functional assay | EC50 | No activity | [10] |
Signaling Pathways and Physiological Effects
Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The specific pathways activated depend on the nAChR subtype and the cellular context.
α7 nAChR Signaling
The α7 nAChR is highly permeable to calcium ions (Ca2+). Upon activation, the influx of Ca2+ acts as a second messenger, triggering several downstream signaling cascades.
Key downstream pathways activated by α7 nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a role in anti-inflammatory responses.[11][12][13]
α4β2 nAChR Signaling and Dopamine Release
The α4β2 nAChR subtype is highly expressed in the central nervous system and is a key mediator of the rewarding and addictive effects of nicotine. Activation of presynaptic α4β2 nAChRs facilitates the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., d3-norcotinine).
-
Precipitate proteins by adding 800 µL of acetonitrile.
-
Vortex and centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive binding assay.[14][15]
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue or cells expressing the nAChR subtype of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the nAChR subtype (e.g., [3H]epibatidine), and varying concentrations of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Release Assay using PC12 Cells
This assay measures the ability of this compound to stimulate dopamine release from PC12 cells, which endogenously express nAChRs.[16][17]
Methodology:
-
Cell Culture:
-
Culture PC12 cells in an appropriate medium.
-
Plate the cells in a 96-well plate and differentiate them with nerve growth factor (NGF) if required.
-
-
Dopamine Release Assay:
-
Wash the cells with a buffer solution.
-
Stimulate the cells with varying concentrations of this compound.
-
Collect the supernatant containing the released dopamine.
-
-
Dopamine Quantification:
-
Quantify the dopamine concentration in the supernatant using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or a commercially available ELISA kit.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the amount of dopamine released against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal dopamine release.
-
Conclusion and Future Directions
This compound, while a minor metabolite, is a pharmacologically active compound that contributes to the complex effects of tobacco use. Its activity at various nAChR subtypes, particularly α7 and α6-containing receptors, suggests that it may play a role in the reinforcing effects of nicotine and potentially in the cognitive and neuroprotective effects associated with smoking. Further research is warranted to fully elucidate the contribution of this compound to tobacco dependence and to explore its potential as a therapeutic target for smoking cessation and other neurological disorders. The development of selective ligands for nAChR subtypes will be instrumental in dissecting the specific roles of this compound and other minor nicotine metabolites.
References
- 1. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine and Metabolites, Random, Urine - Cayuga Health Test Catalog [cayugamedlab.testcatalog.org]
- 5. Oral fluid nicotine markers to assess smoking status and recency of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of N-(hydroxymethyl)norcotinine: A Key Precursor in Nicotine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate metabolic landscape of nicotine has long been a subject of intense scientific scrutiny. While cotinine is widely recognized as the primary metabolite, recent discoveries have unveiled a previously unknown yet crucial intermediate: N-(hydroxymethyl)norcotinine. This technical guide provides an in-depth exploration of the discovery, synthesis, and metabolic significance of N-(hydroxymethyl)this compound, positioning it as a key precursor in the biotransformation of nicotine. Emerging research has identified N-(hydroxymethyl)this compound as a major product of cotinine metabolism catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme, challenging previous understandings of this critical pathway.[1][2] This guide will delve into the experimental evidence, present detailed methodologies, and offer visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in the field.
Data Presentation: Quantitative Analysis of Cotinine Metabolism
The formation of N-(hydroxymethyl)this compound has been quantified in various in vitro systems, highlighting its significance in specific metabolic contexts. The following tables summarize the key quantitative data from studies involving human liver microsomes and recombinant cytochrome P450 enzymes.
Table 1: Metabolite Distribution in P450 2A6-Catalyzed Cotinine Metabolism
| Metabolite | Percentage of Total Metabolites | Reference |
| N-(hydroxymethyl)this compound | Up to 65% | [3] |
| 5'-hydroxycotinine | 14% | [1] |
| trans-3'-hydroxycotinine | 8% | [1] |
Table 2: Cotinine Metabolism in Human Liver Microsomes
| Metabolite | Percentage of Total Metabolites (Mean ± SD) | Reference |
| N-(hydroxymethyl)this compound | 57.5 ± 4.4% |
Table 3: Kinetic Parameters for Cotinine Metabolism by P450 2A6 and P450 2A13
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) |
| P450 2A6 | N-(hydroxymethyl)this compound | 130 ± 30 | 0.83 ± 0.07 |
| P450 2A6 | 5'-hydroxycotinine | 130 ± 30 | 0.12 ± 0.01 |
| P450 2A6 | trans-3'-hydroxycotinine | 130 ± 30 | 0.07 ± 0.01 |
| P450 2A13 | 5'-hydroxycotinine | 61 ± 13 | 1.1 ± 0.1 |
| P450 2A13 | trans-3'-hydroxycotinine | 61 ± 13 | 0.54 ± 0.04 |
| P450 2A13 | N-(hydroxymethyl)this compound | 61 ± 13 | 0.16 ± 0.01 |
Experimental Protocols
Protocol 1: Chemical Synthesis of N-(hydroxymethyl)this compound
This protocol outlines the likely chemical synthesis of N-(hydroxymethyl)this compound, a crucial standard for metabolic studies. The synthesis involves the reaction of this compound with formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve this compound in methanol.
-
Add an excess of formaldehyde solution to the methanolic solution of this compound.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess formaldehyde.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure N-(hydroxymethyl)this compound.
-
Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Metabolism of Cotinine with Human Liver Microsomes
This protocol describes the procedure for studying the metabolism of cotinine using human liver microsomes to identify and quantify the formation of N-(hydroxymethyl)this compound.[4][5][6][7]
Materials:
-
Human liver microsomes (pooled)
-
Cotinine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm a solution of human liver microsomes in potassium phosphate buffer at 37°C.
-
Prepare an incubation mixture containing the microsomes, cotinine, and MgCl2 in the phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis.
Protocol 3: HPLC and LC-MS/MS Analysis of N-(hydroxymethyl)this compound
This protocol provides a general framework for the analytical determination of N-(hydroxymethyl)this compound and other cotinine metabolites using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11][12][13]
Instrumentation:
-
HPLC system with a UV or radioflow detector
-
LC-MS/MS system with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or a HILIC column. For instance, a Waters Atlantis HILIC column (5 µm, 300 µm x 100 mm) can be used for separating nicotine and its metabolites.[8]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate. For example, a mobile phase consisting of 0.1% TFA in water (A) and 0.5% formic acid in acetonitrile (B) can be employed.[8]
-
Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or radioflow detection if using radiolabeled substrates.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For this compound, a related compound, transitions of m/z 163 to 80 and 118 have been used.[12]
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of cotinine to this compound via N-(hydroxymethyl)this compound.
Caption: Workflow for the chemical synthesis of N-(hydroxymethyl)this compound.
Caption: Experimental workflow for in vitro metabolism of cotinine.
Conclusion
The identification of N-(hydroxymethyl)this compound as a major metabolite of cotinine catalyzed by CYP2A6 represents a significant advancement in our understanding of nicotine metabolism. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of the key processes. For researchers, scientists, and drug development professionals, this information is critical for designing experiments, interpreting metabolic data, and developing new therapeutic strategies related to nicotine addiction and smoking cessation. The role of N-(hydroxymethyl)this compound as a precursor underscores the complexity of nicotine's metabolic fate and opens new avenues for investigation into the individual variability of drug metabolism and its clinical implications.
References
- 1. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mttlab.eu [mttlab.eu]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]
- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of nicotine, 3-hydroxycotinine, cotinine, and caffeine in urine of passive smokers by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
The Role of Cytochrome P450 2A6 in Norcotinine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochrome P450 2A6 (CYP2A6) is a key hepatic enzyme responsible for the metabolism of nicotine and its primary metabolite, cotinine. While the major metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC), CYP2A6 also plays a role in the formation of minor metabolites, including norcotinine. This technical guide provides an in-depth analysis of the enzymatic processes involved in this compound production, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of CYP2A6-mediated metabolism is critical for research into smoking behavior, nicotine dependence, and the development of smoking cessation therapies.
Introduction to CYP2A6 and Nicotine Metabolism
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, with 70-80% of its clearance attributed to hepatic CYP2A6.[1][2] The C-oxidation of nicotine by CYP2A6 to cotinine is the principal pathway.[2][3] Cotinine itself is a substrate for CYP2A6, which hydroxylates it to 3HC.[4][5] The ratio of 3HC to cotinine in plasma or urine serves as a reliable biomarker for in vivo CYP2A6 activity.[5][6]
This compound is a metabolite formed through the N-demethylation of cotinine. While it is considered a minor metabolite in smokers, its formation is also influenced by CYP2A6 activity.[3] Interestingly, in vitro studies utilizing human liver microsomes or heterologously expressed CYP2A6 have shown that the primary product of cotinine metabolism is N-(hydroxymethyl)this compound, which subsequently decomposes to this compound.[3]
Metabolic Pathways of this compound Formation
The production of this compound from nicotine is a multi-step process. Nicotine is first oxidized to cotinine, primarily by CYP2A6.[2] Cotinine is then further metabolized by CYP2A6 through N-demethylation to form this compound.[1][3] While CYP2A6 is a key enzyme in this conversion, other enzymes such as CYP2B6 can also contribute to the N-demethylation of nicotine to nornicotine, which can then be oxidized to this compound.[7][8] However, CYP2A6 exhibits a higher affinity for this reaction at lower substrate concentrations.[8][9]
References
- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS | Semantic Scholar [semanticscholar.org]
Norcotinine in the Central Nervous System: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Norcotinine, a minor metabolite of nicotine, is present in the central nervous system (CNS) following nicotine administration. However, its specific functions and mechanisms of action within the CNS remain largely uncharted territory in neuropharmacology. This technical guide synthesizes the currently available, albeit limited, scientific information regarding this compound's neuropharmacological profile. Due to the scarcity of direct research on this compound, this paper draws comparative insights from its more extensively studied parent compound, nicotine, and its fellow metabolites, cotinine and nornicotine. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the potential roles of minor nicotine metabolites in the CNS, highlighting critical knowledge gaps and suggesting avenues for future investigation.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism, resulting in a variety of metabolites. While the pharmacology of major metabolites like cotinine and nornicotine has been the subject of considerable research, minor metabolites such as this compound have received significantly less attention. This compound is formed in the brain, likely through the 5′-C-oxidation of nornicotine, a pathway distinct from its peripheral formation via N-demethylation of cotinine.[1] Despite its lower concentrations compared to cotinine and nornicotine after a single nicotine dose, its longer half-life suggests a potential for accumulation and sustained effects in the CNS.[1] Understanding the neuropharmacological landscape of all nicotine metabolites is crucial for a complete picture of nicotine's effects and for identifying novel therapeutic targets for neurological and psychiatric disorders.
Pharmacokinetics and Metabolism in the CNS
Following systemic nicotine administration, this compound is detected in the brain.[2] Its formation pathway within the CNS appears to differ from peripheral metabolism. In the periphery, this compound is primarily a product of cotinine N-demethylation. However, evidence suggests that in the brain, it is more likely derived from the 5'-C-oxidation of nornicotine.[1][2] This localized production within the CNS underscores the importance of investigating its direct neurological effects.
Table 1: Comparative Brain Concentrations of Nicotine Metabolites in Rats
| Compound | Concentration (ng/g brain) 4h post-nicotine injection (0.54 mg/kg) |
| Nicotine | Not specified at 4h, levels greatly diminished[2] |
| Cotinine | 44.6[1] |
| Nornicotine | 11.7[1] |
| This compound | 3.1 [1] |
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary targets of nicotine and its metabolites in the CNS are nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.[3] While extensive data exists for nicotine, cotinine, and nornicotine binding and functional activity at various nAChR subtypes, there is a significant lack of quantitative data for this compound.
Nornicotine has been shown to be an agonist at α7 and α6-containing nAChRs.[4] Given the structural similarities, it is plausible that this compound also interacts with nAChRs, but its affinity, potency, and efficacy remain to be determined. Future research should prioritize receptor binding and functional assays to characterize the interaction of this compound with different nAChR subtypes.
Effects on Neurotransmitter Systems
The impact of this compound on various neurotransmitter systems is a critical area for investigation.
Dopaminergic System
One early study reported that this compound did not evoke dopamine release from rat striatal slices, nor did it inhibit dopamine uptake.[1] This is in contrast to nornicotine, which has been shown to stimulate dopamine release in a nAChR-mediated manner.[5] The lack of effect in this single study does not preclude a role for this compound in modulating the dopaminergic system through other mechanisms or in different brain regions.
Glutamatergic and GABAergic Systems
The effects of this compound on the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems in the CNS are currently unknown. Nicotine is known to modulate both glutamatergic and GABAergic transmission, contributing to its complex effects on neuronal excitability and synaptic plasticity.[6][7] Investigating the potential influence of this compound on these systems is a crucial next step.
Potential Signaling Pathways
Direct evidence for signaling pathways modulated by this compound is not available. However, based on the actions of other nicotine metabolites, several pathways are of interest for future investigation. For instance, cotinine has been shown to modulate the PI3K/Akt signaling pathway through its interaction with α7 nAChRs.[1]
Figure 1. Hypothetical signaling pathway for this compound in the CNS.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the published literature. However, established methodologies used to study other nicotinic compounds can be adapted.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for various nAChR subtypes.
Methodology:
-
Membrane Preparation: Homogenize brain tissue from a relevant animal model (e.g., rat cortex for α4β2, hippocampus for α7) or use cell lines expressing specific human nAChR subtypes.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]epibatidine for high-affinity nAChRs, [¹²⁵I]α-bungarotoxin for α7 nAChRs) in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity of this compound.
Figure 2. Workflow for a receptor binding assay.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.
Methodology:
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens for dopamine) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before, during, and after local administration of this compound through the probe or systemic administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate, GABA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.
Conclusion and Future Directions
The current body of scientific literature provides very limited insight into the function of this compound in the central nervous system. It is established as a minor metabolite of nicotine that is present in the brain, but its specific molecular targets and functional consequences are largely unknown. The lack of data on this compound stands in stark contrast to the wealth of information available for cotinine and nornicotine, highlighting a significant gap in our understanding of nicotine's overall neuropharmacological profile.
Future research should be directed towards a systematic characterization of this compound's effects in the CNS. Key areas of investigation should include:
-
Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at the full spectrum of nAChR subtypes.
-
Neurotransmitter Interactions: Investigating the effects of this compound on the release and uptake of major neurotransmitters, including dopamine, serotonin, glutamate, and GABA.
-
Behavioral Studies: Assessing the impact of this compound on cognitive functions, locomotor activity, anxiety, and its potential for reinforcement or addiction.
-
Neuroprotective Potential: Evaluating whether this compound exhibits neuroprotective properties in models of neurodegenerative diseases, similar to what has been observed for other nicotine metabolites.
A thorough understanding of this compound's role in the CNS will not only complete our knowledge of nicotine's complex pharmacology but may also unveil novel therapeutic opportunities for a range of neurological and psychiatric disorders.
References
- 1. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]
- 2. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of action of nicotine in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The “Stop” and “Go” of Nicotine Dependence: Role of GABA and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamatergic and GABAergic Metabolism in Mouse Brain under Chronic Nicotine Exposure: Implications for Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Norcotinine in the Brain: A Technical Guide to Its Accumulation and Metabolism Following Nicotine Administration
For Immediate Release
This technical guide provides an in-depth analysis of norcotinine accumulation in brain tissue after the administration of nicotine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current quantitative data, details common experimental protocols, and illustrates the key metabolic pathways involved.
Executive Summary
This compound is a minor but detectable metabolite of nicotine found within the central nervous system (CNS). Following peripheral nicotine administration, this compound, along with other metabolites like cotinine and nornicotine, accumulates in the brain.[1][2] Unlike in the periphery where this compound is formed from cotinine, evidence strongly suggests that within the brain, this compound originates from the 5′-C-oxidation of nornicotine.[1][2] This localized metabolic pathway highlights the unique neuropharmacokinetics of nicotine and its byproducts. While considered less pharmacologically active than other metabolites, the presence and accumulation of this compound are significant for understanding the complete neurochemical footprint of nicotine.[1]
Quantitative Analysis of this compound and Other Metabolites in Brain Tissue
The concentration of nicotine metabolites in the brain is time-dependent and varies significantly between compounds. Studies in rat models provide the most comprehensive quantitative data to date. The half-lives of major metabolites like cotinine and nornicotine are substantially longer than that of the parent nicotine, leading to their accumulation with repeated administration.[1][3]
Table 1: Peak Concentrations and Half-Lives of Nicotine Metabolites in Rat Brain
| Compound | Peak Concentration (ng/g brain) | Peak Concentration (nM) | Brain Half-Life (minutes) |
| Nicotine | - | - | 52[3] |
| Cotinine | 44.6[1] | ~300[3] | 333[3] |
| Nornicotine | 11.7[1] | ~70[3] | 166[3] |
| This compound | 3.1[1] | ~7[3] | Not Determined |
| Data derived from single subcutaneous injections in rats (0.54-0.8 mg/kg).[1][3] Peak metabolite appearance is noted at approximately 4 hours post-administration.[2] |
Table 2: Regional Brain Distribution of Nicotine and Metabolites in Rats
| Compound | Striatum (pg/mg tissue) | Remainder of Whole Brain (pg/mg tissue) |
| Nicotine | 204.8 ± 49.4 | 183.3 ± 68.0 |
| Cotinine | 138.2 ± 14.2 | 130.0 ± 14.1 |
| Nornicotine | 36.1 ± 6.1 | 46.7 ± 10.3 |
| Concentrations measured 2 hours after a single 0.8 mg/kg subcutaneous administration of nicotine.[4] |
Metabolic Pathways in the Brain
The metabolism of nicotine within the brain is a complex process involving several key enzymatic steps. While the liver is the primary site of nicotine metabolism, significant biotransformation also occurs locally within the CNS.[2][5]
Primary Nicotine Metabolism
Nicotine is primarily metabolized to cotinine via a two-step process. The initial oxidation is catalyzed by cytochrome P450 enzymes, particularly CYP2A6 in humans and its homolog CYP2B1 in rats, to form a nicotine-Δ1'(5')-iminium ion intermediate.[6][7] This is followed by oxidation via aldehyde oxidase to produce cotinine.[7] Another pathway is the N-demethylation of nicotine to form nornicotine, which also appears to occur locally in the brain.[2][8]
Formation of this compound
Brain-specific metabolism is crucial for the formation of this compound. Evidence indicates that this compound detected in the brain arises from the 5'-C-oxidation of nornicotine, a pathway distinct from the peripheral N-demethylation of cotinine.[1][2] This suggests that nornicotine, which accumulates in the brain, serves as the direct precursor for central this compound production.[1][2]
Figure 1: Simplified metabolic pathway of nicotine in the brain leading to this compound.
Experimental Protocols
The quantification of this compound and other nicotine metabolites in brain tissue requires precise and sensitive analytical methods. The following outlines a typical workflow used in preclinical rodent studies.
Animal Model and Nicotine Administration
-
Species: Male Sprague-Dawley rats are commonly used.[3]
-
Administration: Nicotine is typically administered via subcutaneous (s.c.) injection at doses ranging from 0.54 to 0.8 mg/kg.[1][3][4] The vehicle is often saline.[5]
-
Time Course: Brain tissue is collected at various time points, from 5 minutes to 18 hours post-administration, to determine the pharmacokinetic profile.[2] A 4-hour time point is often used to assess peak metabolite levels.[2]
Tissue Collection and Preparation
-
Euthanasia & Perfusion: Animals are euthanized at predetermined time points. Cardiac perfusion may be performed to remove blood from the brain tissue.
-
Dissection: The brain is rapidly excised and dissected into specific regions (e.g., striatum, cortex, cerebellum) on ice.[4]
-
Homogenization: Brain tissue is weighed and homogenized in a suitable buffer.
-
Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction is performed to isolate the analytes of interest from the brain homogenate.[4]
Analytical Quantification
-
Method: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying nicotine and its metabolites simultaneously.[4][9]
-
Analysis: Analytes are separated on an HPLC column and detected using a mass spectrometer in multiple reaction monitoring (MRM) mode, with deuterated internal standards for accurate quantification.[4]
Figure 2: Typical workflow for analyzing nicotine metabolites in brain tissue.
Conclusion and Future Directions
This compound is a consistent, albeit minor, metabolite found in the brain following nicotine exposure. Its unique formation pathway via nornicotine within the CNS underscores the importance of studying local brain metabolism to fully comprehend the neuropharmacology of nicotine. While currently considered to have limited pharmacological activity, its accumulation, along with more active metabolites, contributes to the complex and prolonged neurochemical environment induced by tobacco use. Future research should focus on elucidating the precise enzymatic drivers of this compound formation in the brain and exploring any potential subtle or long-term effects of its chronic accumulation.
References
- 1. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]
- 2. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administration of [2'-(14)C]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional and cellular induction of nicotine-metabolizing CYP2B1 in rat brain by chronic nicotine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Norcotinine: An In-Depth Technical Guide on its Role as a Biomarker for Thirdhand Smoke Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thirdhand smoke (THS) represents the persistent residue of tobacco smoke that contaminates indoor environments long after active smoking has ceased. The assessment of exposure to THS relies on the detection of specific chemical biomarkers in both the environment and biological samples. While cotinine is the most established biomarker for nicotine exposure, the role of its metabolites, such as norcotinine, in specifically identifying THS exposure is a subject of scientific inquiry. This technical guide provides a comprehensive overview of this compound, its formation, analytical methodologies for its detection, and a critical evaluation of its potential, though currently under-researched, utility as a biomarker for thirdhand smoke. Quantitative data for established THS biomarkers are presented to provide context for the current state of research. Detailed experimental protocols for this compound quantification and visual diagrams of metabolic and experimental workflows are included to support researchers in this field.
The Landscape of Thirdhand Smoke Biomarkers
Thirdhand smoke is a complex and dynamic mixture of pollutants that remain on surfaces and in dust after tobacco has been smoked. These residues can be re-emitted into the air and can react with other environmental compounds to form secondary pollutants, including carcinogenic tobacco-specific nitrosamines (TSNAs).[1][2] Exposure to THS can occur through inhalation, ingestion, and dermal absorption.[3]
Accurately quantifying THS exposure is crucial for understanding its health risks. The ideal biomarker for THS would be a compound that is specific to aged tobacco smoke residue and present in detectable quantities in accessible biological or environmental samples.
Established Biomarkers of Tobacco Smoke Exposure
Currently, the most widely used biomarkers for tobacco smoke exposure are nicotine and its primary metabolite, cotinine.[4] Cotinine has a longer half-life than nicotine, making it a more reliable indicator of recent exposure.[4] For assessing exposure to the carcinogenic components of tobacco smoke, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the potent lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is frequently measured.[5][6]
The ratio of certain biomarkers, such as the NNAL/cotinine ratio, has been proposed as a way to distinguish between secondhand smoke (SHS) and THS exposure, as the relative concentrations of different compounds may change as smoke ages.[2]
Quantitative Data for Key Thirdhand Smoke Biomarkers
Table 1: Nicotine and NNK Levels in Environmental Samples from Homes of Smokers
| Analyte | Matrix | Concentration Range | Reference |
| Nicotine | House Dust | 11.7 ng/mg (in non-smoker homes) to 43.4 ng/mg (in smoker homes) | [7] |
| Nicotine | House Dust | 2.27 - 10.94 µg/g | |
| Nicotine | Surfaces | 1.52 - 10.04 µg/m² | |
| NNK | House Dust | Not detected in non-smoker homes to a median of 0.46 ng/g in smoker homes | [8] |
Table 2: Urinary Biomarker Levels in Non-Smokers Exposed to Thirdhand Smoke
| Biomarker | Population | Geometric Mean Concentration | Reference |
| Cotinine | Children in former smoker homes | 0.45 - 0.61 ng/mL | |
| Cotinine | Adults in smoking homes | 2.1 µg/L | [9] |
| Cotinine | Adults in smoke-free homes | 1.3 µg/L | [9] |
| NNAL | Passive Smokers | 5.80 pg/mL | [10] |
Note: The data presented are from various studies and are intended to be illustrative. Direct comparison between studies may be limited by differences in methodology and study populations.
This compound: A Minor Metabolite with Unexplored Potential
This compound is a metabolite of both nicotine and cotinine, formed through N-demethylation.[11] It is considered a minor metabolite, accounting for a small fraction of the total nicotine dose excreted.[11] While its presence is indicative of nicotine exposure, its specific utility as a biomarker for THS has not been extensively investigated.
Nicotine Metabolism and this compound Formation
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important.[12][13] The major metabolic pathway, accounting for 70-80% of nicotine metabolism, leads to the formation of cotinine.[12] Cotinine is further metabolized, with one of the minor pathways being N-demethylation to this compound, also catalyzed by CYP2A6.[13] Nicotine can also be directly demethylated to nornicotine, which can then be oxidized to form this compound.[11][14]
The Rationale and Challenges for this compound as a THS Biomarker
The potential for this compound to serve as a specific biomarker for THS is currently speculative and lacks direct evidence. The hypothesis would be that the chemical transformations occurring as secondhand smoke ages into thirdhand smoke might alter the ratios of nicotine metabolites. However, research has not yet focused on this compound in this context.
Challenges:
-
Low Concentrations: As a minor metabolite, this compound is present at much lower concentrations than cotinine, making its detection, especially in cases of low-level THS exposure, analytically challenging.
-
Lack of Specificity Data: There are no studies to date that have demonstrated that this compound or its ratio to other metabolites is specific to THS exposure compared to active or secondhand smoking.
-
Research Focus on Other Biomarkers: The scientific community has prioritized the investigation of more abundant and directly relevant compounds like nicotine, cotinine, and TSNAs for THS research.
Experimental Protocols for this compound Quantification
Despite the lack of focus on this compound in THS research, validated and sensitive methods for its quantification in biological matrices exist, primarily for comprehensive nicotine metabolism studies. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The quantification of this compound from biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis.
References
- 1. Thirdhand smoke exposures surpass health risk guideline levels | EurekAlert! [eurekalert.org]
- 2. Indoor Secondary Pollutants Cannot Be Ignored: Third-Hand Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 5. Urinary biomarkers for secondhand smoke and heated tobacco products exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of nicotine in household dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Toxicological Profile of Norcotinine and Its Metabolic Precursors
Abstract
Norcotinine is a minor metabolite of nicotine and its primary metabolite, cotinine. As a constituent of the broader metabolic profile of nicotine, understanding its toxicological characteristics is essential for a comprehensive assessment of tobacco product exposure and for the development of nicotine-related pharmaceuticals. This technical guide provides an in-depth review of the current scientific literature on the toxicological profile of this compound, focusing on its metabolism, pharmacokinetics, and genotoxic potential. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this document details the experimental protocols for significant assays and presents metabolic and experimental workflows using Graphviz visualizations to elucidate complex processes. The information herein is intended to serve as a critical resource for professionals engaged in toxicological research and pharmaceutical development.
Metabolism and Pharmacokinetics
This compound is primarily formed through the metabolic conversion of its precursors, nicotine, nornicotine, and cotinine. The primary enzymatic pathways involve cytochrome P450 enzymes, particularly CYP2A6.
Metabolic Pathways
The formation of this compound is a multi-step process within the broader nicotine metabolism cascade. Cotinine, the major metabolite of nicotine, can be converted to this compound, a reaction catalyzed by CYP2A6[1]. Additionally, nornicotine, which is both a tobacco alkaloid and a metabolite of nicotine, can also be metabolized to form this compound[2]. While this compound was not detected in microsomal preparations in one study, its presence was confirmed in the 10,000g supernatant fraction of rabbit liver, suggesting the involvement of a soluble enzyme[2].
Pharmacokinetics
Pharmacokinetic data specifically for this compound are limited. However, studies in animal models provide insight into its distribution following the administration of its ultimate precursor, nicotine. In a study using Sprague-Dawley rats, a single subcutaneous injection of S(-)-nicotine resulted in the detection of this compound in the brain.
Table 1: Pharmacokinetic Parameters of Nicotine Metabolites in Rat Brain Following a Single Nicotine Injection [3]
| Metabolite | Peak Brain Concentration (nM) | Brain Half-Life (min) |
| Nicotine | Not specified for comparison | 52 |
| Cotinine | 300 | 333 |
| Nornicotine | 70 | 166 |
| This compound | 7 | Not determined |
Data obtained following a single s.c. injection of [2'-(14)C]-(+/-)nicotine (0.8 mg/kg) in rats.
Toxicological Profile
The toxicological assessment of this compound is often contextualized by the activities of its precursors. The available data primarily focus on its acute toxicity and genotoxic potential in vitro.
Acute Toxicity
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazard statements, indicating potential for acute toxicity.
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H332: Harmful if inhaled[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Genotoxicity and Mutagenicity
The genotoxicity of this compound and related alkaloids has been evaluated in several in vitro systems, with some conflicting results. Nornicotine, a direct precursor, has demonstrated some genotoxic activity at high concentrations[5][6]. One study evaluating nicotine and its major metabolites (cotinine, nicotine-N'-oxide, cotinine-N-oxide, and trans-3'-hydroxycotinine) found no genotoxic potential in the Salmonella mutagenicity assay or the Chinese hamster ovary (CHO) sister-chromatid exchange (SCE) assay[7]. However, other studies have shown that cotinine can be genotoxic in certain assays[8][9].
Table 2: Summary of In Vitro Genotoxicity Studies on Nicotine-Related Alkaloids
| Compound | Assay | Cell Line / Strain | Concentrations Tested | Results | Reference |
| Nicotine | Sister-Chromatid Exchange (SCE) | CHO | High concentrations | Moderately increased SCE frequency | [5] |
| Nornicotine | Sister-Chromatid Exchange (SCE) | CHO | High concentrations | Moderately increased SCE frequency | [5] |
| Nornicotine | Micronucleus Assay | CHO-WBL | ≥5 mM | Induced nicotine-like genotoxic response | [6] |
| Cotinine | Salmonella Mutagenicity Assay | TA98, TA100, TA1535, TA1537, TA1538 | 0 - 1000 µ g/plate | Not mutagenic | [7] |
| Cotinine | Bacterial Luminescence Test | Vibrio | 1.25 - 2.50 mg/mL | Positive for genotoxicity | [8] |
| Cotinine | Alkaline Comet Assay | SH-SY5Y | 1 - 2 mg/mL | Increased DNA damage index | [9] |
Cytotoxicity
The cytotoxic effects of cotinine, a direct precursor to this compound, have been compared to nicotine in human neuroblastoma cells (SH-SY5Y).
Table 3: In Vitro Cytotoxicity of Cotinine and Nicotine in SH-SY5Y Cells [9]
| Compound | Assay | Exposure Time | Concentrations | Effect on Cell Viability |
| Cotinine | MTT | 3 hours | 0.5, 1.0, 2.0 mg/mL | Significant reduction in viability |
| Nicotine | MTT | 3 hours | 1.0, 2.0 µL/mL | Significant reduction in viability |
| Cotinine | Trypan Blue | 3 hours | All tested | >80% viability |
| Nicotine | Trypan Blue | 3 hours | All tested | >80% viability |
Carcinogenicity
There is no direct evidence evaluating the carcinogenicity of this compound. However, its precursor, nornicotine, is known to be a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during the curing and processing of tobacco[5][10]. NNN is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC)[11][12].
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are lacking. The parent compound, nicotine, is a known developmental toxicant. Nicotine exposure during pregnancy is associated with adverse outcomes, including fetal growth restriction and deficits in brain development[13][14].
Experimental Methodologies
Accurate quantification and toxicological evaluation of this compound require specific and sensitive analytical and experimental protocols.
Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for the sensitive and specific quantification of this compound and its metabolites in biological samples like meconium and urine[15][16][17].
Protocol: LC-MS/MS Analysis of this compound in Meconium [15]
-
Sample Preparation: Homogenization of meconium sample followed by solid-phase extraction (SPE) to isolate the analytes.
-
Chromatographic Separation:
-
Column: Synergi Polar RP column (150 × 2.0 mm, 4 µm).
-
Mobile Phase A: 0.01 M ammonium acetate, pH 6.8.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid (w/v).
-
Gradient: A time-programmed gradient from 15% B to 95% B.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte. The limit of detection (LOD) for this compound was 1.25 ng/g[15].
-
In Vitro Toxicity Assessment
In vitro assays are crucial for determining the cytotoxic and genotoxic potential of compounds like this compound.
Protocol: In Vitro Micronucleus Assay [6]
-
Cell Culture: Chinese Hamster Ovary (CHO-WBL) cells are cultivated in a humidified incubator at 37°C in an atmosphere of 5% CO2.
-
Exposure: Cells are exposed to various concentrations of the test compound (e.g., nornicotine at ≥5 mM) for a defined period (e.g., 24 hours). A vehicle control is run in parallel.
-
Harvesting: Nuclei are harvested from the cells.
-
Analysis: The incidence of micronuclei (MN) and highly damaged nuclei (HDN) is enumerated, typically by flow cytometry or microscopy.
-
Cytotoxicity Measurement: Concurrent measurement of cytotoxicity using an index like Relative Population Doubling (RPD) is performed.
Conclusion
The toxicological profile of this compound is still not fully characterized. Current data, derived primarily from in vitro studies and pharmacokinetic analyses of its precursors, suggest a potential for acute toxicity upon exposure. Its genotoxic potential remains ambiguous and may be context-dependent, as seen with its precursor cotinine. A significant knowledge gap exists regarding its chronic toxicity, carcinogenicity, and reproductive/developmental effects. The established link between its precursor, nornicotine, and the formation of the potent carcinogen NNN underscores the need for further investigation. Future research should focus on conducting comprehensive in vivo toxicological studies on this compound itself to accurately assess its risk profile and to better understand its contribution to the overall toxicity of tobacco products.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administration of [2'-(14)C]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H10N2O | CID 413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The genotoxic potential of nicotine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of nicotine and cotinine in the bacterial luminescence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Nornicotine - Wikipedia [en.wikipedia.org]
- 11. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. mdpi.com [mdpi.com]
The Enigmatic Role of Norcotinine in Nicotine Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive component of tobacco, establishes and maintains dependence through its complex interactions with the central nervous system. While the pharmacology of nicotine itself has been extensively studied, the contribution of its metabolites to the dependence process is an area of ongoing investigation. Cotinine, the major metabolite of nicotine, has been widely used as a biomarker of tobacco exposure, but its own pharmacological activity is limited. Other minor metabolites, however, may play a more direct role in the neurobiology of nicotine addiction. This technical guide focuses on norcotinine, a minor metabolite of both nicotine and cotinine, and its potential involvement in nicotine dependence pathways. Due to a notable scarcity of direct research on this compound, this document will frame its potential role within the context of the better-understood pharmacology of nicotine and its more prevalent metabolites, nornicotine and cotinine, highlighting critical knowledge gaps and opportunities for future research.
Metabolism of Nicotine to this compound
This compound is formed through two primary metabolic routes. The first is the N-demethylation of nicotine to nornicotine, which is then oxidized to this compound. The second, and more significant pathway, involves the N-demethylation of cotinine. The cytochrome P450 enzyme CYP2A6 is a key catalyst in the conversion of cotinine to this compound[1][2].
Pharmacology of this compound at Nicotinic Acetylcholine Receptors (nAChRs)
Nicotine exerts its primary effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the brain. The α4β2 and α7 subtypes are particularly implicated in the reinforcing effects of nicotine and cognitive processes. While extensive data exist for the binding affinities and functional potencies of nicotine, nornicotine, and cotinine at various nAChR subtypes, there is a conspicuous absence of such quantitative data for this compound in publicly available scientific literature. The following table summarizes the available data for related compounds to provide a comparative context.
Table 1: Comparative nAChR Binding Affinities (Ki) and Functional Potencies (EC50/IC50)
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | IC50 (µM) |
| Nicotine | α4β2 | ~1[3] | 1.0 ± 0.2[4] | 0.04 ± 0.002[5] |
| α7 | - | 54.5 ± 10.6[4] | - | |
| α3β4 | - | 42.4 ± 2.2[4] | - | |
| α6/3β2β3 | - | 0.7 ± 0.1[4] | - | |
| Nornicotine | α7 | - | ~17[6] | - |
| α6 (chimera) | - | ~4[6] | - | |
| Cotinine | α4β2 | - | >100[4] | 9.9 ± 3.6[5] |
| α7 | - | No activity | - | |
| α3β4 | - | No activity | - | |
| α6/3β2β3 | - | >100[4] | - | |
| This compound | All subtypes | No data available | No data available | No data available |
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for nAChR subtypes using a competitive radioligand binding assay. While this protocol has not been specifically reported for this compound, it is the standard method used for related compounds.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Radioligand: [3H]epibatidine (a high-affinity nAChR agonist)[7][8][9].
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions rich in the target receptor[5].
-
Test Compound: this compound (or other compound of interest).
-
Competitor: A known nAChR agonist or antagonist (e.g., nicotine) for determining non-specific binding[7].
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (cold assay buffer).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Contains membrane preparation and [3H]epibatidine.
-
Non-specific Binding: Contains membrane preparation, [3H]epibatidine, and a high concentration of an unlabeled competitor (e.g., 100 µM nicotine) to saturate all specific binding sites.
-
Competition Binding: Contains membrane preparation, [3H]epibatidine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines a general method for assessing the functional activity (e.g., agonist, antagonist, modulator) of a compound at a specific nAChR subtype expressed in Xenopus laevis oocytes. This technique has been used to characterize nornicotine but not this compound[6].
Objective: To measure the electrophysiological response of a specific nAChR subtype to a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: Synthesized from cDNA encoding the nAChR subunits of interest.
-
Injection Apparatus: Micropipette and injector system.
-
TEVC setup: Amplifier, headstages with voltage and current electrodes, perfusion system, and recording chamber.
-
Solutions: ND96 solution for oocyte maintenance, recording solution (e.g., Ba2+ Ringer's solution), and solutions containing the test compound and control agonists (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and cRNA Injection: Harvest oocytes from a female Xenopus laevis and defolliculate them. Inject the desired cRNA encoding the nAChR subunits into the oocytes. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for measuring membrane potential and the other for injecting current.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application: Apply the control agonist (e.g., acetylcholine) to elicit a baseline current response. After washout, apply the test compound at various concentrations to determine its effect on the receptor. If the compound is a suspected agonist, it will elicit a current. If it is a suspected antagonist, it will inhibit the current elicited by a co-applied agonist.
-
Data Analysis: Measure the peak current amplitude for each concentration of the test compound. For agonists, plot the current amplitude against the concentration and fit the data to a Hill equation to determine the EC50 (concentration for half-maximal activation) and maximal efficacy. For antagonists, determine the IC50 (concentration for half-maximal inhibition).
Role of this compound in Dopaminergic Pathways
The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is the primary neural circuit mediating the rewarding and reinforcing effects of nicotine. Nicotine increases dopamine release in the NAc by stimulating nAChRs on dopaminergic neurons in the VTA and at their terminals in the NAc[10][11]. While nornicotine has been shown to evoke dopamine release from striatal slices[12], there is no published evidence to date demonstrating a similar effect for this compound. Studies on cotinine have shown that at high doses, it can inhibit nicotine-induced dopamine release in the NAc[13].
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement
This protocol describes a general method for measuring extracellular dopamine levels in the NAc of awake, freely moving rats in response to drug administration. This technique has been extensively used to study the effects of nicotine and cotinine but has not been reported for this compound[13][14].
Objective: To measure changes in extracellular dopamine concentration in the NAc following administration of a test compound.
Materials:
-
Animals: Adult male rats.
-
Surgical Equipment: Stereotaxic apparatus, drill, cannulas, and microdialysis probes.
-
Microdialysis System: Syringe pump, liquid switch, and fraction collector.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Solutions: Artificial cerebrospinal fluid (aCSF) for perfusion, and solutions of the test compound.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the NAc. Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula into the NAc. Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of dopamine release.
Behavioral Pharmacology of this compound
Behavioral pharmacology models are crucial for understanding the abuse potential of a substance. Key models for nicotine dependence include self-administration, conditioned place preference (CPP), and withdrawal paradigms. Nornicotine has been shown to be self-administered by rats, indicating reinforcing properties[1][6][15]. It can also alleviate nicotine withdrawal symptoms in mice[12]. In contrast, cotinine does not appear to have reinforcing effects on its own and may even antagonize the effects of nicotine in alleviating withdrawal[16][17]. There is currently no published research on the effects of this compound in any of these behavioral models.
Experimental Protocol: Rat Model of Nicotine Self-Administration
This protocol describes a standard intravenous self-administration model used to assess the reinforcing properties of a drug. This model has been used for nornicotine but not this compound[1][6][15].
Objective: To determine if rats will learn to self-administer a test compound, indicating that it has reinforcing effects.
Materials:
-
Animals: Adult male rats.
-
Surgical Equipment: For implanting an intravenous catheter.
-
Operant Chambers: Equipped with two levers, a syringe pump, and visual/auditory cues.
-
Drug Solutions: Test compound (e.g., this compound) and vehicle (e.g., saline).
Procedure:
-
Surgery: Anesthetize the rat and surgically implant a chronic catheter into the jugular vein.
-
Acquisition: Place the rat in an operant chamber. Responses on one lever (the "active" lever) result in an intravenous infusion of the drug, often paired with a cue light or tone. Responses on the other lever (the "inactive" lever) have no consequence. Sessions are typically conducted daily.
-
Dose-Response: Once stable responding is established, different doses of the drug are tested to determine the dose-response relationship for self-administration.
-
Extinction and Reinstatement: To further assess the reinforcing effects, the drug can be replaced with saline (extinction), which should lead to a decrease in responding. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or exposure to drug-associated cues.
-
Data Analysis: The primary measure is the number of infusions earned and the number of responses on the active versus the inactive lever. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Conclusion and Future Directions
This compound remains an enigmatic metabolite in the context of nicotine dependence. While its metabolic origin is partially understood, its pharmacological profile and behavioral effects are largely unknown. The lack of quantitative data on its interaction with nAChRs and its influence on the mesolimbic dopamine system represents a significant gap in our understanding of the complete picture of nicotine's effects in the brain.
Future research should prioritize the characterization of this compound's binding affinity and functional potency at relevant nAChR subtypes. In vivo studies employing microdialysis are needed to determine if this compound modulates dopamine release in the nucleus accumbens. Furthermore, behavioral studies, including self-administration and withdrawal paradigms, are essential to ascertain whether this compound possesses any reinforcing or dependence-modulating properties. A thorough investigation of this understudied metabolite is warranted to fully elucidate the complex neurobiology of nicotine addiction and to potentially identify new targets for smoking cessation therapies.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nornicotine is self-administered intravenously by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic nicotine stimulates dopamine release in nucleus accumbens: re-evaluation of the role of N-methyl-D-aspartate receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of cotinine on nicotine- and cocaine-induced dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cotinine: effects with and without nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Norcotinine, Cotinine, and Nicotine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its key metabolites, cotinine and norcotinine, in human urine. The protocol employs a straightforward sample preparation technique followed by a rapid chromatographic separation, providing accurate and precise quantification suitable for clinical and research settings. This method is essential for studies monitoring tobacco use, smoking cessation efficacy, and understanding nicotine metabolism.
Introduction
Nicotine is the primary psychoactive alkaloid in tobacco, and its metabolism is a critical area of study in toxicology and pharmacology. The major metabolite of nicotine is cotinine, which is further metabolized to various other compounds, including this compound.[1] The simultaneous measurement of nicotine, cotinine, and this compound provides a comprehensive profile of nicotine exposure and metabolism. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, selectivity, and throughput.[2][3] This document provides a detailed protocol for the simultaneous quantification of these analytes in human urine.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Nicotine, cotinine, this compound, and their respective deuterated internal standards (e.g., nicotine-d4, cotinine-d3, this compound-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Methylene chloride
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Human urine (blank)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions (1 mg/mL) of nicotine, cotinine, and this compound in methanol.[4]
-
Working Standard Solutions: Prepare working solutions by mixing the primary stock solutions and diluting with methanol to achieve a range of concentrations (e.g., 1–5,000 ng/mL).[4]
-
Calibration Standards: Prepare calibration standards daily by spiking blank human urine with the working standard solutions to achieve final concentrations ranging from approximately 1 to 1000 ng/mL for this compound and nicotine, and up to 5000 ng/mL for cotinine.[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human urine from a separate weighing of the analytical standards.[5][6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 250 µL aliquot of urine (calibrator, QC, or unknown sample), add 40 µL of the internal standard working solution (e.g., 250 ng/mL in methanol) and 50 µL of 5 N sodium hydroxide.[5]
-
Vortex mix the sample.
-
Add 1.5 mL of an extraction solvent mixture of methylene chloride and diethyl ether (50:50, v/v) and stir for 1.5 minutes.[5]
-
Centrifuge the sample at 4,000 rpm for 5 minutes.[5]
-
Transfer 1 mL of the organic (lower) phase to a clean tube.[5]
-
Evaporate the solvent to dryness at approximately 35-40°C under a gentle stream of nitrogen.[4][5]
-
Reconstitute the dried extract with 200 µL of water or an initial mobile phase composition.[5]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or a Synergi Polar-RP (150 x 2.0 mm, 4 µm), can be used.[4][5][6]
-
Mobile Phase A: 0.1% Formic acid in water or 0.01 M ammonium acetate.[4][6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or acetonitrile with 0.01% formic acid.[4][6]
-
Column Temperature: 30°C.[6]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analytes, and then re-equilibrates to the initial conditions. For example:
-
0-1 min: 15% B
-
1-3 min: 15-40% B
-
3-4 min: 40-95% B
-
4-6 min: Hold at 95% B
-
6-7 min: 95-15% B
-
7-8 min: Hold at 15% B[6]
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~4800-5500 V.
-
MRM Transitions: The precursor and product ions for each analyte and internal standard need to be optimized. Representative transitions are provided in the table below.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the LC-MS/MS analysis of this compound, cotinine, and nicotine.
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 163.1 | 80.1 |
| Cotinine | 177.1 | 98.1 |
| Nicotine | 163.1 | 132.1 |
| This compound-d4 | 167.1 | 84.1 |
| Cotinine-d3 | 180.1 | 101.1 |
| Nicotine-d4 | 167.1 | 136.1 |
Table 2: Method Validation Parameters
| Parameter | This compound | Cotinine | Nicotine | Reference |
| Linear Range (ng/mL) | 1 - 500 | 0.2 - 500 | 1 - 500 | [4] |
| 2 - 1000 | 5 - 5000 | 2 - 1000 | [5] | |
| LLOQ (ng/mL) | 1 | 0.2 | 1 | [4] |
| 2 | 5 | 2 | [5] | |
| Intra-day Precision (%RSD) | < 11 | < 11 | < 11 | [8] |
| 1.4 - 9.9 | 1.4 - 9.9 | 1.4 - 9.9 | [5] | |
| Inter-day Precision (%RSD) | < 11 | < 11 | < 11 | [8] |
| 0.6 - 8.2 | 0.6 - 8.2 | 0.6 - 8.2 | [5] | |
| Accuracy (% Bias) | 101.9 - 116.8 | 101.9 - 116.8 | 101.9 - 116.8 | [8] |
| -6.2 to 4.9 | -6.2 to 4.9 | -6.2 to 4.9 | [5] | |
| Extraction Recovery (%) | > 70 | > 70 | > 70 | [8] |
Signaling Pathway Diagram
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, this compound and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 6. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous and sensitive measurement of nicotine, cotinine, trans-3'-hydroxycotinine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of Norcotinine from Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norcotinine is a minor metabolite of nicotine and serves as a biomarker for tobacco exposure. Its accurate quantification in biological matrices like urine is crucial for clinical and toxicological studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over other methods by providing cleaner extracts, higher analyte concentration, and improved analytical sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from human urine, along with relevant quantitative data and a workflow visualization.
Data Presentation
The following tables summarize quantitative data from various methods for the determination of this compound and related compounds in urine, employing SPE and LC-MS/MS.
Table 1: Method Performance for this compound and Related Analytes in Urine
| Analyte | Linear Dynamic Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) | Citation |
| This compound | 1 - 500 | 1.25 | 55.1 - 109.1 | [1][2] |
| Nicotine | 1 - 1000 | 1 | > 79.3 | [1][3] |
| Cotinine | 0.2 - 1000 | 0.2 | > 79.3 | [1][3] |
| trans-3'-Hydroxycotinine | 0.5 - 1000 | 0.5 | > 79.3 | [1][3] |
Experimental Protocol: Solid-Phase Extraction of this compound
This protocol is a representative method synthesized from established procedures for the extraction of nicotine and its metabolites from urine.[1][2][3][4]
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, SOLA CX)
-
Urine samples
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
Formic Acid
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 1.0 mL of urine in a centrifuge tube, add a known concentration of the internal standard solution (e.g., this compound-d4).
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at approximately 5000 rpm for 5 minutes to pellet any particulate matter.[3]
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode cation exchange SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the analytes from the cartridge by adding 1 mL of a freshly prepared elution solvent, such as 5% ammonium hydroxide in methanol.
-
Allow the solvent to pass through the sorbent bed slowly to ensure complete elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex the reconstituted sample for 15 seconds and transfer it to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Workflow for solid-phase extraction of this compound from urine.
References
- 1. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, this compound and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
High-Throughput Screening for Norcotinine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcotinine, a metabolite of nicotine, is a valuable biomarker for assessing exposure to tobacco products. Its detection and quantification in biological samples such as urine, saliva, and plasma are crucial for clinical research, smoking cessation studies, and understanding the pharmacokinetics of nicotine. High-throughput screening (HTS) methodologies are essential for analyzing large numbers of samples efficiently and cost-effectively. This document provides detailed application notes and protocols for the high-throughput screening of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods Overview
The two principal methods for high-throughput analysis of this compound are LC-MS/MS and ELISA. LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple nicotine metabolites.[1][2] ELISA provides a rapid and cost-effective solution for screening a large number of samples, though it may have limitations regarding specificity due to antibody cross-reactivity.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of various high-throughput methods for the detection of this compound and other relevant nicotine metabolites in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for this compound Detection
| Biological Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Urine | 0.20 (as µg/L) | 500 | < 15% | < 15% | [5] |
| Serum | 0.22 (as µg/L) | 500 | < 15% | < 15% | [1][5] |
| Saliva | 0.33 (as µg/L) | 500 | < 15% | < 15% | [5] |
| Plasma | 2.5 | 500 | < 11% | < 11% | [6] |
| Meconium | 1.25 | 500 | < 19.9% | < 19.9% | [7] |
Table 2: Performance of ELISA Methods for Nicotine Metabolite Detection (Cotinine as a proxy)
| Biological Matrix | Lower Limit of Detection (LOD) (ng/mL) | Calibration Range (ng/mL) | Cross-Reactivity with this compound | Reference |
| Urine | 1.3 | 3 - 5000 | Assay dependent, must be validated | [1][8] |
| Saliva | 1.0 | 5 - 100 | Assay dependent, must be validated | |
| Serum | 1.0 | 3 - 1500 | Assay dependent, must be validated |
Note: Data for this compound-specific ELISA kits is limited; performance is often inferred from cotinine ELISA kits where cross-reactivity with other metabolites is a critical factor.
Experimental Protocols
Protocol 1: High-Throughput Analysis of this compound in Urine by LC-MS/MS
This protocol is based on a simple "dilute-and-shoot" method, which is ideal for high-throughput screening due to its minimal sample preparation.[8]
1. Materials and Reagents:
-
This compound and this compound-d4 (internal standard, IS) certified reference materials
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates and sealing mats
2. Sample Preparation:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
In a 96-well plate, add 90 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL this compound-d4) to each well.[1][8]
-
Add 30 µL of each urine sample, calibrator, or quality control sample to the respective wells.[1][8]
-
Seal the plate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to pellet any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., Phenomenex Luna C18) is commonly used.[1][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: High-Throughput Screening of this compound in Saliva by Competitive ELISA
This protocol describes a general procedure for a competitive ELISA. Specific parameters may vary depending on the commercial kit used. It is crucial to validate the kit for its cross-reactivity with this compound if it is primarily designed for cotinine.
1. Principle: In a competitive ELISA, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (or a related molecule like cotinine) for binding to a limited number of anti-norcotinine antibody-coated wells.[3] The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of this compound in the sample.
2. Materials:
-
Commercially available cotinine/norcotinine ELISA kit (containing antibody-coated 96-well plate, enzyme-labeled conjugate, standards, wash buffer, substrate, and stop solution).
-
Saliva samples, calibrators, and quality control samples.
-
Microplate reader.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add a specified volume (e.g., 20 µL) of standards, controls, and saliva samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled conjugate (e.g., 100 µL) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizations
References
- 1. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. lin-zhi.com [lin-zhi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abnova.com [abnova.com]
Developing Immunoassays for Sensitive Norcotinine Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norcotinine, a metabolite of nicotine, is a valuable biomarker for assessing exposure to tobacco products. Its detection and quantification in biological fluids are crucial for smoking cessation programs, clinical research, and public health studies. While immunoassays for its parent compound, cotinine, are well-established, the development of sensitive and specific assays for this compound has been less explored. Existing cotinine immunoassays exhibit low cross-reactivity with this compound, necessitating the development of dedicated assays for its accurate measurement.[1][2]
These application notes provide a comprehensive guide to the principles and protocols for developing sensitive immunoassays, such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for the specific detection of this compound.
Principle of Competitive Immunoassay for this compound
Due to its small molecular size, this compound is considered a hapten and cannot elicit a strong immune response on its own. Therefore, a competitive immunoassay format is the most suitable approach. The principle relies on the competition between free this compound in a sample and a labeled this compound conjugate for a limited number of binding sites on a specific anti-norcotinine antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
A critical first step in developing a this compound immunoassay is the production of an immunogen by conjugating this compound to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to make it immunogenic.[3][4]
Data Presentation: Target Assay Performance
The following tables summarize the target quantitative performance characteristics for a sensitive this compound immunoassay, based on established benchmarks for similar small molecule assays.
Table 1: Target Performance Characteristics for this compound Competitive ELISA
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration of this compound that can be reliably distinguished from a blank sample. |
| Limit of Quantification (LOQ) | < 5 ng/mL | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. |
| Assay Range | 5 - 200 ng/mL | The range of this compound concentrations over which the assay is linear and quantitative. |
| IC50 Value | 10 - 50 ng/mL | The concentration of this compound that causes 50% inhibition of the maximum signal. |
| Intra-assay Precision (%CV) | < 10% | The coefficient of variation for replicate measurements within a single assay run. |
| Inter-assay Precision (%CV) | < 15% | The coefficient of variation for measurements of the same sample across different assay runs. |
| Recovery (%) | 85 - 115% | The accuracy of the assay in measuring a known amount of this compound spiked into a sample matrix. |
Table 2: Target Cross-Reactivity Profile for Anti-Norcotinine Antibody
| Compound | Target Cross-Reactivity (%) | Rationale |
| This compound | 100% | The target analyte. |
| Cotinine | < 5% | Major related metabolite; low cross-reactivity is crucial for specificity. |
| Nicotine | < 1% | Parent compound; should have minimal interference. |
| trans-3'-hydroxycotinine | < 5% | Another major nicotine metabolite. |
| Nornicotine | < 10% | Precursor to this compound; structural similarity may lead to some cross-reactivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Carrier Protein Conjugate for Immunization
This protocol describes the synthesis of a this compound-KLH conjugate to be used as an immunogen for antibody production. A similar procedure can be followed using BSA as the carrier protein for creating the coating antigen for ELISA.
Materials:
-
(R,S)-Norcotinine
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Derivatization of this compound:
-
Dissolve this compound in DMF.
-
Add a molar excess of GMBS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours to allow the formation of a maleimide-activated this compound derivative.
-
-
Activation of Carrier Protein:
-
Dissolve KLH in PBS.
-
The inherent amine groups on the surface of KLH will react with the succinimide ester of the maleimide-activated this compound.
-
-
Conjugation Reaction:
-
Slowly add the maleimide-activated this compound solution to the KLH solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Further purify the this compound-KLH conjugate by dialysis against PBS (3 changes of buffer over 48 hours) at 4°C.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Confirm the successful conjugation of this compound to KLH using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if this compound has a distinct absorbance peak.
-
Protocol 2: Development of a this compound-Specific Monoclonal Antibody
This protocol outlines the key steps for generating a monoclonal antibody with high affinity and specificity for this compound.
Materials:
-
This compound-KLH immunogen
-
BALB/c mice
-
Myeloma cell line (e.g., P3/NS1/1-Ag4-1)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
96-well cell culture plates
-
ELISA plates
-
This compound-BSA coating antigen
-
Goat anti-mouse IgG-HRP conjugate
Procedure:
-
Immunization:
-
Immunize BALB/c mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by performing a preliminary ELISA using plates coated with this compound-BSA.
-
-
Hybridoma Production:
-
Once a high antibody titer is achieved, sacrifice the mouse and harvest the spleen.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will not survive in this medium.
-
-
Screening:
-
Screen the supernatants from the hybridoma cultures for the presence of anti-norcotinine antibodies using an indirect ELISA with plates coated with this compound-BSA.
-
Select positive clones for further expansion and subcloning.
-
-
Subcloning and Expansion:
-
Subclone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal antibody-producing hybridoma cell lines.
-
-
Antibody Purification and Characterization:
-
Purify the monoclonal antibody from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
Characterize the purified antibody for its isotype, affinity (e.g., using surface plasmon resonance), and specificity (cross-reactivity with related compounds).
-
Protocol 3: Competitive ELISA for this compound Detection
This protocol describes a competitive ELISA for the quantitative determination of this compound in biological samples such as urine or saliva.
Materials:
-
Anti-norcotinine monoclonal antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard solutions
-
Biological samples (urine, saliva)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS)
-
Goat anti-mouse IgG-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate in coating buffer (e.g., 1-10 µg/mL).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of this compound standards and the test samples in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-norcotinine monoclonal antibody for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Caption: Principle of competitive immunoassay for this compound detection.
Caption: Workflow for the this compound competitive ELISA protocol.
Caption: Workflow for monoclonal anti-norcotinine antibody production.
References
- 1. lin-zhi.com [lin-zhi.com]
- 2. A monoclonal antibody-based enzyme-linked immunosorbent assay for human urinary cotinine to monitor tobacco smoke exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. New Directions in Nicotine Vaccine Design and Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Norcotinine in Meconium for the Assessment of Prenatal Tobacco Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meconium, the first stool of a newborn, serves as a valuable, non-invasive matrix for assessing prenatal drug exposure due to its accumulation beginning around the 12th week of gestation.[1] The analysis of nicotine and its metabolites in meconium provides an objective measure of fetal exposure to tobacco smoke. Norcotinine, a metabolite of nicotine, is one of the biomarkers that can be quantified to determine in utero tobacco exposure.[1][2] This application note provides detailed protocols for the extraction and analysis of this compound and other nicotine metabolites from meconium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification of Nicotine and its Metabolites
This protocol is adapted from a validated method for the simultaneous quantification of nicotine, cotinine, trans-3'-hydroxycotinine, nornicotine, and this compound in human meconium.[1]
a. Sample Preparation and Extraction
-
Weigh 0.5 g (± 0.01 g) of meconium into a 15 mL polypropylene tube.[1]
-
Spike with an appropriate internal standard solution.[1]
-
Add 2 mL of methanol containing 0.01% formic acid for homogenization.[1]
-
Vortex the sample vigorously and sonicate for 1 hour, ensuring to vortex every 10 minutes.[1]
-
Centrifuge the homogenate at 8,000 x g for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 1 mL of 0.1 M potassium phosphate buffer (pH 6.8).[1]
b. Optional: Enzymatic Hydrolysis for Glucuronidated Metabolites
To quantify total (free and glucuronidated) analyte concentrations, enzymatic hydrolysis can be performed.[2][3]
-
Following reconstitution in phosphate buffer, add β-glucuronidase from E. coli.[2][3]
-
Incubate the mixture overnight at 37°C.[3]
c. Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE column.
-
Load the reconstituted sample (with or without hydrolysis) onto the column and allow it to flow by gravity.[1]
-
Wash the column with 2 mL of water, dry for 1 minute, then wash with 1.5 mL of 0.2 M aqueous hydrochloric acid and dry for 5 minutes.[1]
-
Perform a final wash with 2 x 1 mL of methanol and dry for 5 minutes.[1]
-
Elute the analytes with 6 x 1 mL of a freshly prepared solution of dichloromethane: 2-propanol: ammonium hydroxide (78:20:2, v/v/v).[1]
-
Add 100 µL of 1% hydrochloric acid in methanol (v/v) to the eluate and evaporate to dryness under nitrogen at 40°C.[1]
-
Reconstitute the final residue in 200 µL of methanol with 0.01% formic acid for LC-MS/MS analysis.[1]
d. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for analysis.[1]
-
Chromatographic Separation: Separation is typically achieved on a C18 or similar reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in positive ion mode.[1] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1][2]
Alternative Method: Accelerated Solvent Extraction (ASE) followed by GC-NPD
An alternative method for the analysis of nicotine and cotinine involves Accelerated Solvent Extraction (ASE) followed by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).[4][5] This method offers a simpler and faster sample preparation.[4]
a. Sample Preparation and ASE
-
Combine 500 ± 10 mg of meconium with an internal standard.[4]
-
Fill a 10-mL extraction cell with approximately 2.4 g of diatomaceous earth and the meconium sample.[4]
-
Perform ASE using 0.1 M phosphate buffer (pH 6.0) at 120°C and 1500 psi.[4]
-
The extraction program consists of a 5-minute warm-up, a 3-minute static cycle, and a 1-minute purge.[4]
b. Solid-Phase Extraction (SPE)
The aqueous extract from the ASE is then subjected to an SPE cleanup procedure similar to the one described for the LC-MS/MS method to further purify the analytes before GC analysis.[4]
c. GC-NPD Analysis
-
Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD).[4]
-
Chromatographic Separation: Separation is achieved on a capillary column such as an HP-5.[4] The oven temperature is programmed to achieve separation of the target analytes.[4]
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the analysis of nicotine and its metabolites in meconium.[1][2]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Linear Range (ng/g) |
| Nicotine | 1.25[1] | 5[1][2] | 5 - 500[1] |
| Cotinine | 1.25[1] | 1.25[1][2][3] | 1.25 - 500[1] |
| trans-3'-hydroxycotinine | 1.25[1] | 1.25[1][2][3] | 1.25 - 500[1] |
| Nornicotine | 5[1] | 5[1][2][3] | 5 - 500[1] |
| This compound | 1.25 [1] | 1.25 [1][2][3] | 1.25 - 500 [1] |
Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound and other nicotine metabolites in meconium.
Caption: Experimental workflow for meconium analysis.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meconium Nicotine and Metabolites by Liquid Chromatography–Tandem Mass Spectrometry: Differentiation of Passive and Nonexposure and Correlation with Neonatal Outcome Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aafs.org [aafs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Accelerated solvent extraction for gas chromatographic analysis of nicotine and cotinine in meconium samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP2A6 Phenotyping Using Nicotine Metabolite Ratios
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2A6 (CYP2A6) is a critical enzyme primarily expressed in the liver, responsible for the metabolism of numerous compounds, including the psychoactive alkaloid nicotine.[1] The genetic polymorphism of the CYP2A6 gene leads to significant inter-individual variability in enzyme activity, which in turn affects nicotine clearance and smoking behaviors.[2] Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, and normal/fast metabolizers.[2] Accurately phenotyping CYP2A6 activity is crucial for understanding nicotine dependence, smoking-related disease risk, and for personalizing smoking cessation therapies.[3]
This document provides a detailed guide on using the Nicotine Metabolite Ratio (NMR) as a biomarker to phenotype CYP2A6 activity. The NMR, specifically the ratio of trans-3'-hydroxycotinine (3HC) to cotinine, is a reliable and validated in vivo measure of CYP2A6-mediated nicotine metabolism.[1][2]
Principle of the Method
Nicotine is primarily metabolized to cotinine by CYP2A6.[1] Cotinine is then further metabolized almost exclusively by CYP2A6 to 3HC.[4] The ratio of these two metabolites (3HC/cotinine) in biological fluids like plasma, saliva, or urine provides a stable index of CYP2A6 enzyme activity.[5] A higher NMR value indicates faster metabolism of cotinine to 3HC, corresponding to higher CYP2A6 activity (normal/fast metabolizer phenotype).[2] Conversely, a lower NMR value is indicative of slower metabolism and reduced CYP2A6 activity (slow metabolizer phenotype).[1]
A Note on Norcotinine
While the user's query mentioned this compound, it is important to clarify that the formation of this compound from nicotine is a minor metabolic pathway and is catalyzed by both CYP2A6 and CYP2B6. This dual enzymatic involvement makes the this compound/cotinine ratio a less specific biomarker for CYP2A6 activity compared to the 3HC/cotinine ratio. Although N-(hydroxymethyl)this compound (which converts to this compound) is a major product of in vitro CYP2A6-mediated cotinine metabolism, this is not reflective of the in vivo situation in smokers, where 3HC is the predominant metabolite. Therefore, the 3HC/cotinine ratio (NMR) is the scientifically accepted and widely used standard for CYP2A6 phenotyping.
Data Presentation
The following tables summarize quantitative data related to CYP2A6 phenotyping using the Nicotine Metabolite Ratio (NMR).
Table 1: CYP2A6 Metabolizer Phenotypes Based on Nicotine Metabolite Ratio (NMR)
| Metabolizer Phenotype | NMR (3HC/Cotinine) Cut-off Value | Description |
| Slow Metabolizer | < 0.31 | Individuals with significantly reduced CYP2A6 enzyme activity.[1] |
| Normal/Fast Metabolizer | ≥ 0.31 | Individuals with normal or rapid CYP2A6 enzyme activity.[1] |
Table 2: Representative Mean NMR Values for Different CYP2A6 Metabolizer Subgroups
| Metabolizer Subgroup | Mean Plasma NMR (± SD) |
| Slow | 0.34 (± 0.20) |
| Intermediate | 1.28 (± 0.22) |
| Fast | 1.57 (± 0.14) |
| (Data adapted from a study on a specific population and may vary.[6]) |
Table 3: Correlation of CYP2A6 Genotype with Predicted Enzyme Activity
| CYP2A6 Genotype Classification | Predicted Metabolic Activity |
| Normal Metabolizer | >75% |
| Intermediate Metabolizer | 50.1% - 75% |
| Slow Metabolizer | 25% - 50% |
| Poor Metabolizer | <25% |
| (Classification based on the functional effects of known CYP2A6 variants.[2]) |
Experimental Protocols
This section provides a detailed methodology for the quantification of cotinine and trans-3'-hydroxycotinine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the NMR.
Materials and Reagents
-
Cotinine (analytical standard)
-
trans-3'-hydroxycotinine (analytical standard)
-
Cotinine-d3 (internal standard)
-
trans-3'-hydroxycotinine-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
-
96-well protein precipitation plates or microcentrifuge tubes
Equipment
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Procedure
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve cotinine, 3HC, cotinine-d3, and 3HC-d4 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Solutions: Prepare intermediate stock solutions of the analytes and internal standards by diluting the primary stock solutions in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate analyte solutions with methanol to cover the desired calibration range (e.g., 1 ng/mL to 500 ng/mL for cotinine and 5 ng/mL to 500 ng/mL for 3HC).
-
Internal Standard Working Solution: Prepare a working solution of the internal standards (e.g., 50 ng/mL of cotinine-d3 and 3HC-d4) in methanol.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube or a well of a 96-well plate, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (or methanol containing 1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Cotinine: m/z 177 → 80
-
Cotinine-d3: m/z 180 → 80
-
trans-3'-hydroxycotinine: m/z 193 → 80
-
trans-3'-hydroxycotinine-d4: m/z 197 → 84
-
-
Note: Specific MS parameters (e.g., collision energy, declustering potential) should be optimized for the instrument in use.
-
4. Data Analysis and Calculation of NMR
-
Generate a calibration curve for cotinine and 3HC by plotting the peak area ratio of the analyte to its respective internal standard against the concentration of the calibrators.
-
Determine the concentrations of cotinine and 3HC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the Nicotine Metabolite Ratio (NMR) for each sample: NMR = Concentration of trans-3'-hydroxycotinine (ng/mL) / Concentration of cotinine (ng/mL)
5. Phenotype Classification
-
Classify each individual's CYP2A6 metabolizer phenotype based on the calculated NMR using the established cut-off values (see Table 1).
Visualizations
Caption: Nicotine Metabolism Pathway via CYP2A6.
Caption: Workflow for CYP2A6 Phenotyping.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Norcotinine in Biological Matrices using Deuterated Norcotinine as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of norcotinine in biological matrices, such as plasma, urine, and meconium, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically deuterated this compound (e.g., this compound-d4), is crucial for achieving accurate and precise results by compensating for variability in sample preparation and instrument response.[1][2][3] This document provides detailed experimental protocols, instrument parameters, and performance data to guide researchers in implementing this methodology.
Introduction
This compound is a metabolite of nicotine and serves as a biomarker for assessing exposure to tobacco products.[4] Accurate quantification of this compound is essential for clinical and toxicological studies, as well as in the development of smoking cessation therapies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[5][6]
The "gold standard" in quantitative bioanalysis using LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS, such as deuterated this compound, is chemically almost identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This co-elution and similar ionization efficiency allow for the correction of matrix effects and other sources of analytical variability, leading to highly reliable data.[3]
Experimental Workflow
The general workflow for the analysis of this compound using a deuterated internal standard is depicted below.
Caption: A generalized workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound and deuterated this compound (e.g., this compound-d4) standards (Toronto Research Chemicals or equivalent).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid and ammonium formate.
-
Human plasma, urine, or other relevant biological matrix.
-
Solid-phase extraction (SPE) cartridges (e.g., SOLA CX) or liquid-liquid extraction (LLE) solvents (e.g., dichloromethane, ethyl acetate).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and deuterated this compound in methanol to prepare individual stock solutions of 1 mg/mL.[3] Store at -20°C.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol or a suitable solvent mixture to cover the desired calibration range (e.g., 1 ng/mL to 500 ng/mL).[5]
-
Internal Standard (IS) Working Solution: Dilute the deuterated this compound stock solution with methanol to a final concentration of 50 ng/mL.[5]
Sample Preparation (Example using Solid-Phase Extraction)
-
To 200 µL of blank human plasma, add 10 µL of each working standard solution and 10 µL of the IS working solution. For unknown samples, add 10 µL of methanol and 10 µL of the IS working solution.
-
Vortex mix for 30 seconds.
-
Conditioning: Condition an SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[10]
-
Loading: Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5), followed by 1000 µL of 1% formic acid in methanol.[10]
-
Elution: Elute the analytes with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 70:30 v/v water:methanol).[10]
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., Syncronis C18, 1.7 µm, 50 x 2.1 mm)[10] |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water[11] |
| Mobile Phase B | 0.1% Formic acid in methanol[11] |
| Flow Rate | 0.4 mL/min[11] |
| Column Temperature | 30°C[11] |
| Injection Volume | 5 µL[11] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions can be used for the detection of this compound and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 163.1 | 80.1 |
| This compound-d4 | 167.1 | 84.1 |
Note: These values may require optimization on the specific instrument used.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound quantification.
Table 1: Method Validation Parameters for this compound in Human Plasma [5]
| Parameter | Result |
| Linear Range | 5–500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-assay Precision (%RSD) | < 11% |
| Inter-assay Precision (%RSD) | < 11% |
| Accuracy (% Recovery) | 101.9–116.8% |
| Extraction Efficiency | ≥ 70% |
Table 2: Method Validation Parameters for this compound in Meconium [9]
| Parameter | Result |
| Linear Range | 1.25–500 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/g |
| Intra-day Precision (%RSD) | 3.5–5.8% |
| Inter-day Precision (%RSD) | 4.9–8.2% |
| Accuracy (% Bias) | -5.7–7.8% |
Signaling Pathway and Logical Relationships
The metabolic pathway from nicotine to this compound is a key consideration in these analyses.
Caption: Simplified metabolic pathway of nicotine.
Conclusion
The use of deuterated this compound as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of this compound in various biological matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers and scientists in the fields of toxicology, clinical chemistry, and drug development. Adherence to these methodologies will ensure the generation of high-quality, reliable data for a better understanding of tobacco smoke exposure and nicotine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Application Note: Quantitative Analysis of Norcotinine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of norcotinine, a minor metabolite of nicotine, in biological samples such as urine and plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation using liquid-liquid extraction (LLE) and instrumental analysis parameters. This method is crucial for researchers in toxicology, clinical chemistry, and drug development who require accurate measurement of nicotine metabolites for studies on tobacco exposure and smoking cessation therapies.
Introduction
This compound is a metabolite of both nicotine and cotinine. While cotinine is the major biomarker for tobacco smoke exposure due to its longer half-life, the analysis of minor metabolites like this compound can provide a more comprehensive profile of nicotine metabolism. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the determination of trace levels of such compounds in complex biological matrices. This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: General workflow for this compound analysis by GC-MS.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Cotinine-d3, Nicotine-d4)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Biological matrix (e.g., urine, plasma)
Instrumentation
-
Gas Chromatograph (e.g., Agilent 7890A) coupled with a Mass Spectrometer (e.g., Agilent 5975C)[1][2][3]
-
GC Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
-
Autosampler
Protocols
Standard and Sample Preparation
1.1. Preparation of Stock and Working Standards:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare an internal standard (IS) working solution.
1.2. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of the biological sample (urine or plasma), add the internal standard.[1]
-
Alkalinize the sample by adding 200 µL of 1M NaOH.[4]
-
Add 1 mL of dichloromethane as the extraction solvent.[1][2][3]
-
Vortex the mixture for 1-2 minutes and then centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of methanol (e.g., 50-100 µL) for GC-MS analysis.[4]
GC-MS Analysis
2.1. GC-MS Conditions:
-
Injection Mode: Splitless or split[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min)[5][6]
-
Oven Temperature Program:
2.2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV[4]
-
Ion Source Temperature: 230-250°C[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Ions to Monitor for this compound (suggested based on common fragmentation patterns):
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of nicotine and its metabolites by GC-MS, which can be used as a reference for method validation for this compound.
| Parameter | Nicotine | Cotinine | This compound (LC-MS/MS) | Reference |
| Linearity Range | 10-1000 ng/mL | 10-1000 ng/mL | 1.25-500 ng/g | [1],[7] |
| Limit of Detection (LOD) | 0.2-0.8 ng/mL | 0.2-0.8 ng/mL | 1.25 ng/g | [1],[2],[7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 1.25 ng/g | [2],[7] |
| Recovery | ~98% | ~101.7% | Not specified for GC-MS | [1] |
| Retention Time (min) | ~7.56 | ~9.74 | Not applicable | [2][3] |
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The use of liquid-liquid extraction for sample preparation is effective, and the selectivity of SIM mode in mass spectrometry ensures accurate measurements even at low concentrations. This application note serves as a comprehensive guide for researchers to implement this analytical method in their studies. Further method validation specific to the laboratory's instrumentation and matrix of interest is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Norcotinine in Saliva: A Non-Invasive Biomarker of Nicotine Exposure
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of nicotine exposure is critical in clinical and research settings, including smoking cessation trials, environmental tobacco smoke (ETS) exposure studies, and the development of nicotine replacement therapies. While cotinine has traditionally been the biomarker of choice due to its longer half-life compared to nicotine, the analysis of other metabolites can provide a more comprehensive picture of nicotine metabolism and exposure. Norcotinine, a minor metabolite of cotinine, is emerging as a valuable biomarker. Its presence in saliva offers a non-invasive window into an individual's tobacco use or exposure. This document provides detailed protocols for the quantification of this compound in saliva using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following table summarizes representative concentrations of this compound and cotinine found in the saliva of individuals with varying degrees of tobacco smoke exposure. These values have been compiled from scientific literature and are intended to serve as a reference. Actual concentrations can vary significantly based on individual metabolism, the extent and frequency of exposure, and the analytical method employed.
| Analyte | Smoking Status | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |
| This compound | Heavy Smokers (>10 cigarettes/day) | <1.0 - 77.6 | Not Reported |
| Light Smokers (1-10 cigarettes/day) | <1.0 - 534 (outlier) | Not Reported | |
| Nonsmokers (exposed to passive smoke) | Not Detected | Not Detected | |
| Nonsmokers (not exposed to passive smoke) | Not Detected | Not Detected | |
| Cotinine | Smokers | ≥100 | 327.39[1] |
| Passive Smokers | 10 - 100 | 18.31[1] | |
| Non-Smokers | <10 | 9.53[1] |
Note: The exceptionally high this compound concentration of 534 ng/mL was identified as an outlier in the source study and was associated with smoking within 30 minutes of sample collection[2]. This compound is generally present at much lower concentrations than cotinine.
Signaling Pathway: Nicotine Metabolism
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important. The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to various other compounds, including this compound.
Caption: Nicotine metabolism pathway to this compound.
Experimental Protocols
This section details the methodology for the quantification of this compound in saliva using LC-MS/MS. The protocol is synthesized from established methods for the analysis of nicotine and its metabolites in oral fluid.
Saliva Sample Collection
Objective: To collect saliva samples with minimal contamination and degradation of analytes.
Materials:
-
Saliva collection tubes (e.g., polypropylene tubes)
-
Ice bucket or portable freezer
Procedure:
-
Instruct the subject to rinse their mouth with water at least 10 minutes prior to collection to minimize food debris and other contaminants.
-
The subject should refrain from eating, drinking, or oral hygiene procedures for at least 30 minutes before sample collection.
-
Collect unstimulated saliva by having the subject passively drool into the collection tube. Alternatively, stimulated saliva can be collected by providing the subject with a piece of paraffin film to chew. Note that the collection method can influence analyte concentrations.
-
Collect approximately 1-2 mL of whole saliva.
-
Immediately after collection, cap the tube and place it on ice.
-
For long-term storage, freeze the samples at -20°C or lower until analysis.
Saliva Sample Preparation (Solid-Phase Extraction)
Objective: To extract and concentrate this compound from the saliva matrix and remove potential interferences.
Materials:
-
Frozen saliva samples
-
Internal standard solution (e.g., this compound-d4)
-
Phosphate buffer (pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw the saliva samples at room temperature.
-
Centrifuge the samples at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 0.5 mL of the clear supernatant to a clean tube.
-
Add the internal standard (e.g., this compound-d4) to each sample, calibrator, and quality control sample.
-
Add 0.5 mL of phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the prepared saliva sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Analyte Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 163.1 > 80.1
-
Qualifier: 163.1 > 106.1
-
-
Internal Standard (this compound-d4): 167.2 > 84.2
-
Collision Energy and other compound-specific parameters should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in saliva.
Caption: Salivary this compound analysis workflow.
References
Application Notes and Protocols for the Enantioselective Synthesis of (S)-(-)- and (R)-(+)-Nornicotine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine. Nornicotine, a minor tobacco alkaloid and a metabolite of nicotine, is of significant interest in medicinal chemistry and drug development due to its activity as a nicotinic receptor agonist.[1][2][3] The availability of optically pure enantiomers is crucial for pharmacological studies. The following protocols are based on established asymmetric synthesis methodologies.
Introduction
The enantioselective synthesis of nornicotine enantiomers often employs chiral auxiliaries or asymmetric catalysis to introduce the desired stereochemistry. Two prominent strategies involve the use of chiral ketimines derived from pinanone and asymmetric hydroboration reactions. These methods provide access to both (S)-(-)- and (R)-(+)-nornicotine with good chemical yields and high enantiomeric excess.
Synthesis of (S)-(-)-Nornicotine via Chiral Ketimine Alkylation
This protocol describes a multi-step synthesis of (S)-(-)-nornicotine starting from the condensation of (+)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine, followed by alkylation and cyclization.[1][2][3][4]
Experimental Workflow
Caption: Synthetic workflow for (S)-(-)-nornicotine.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiral Ketimine Formation | Chiral Ketimine | 85 | - |
| Alkylation and Deprotection Steps | (S)-(-)-Nornicotine | Good | 91 |
Detailed Experimental Protocol
Step 1: Formation of the Chiral Ketimine
-
To a solution of 1R,2R,5R-(+)-2-hydroxy-3-pinanone (1 equivalent) in toluene, add 3-(aminomethyl)pyridine (1 equivalent).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure to yield the chiral ketimine, which can be used in the next step without further purification.
Step 2: Alkylation of the Chiral Ketimine
-
Dissolve the chiral ketimine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in THF.
-
Stir the mixture at -78°C for 30 minutes.
-
Add 3-bromopropan-1-ol (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Cleavage of the Ketimine and Cyclization
-
Dissolve the crude alkylated product in a mixture of methanol and water.
-
Add hydroxylamine hydrochloride (NH2OH·HCl) (2 equivalents) and stir the mixture at room temperature until the ketimine is completely cleaved (monitored by TLC).
-
Treat the resulting amino alcohol with hydrobromic acid (HBr) to convert the hydroxyl group to a bromide.
-
Induce intramolecular ring closure by adding a base (e.g., potassium carbonate) to afford (S)-(-)-nornicotine.[4]
-
Purify the final product by column chromatography.
Synthesis of (R)-(+)-Nornicotine via Asymmetric Hydroboration
This protocol outlines the synthesis of (R)-(+)-nornicotine using an intramolecular hydroboration-cycloalkylation reaction as the key enantioselective step.[5]
Experimental Workflow
Caption: Synthetic workflow for (R)-(+)-nornicotine.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Allylation | (S)-Homoallylic Alcohol | 86 | 94 |
| Conversion to Chiral Azide | Chiral Azide | 90 | - |
| Intramolecular Hydroboration-Cycloalkylation | (R)-(+)-Nornicotine | - | - |
Note: Specific yield for the final step was not detailed in the provided search results.
Detailed Experimental Protocol
Step 1: Asymmetric Allylation
-
To a solution of B-allyldiisopinocampheylborane (2.2 equivalents) in diethyl ether (Et2O), cool the mixture to -100°C.
-
Slowly add pyridine-3-carboxaldehyde (1 equivalent).
-
Stir the reaction at -100°C for the specified time (monitor by TLC).
-
Quench the reaction and work up to isolate the (S)-homoallylic alcohol.[5]
Step 2: Formation of the Chiral Azide
-
Dissolve the (S)-homoallylic alcohol (1 equivalent) in toluene.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) and diphenylphosphoryl azide ((PhO)2P(O)N3) (1.2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete.
-
Purify the resulting chiral azide by column chromatography.[5]
Step 3: Intramolecular Hydroboration-Cycloalkylation
-
Dissolve the chiral azido-olefin (1 equivalent) in anhydrous THF.
-
Add a solution of dicyclohexylborane (B(C6H11)2H) (2.2 equivalents) in THF.
-
The reaction proceeds via hydroboration of the double bond, followed by the formation of a boron-nitrogen bond and subsequent ring closure to yield (R)-(+)-nornicotine.[5]
-
Work up the reaction and purify the product by column chromatography.
Synthesis of (R)-(+)-Nornicotine via Chiral Ketimine Alkylation
Similar to the synthesis of the (S)-enantiomer, (R)-(+)-nornicotine can be synthesized by using the opposite enantiomer of the chiral auxiliary.
Experimental Protocol
The protocol is identical to the one described for (S)-(-)-nornicotine, with the exception of using 1S,2S,5S-(-)-2-hydroxy-3-pinanone as the starting material.[4] This leads to the formation of the (R)-(+)-enantiomer.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Alkylation and Deprotection Steps | (R)-(+)-Nornicotine | Good | 81 |
Alternative Methods
Another established method for obtaining enantiomerically pure nornicotine involves the reduction of myosmine to produce racemic nornicotine, followed by resolution of the enantiomers using a chiral acid, such as N-lauroyl-(R)-alanine.[6][7][8] This method can be cost-effective for large-scale production. The reduction of myosmine can be achieved through catalytic hydrogenation with a palladium catalyst or by using sodium borohydride.[9]
Conclusion
The described protocols provide reliable methods for the enantioselective synthesis of both (S)-(-)- and (R)-(+)-nornicotine. The choice of method may depend on the availability of starting materials, desired scale, and required enantiomeric purity. The chiral ketimine approach offers a versatile route to both enantiomers by simply selecting the appropriate chiral auxiliary. The asymmetric hydroboration method provides a distinct pathway to the (R)-(+)-enantiomer with high enantioselectivity in the initial step. For larger-scale synthesis, resolution of racemic nornicotine presents a viable alternative.
References
- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthesys [chm.bris.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nornicotine - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Ultrasensitive Quantification of Norcotinine in Non-Smokers Using Mass Spectrometry-Based Methods
Introduction
Norcotinine is a minor metabolite of nicotine and cotinine, serving as a specific biomarker for exposure to tobacco smoke.[1] While cotinine is the most widely analyzed biomarker for tobacco exposure, the quantification of this compound can provide additional insights, particularly in assessing low-level exposure in non-smokers, also known as passive or secondhand smokers.[1][2] Urine is often the preferred matrix for assessing passive smoking due to the accumulation of higher concentrations of nicotine metabolites.[2] This document provides detailed protocols for the sensitive quantification of this compound in biological matrices, primarily urine and plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Nicotine Metabolism Signaling Pathway
The following diagram illustrates the primary metabolic pathway of nicotine.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for this compound detection. These values are critical for selecting a method appropriate for quantifying the low levels expected in non-smokers.
Table 1: LC-MS/MS Method Performance for this compound Quantification
| Biological Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Urine | 1.0 | 2 - 1,000 | Not Reported | [1] |
| Urine | 2.5 | Not Specified | 51 - 118 | [3] |
| Plasma | 1.0 | Not Specified | 52 - 88 | [3] |
| Urine | 1.0 | 1 - 500 | 55.1 - 109.1 | [4] |
Table 2: GC-MS Method Performance for Nicotine and its Metabolites
| Analyte | Biological Matrix | Limit of Detection (LOD) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Nicotine | Plasma & Urine | 0.3 - 0.8 | 10 - 1,000 | 98.0 | [5] |
| Cotinine | Plasma & Urine | 0.3 - 0.8 | 10 - 1,000 | 101.7 | [5] |
| Nicotine | Urine | 0.25 | 1 - 100 | Not Reported | [6] |
| Cotinine | Urine | 20 | 50 - 1,000 | Not Reported | [6] |
Note: Data specific to this compound for GC-MS methods were limited in the provided search results. The data for nicotine and cotinine are included for comparative purposes.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Urine
This protocol is a composite based on methodologies described in the literature for the sensitive detection of nicotine metabolites.[1][4][7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Detailed Steps:
-
Pipette 250 µL of urine into a 4 mL glass vial.
-
Add 40 µL of an internal standard solution (e.g., 250 ng/mL this compound-d4 in methanol).
-
Add 50 µL of 5 N sodium hydroxide and vortex mix.
-
Add 1.5 mL of an extraction solvent mixture of 50:50 methylene chloride:diethyl ether.
-
Stir the sample for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer 1 mL of the organic (lower) phase to a clean 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of water (or initial mobile phase).
-
The sample is now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumental Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or Biphenyl column is commonly used for the separation of nicotine metabolites. For example, a Raptor Biphenyl column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to achieve good separation of the analytes. The specific gradient will depend on the column and system used but generally starts with a low percentage of organic phase, which is ramped up to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.25-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is most commonly used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion transitions for this compound and its internal standard must be optimized. Example transitions can be found in the literature.
3. Quality Control
-
Calibration Curve: Prepare a calibration curve using blank urine fortified with known concentrations of this compound. The range should cover the expected low levels in non-smokers (e.g., 0.5 - 100 ng/mL).
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to correct for matrix effects and variations in extraction efficiency.[2]
-
Quality Control Samples: Analyze QC samples at low, medium, and high concentrations within the calibration range in each analytical batch to ensure accuracy and precision.
Protocol 2: GC-MS Quantification of this compound in Urine
This protocol is based on general principles of GC-MS analysis for nicotine and its metabolites.[5][6]
1. Sample Preparation: Micro-extraction by Packed Sorbent (MEPS)
Detailed Steps:
-
To 500 µL of urine, add the internal standard.
-
Add 200 µL of 1M NaOH and centrifuge at 2,000 x g for 5 minutes.
-
Perform the MEPS procedure by drawing the sample mixture up and down through the syringe once and discarding it. Repeat this process three times for the total sample mixture.
-
Wash the solid-phase portion with 250 µL of distilled water to remove interferences.
-
Elute the analytes with 30 µL of methanol.
-
The eluate is then directly injected into the GC-MS system.
2. GC-MS Instrumental Conditions
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A DB-5MS or similar non-polar column is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial hold at a low temperature (e.g., 50-70°C) followed by a temperature ramp to a final temperature (e.g., 280-300°C) to elute the analytes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity.
-
Monitored Ions: Specific ions for this compound and its internal standard should be selected for quantification and confirmation.
Discussion
For the quantification of very low levels of this compound in non-smokers, LC-MS/MS is generally the preferred method due to its high sensitivity and specificity.[2] The sample preparation method should be chosen to minimize matrix effects and maximize recovery. While LLE is a robust technique, solid-phase extraction (SPE) or MEPS can also provide excellent cleanup and concentration of the analyte. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for any analyte loss during sample preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.[2]
GC-MS is also a viable technique, though it may require derivatization for some nicotine metabolites to improve their chromatographic properties. The MEPS sample preparation method offers a rapid and simple alternative to more traditional extraction techniques.[6]
When establishing a method for quantifying low levels of this compound, it is essential to validate the assay thoroughly. This includes determining the limit of detection (LOD), lower limit of quantification (LLOQ), linearity, precision, accuracy, recovery, and matrix effects. The LLOQ should be sufficiently low to distinguish between non-smokers with and without secondhand smoke exposure.
References
- 1. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, this compound and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijraset.com [ijraset.com]
- 6. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Norcotinine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of norcotinine in human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common extraction techniques are compared: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
This compound is a metabolite of nicotine and serves as a biomarker for exposure to tobacco products. Accurate and reliable quantification of this compound in plasma is crucial for clinical and toxicological studies, as well as in the development of new smoking cessation therapies. The selection of an appropriate sample preparation method is critical for removing interfering substances from the complex plasma matrix, thereby ensuring the sensitivity, accuracy, and robustness of the analytical method. This document outlines and compares three widely used sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the desired level of sample cleanup, analyte concentration, sample throughput, and available resources. Below is a summary of the quantitative performance of each technique for this compound analysis in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80% (general for similar analytes)[1] | 93.39% - 107.26% (for nicotine & cotinine)[2] | 70.9% - 97.8%[3] |
| Matrix Effect | Variable, can be significant[1] | No significant matrix effect reported[2] | Minimized to ≤19%[4] |
| Limit of Quantification (LOQ) | ~0.30 ng/mL (for similar analytes)[5][6] | 0.26 ng/mL (for nicotine)[2] | 1.0 - 5.0 ng/mL[3][4] |
| Precision (%RSD) | <15%[5][6] | <15%[2] | <11%[3] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost | Low | Low to Moderate | High |
| Solvent Usage | Moderate | High | Low to Moderate |
Experimental Protocols
Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a precipitating agent.
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS vials
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS/MS vial for analysis.
Liquid-Liquid Extraction (LLE)
This protocol utilizes the differential solubility of this compound in two immiscible liquids to separate it from the plasma matrix.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide (5 M)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10:90 methanol:water)
-
LC-MS/MS vials
Protocol:
-
Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 50 µL of 5 M ammonium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic layer.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Transfer the reconstituted sample to an LC-MS/MS vial for analysis.
Solid-Phase Extraction (SPE)
This protocol employs a solid sorbent to selectively retain and elute this compound, providing a high degree of sample cleanup.[3][4]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
10% Aqueous Trichloroacetic Acid (TCA)
-
Methanol, HPLC grade
-
Elution solvent (e.g., 78:20:2 v/v/v dichloromethane:isopropanol:concentrated ammonium hydroxide)
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., initial mobile phase conditions)
-
LC-MS/MS vials
Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 10% aqueous TCA.[4]
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M HCl to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of the elution solvent.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase.[4]
-
-
Transfer the reconstituted sample to an LC-MS/MS vial for analysis.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in norcotinine LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of norcotinine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), leading to inaccurate and imprecise quantification.[1][3][4][5] In biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, proteins, and salts are common sources of matrix effects.[2][6][7][8]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the signal response of this compound spiked into an extracted blank matrix is compared with the response of this compound in a neat (pure) solvent at the same concentration.[2][4][9] A significant difference between the two responses indicates the presence of matrix effects.[2]
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10] A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[9][10] When a blank matrix extract is injected, any dip or rise in the baseline signal reveals the retention times at which matrix components are causing ion suppression or enhancement, respectively.[2][9]
Q3: What are the main strategies to minimize or eliminate matrix effects in this compound analysis?
A: The most effective strategies focus on removing interfering matrix components before the sample enters the mass spectrometer or compensating for their effects.[2] These can be categorized as:
-
Optimized Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are employed to clean up the sample and remove matrix components.[1][2][11] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.[11]
-
Chromatographic Separation: Optimizing chromatographic conditions to separate this compound from matrix components is crucial.[1] This can involve adjusting the mobile phase composition, gradient profile, and flow rate to minimize the co-elution of interfering substances.[1][12]
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is a highly effective method to compensate for matrix effects.[1][2][3] The SIL-IS experiences similar ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[1]
-
Sample Dilution: A straightforward approach to reduce matrix effects is to dilute the sample, although this is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[3][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, improper mobile phase pH. | Inject a smaller sample volume.[3] Clean the column according to the manufacturer's instructions. Ensure the mobile phase pH is appropriate for this compound's chemical properties.[11] |
| Inconsistent Retention Times | Changes in mobile phase composition, column degradation, leaks in the LC system. | Prepare fresh mobile phase.[13] Replace the column if it's old or has been used extensively. Check for leaks in the system. |
| High Background Noise | Contaminated mobile phase, dirty ion source, contaminated LC system. | Use high-purity solvents and additives.[13] Clean the ion source. Flush the LC system with appropriate cleaning solutions. |
| Significant Ion Suppression | Co-elution of matrix components (e.g., phospholipids). | Implement a more rigorous sample preparation method like SPE or LLE to remove interferences.[1][11] Optimize the chromatographic method to separate this compound from the interfering peaks.[1] Use a stable isotope-labeled internal standard for this compound.[1][3] |
| Low Analyte Recovery | Inefficient extraction during sample preparation, analyte degradation. | Optimize the sample preparation protocol (e.g., pH, solvent choice for LLE, sorbent type for SPE).[11] Ensure proper sample handling and storage to prevent degradation. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is a general guideline based on principles for nicotine and its metabolites.
-
Sample Preparation:
-
To 250 µL of urine in a glass vial, add 40 µL of an internal standard solution (e.g., 250 ng/mL of this compound-d3 in methanol).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.[2]
-
-
Extraction:
-
Sample Collection and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.[2]
-
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol is adapted from established principles.[2][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (a sample known not to contain the analyte) using your validated sample preparation protocol.
-
Set C (Post-Spiked Matrix): Extract a blank matrix sample as in Set B. After the final evaporation step and before reconstitution, spike the dried extract with the same amount of this compound as in Set A. Then, reconstitute the sample.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS/MS methods for this compound and related compounds.
| Parameter | Urine | Plasma/Serum | Reference |
| Linear Range | 2-1,000 ng/mL | 1-500 ng/mL | [14][15] |
| Extraction Recovery | 87-109% | 72% | [16][17] |
| Precision (CV%) | Within-run: 2.9-9.4%Between-run: 4.8-8.7% | Intra-assay: 4.2%Inter-assay: 7.4% | [16][17] |
| Accuracy (Bias%) | -10.1 to 5.3% | 92.1% | [16][17] |
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in this compound LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. zefsci.com [zefsci.com]
- 14. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 15. criver.com [criver.com]
- 16. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Analysis of Nicotine and Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of norcotinine and nicotine.
Troubleshooting Guide
Question: My this compound and nicotine peaks are co-eluting or show poor resolution. What is the general approach to improving their separation?
Answer:
Achieving baseline separation between this compound and nicotine requires a systematic optimization of your chromatographic method. Since these compounds are polar, standard reversed-phase methods can be challenging.[1] The workflow below outlines a structured approach to method development and troubleshooting.
Question: I am observing significant peak tailing, especially for nicotine. What causes this and how can I resolve it?
Answer:
Peak tailing for basic compounds like nicotine and this compound is a common issue in reversed-phase chromatography.[2] It is primarily caused by secondary interactions between the positively charged amine groups on the analytes and negatively charged residual silanol groups on the silica-based column packing material.[2][3] This leads to poor peak shape, reduced resolution, and inaccurate integration.
The following decision tree can help you diagnose and fix the issue:
Frequently Asked Questions (FAQs)
Question: Which chromatographic mode, Reversed-Phase (RP) or HILIC, is better for separating this compound and nicotine?
Answer:
Both modes can be used, but Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior performance for this specific separation.
-
Reversed-Phase (RP-HPLC): This is a common starting point. However, nicotine and its metabolites are highly polar, which can lead to limited retention on traditional C18 columns.[1] To achieve good separation, methods often require specific conditions like high pH or the use of specialized stationary phases (e.g., Phenyl-Hexyl) to improve retention and selectivity.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular and effective technique for separating polar compounds that are poorly retained in reversed-phase.[1] It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase. This mode promotes the retention of polar analytes like this compound and nicotine, often resulting in excellent baseline resolution where RP methods fail.[1][6]
Question: How does the mobile phase pH impact the separation of these compounds?
Answer:
Mobile phase pH is a critical parameter because nicotine is a weak base with a pKa of approximately 8.0.[7] The pH of the mobile phase dictates the ionization state of both this compound and nicotine, which in turn affects their retention and interaction with the stationary phase.
-
Acidic pH (e.g., pH 2.5 - 4.5): At a pH well below the pKa, both analytes will be fully protonated (positively charged). This can be advantageous in RP-HPLC as it minimizes interactions with residual silanols, leading to better peak shapes.[2] The choice of acidic modifier (e.g., formic acid, trifluoroacetic acid) can also influence selectivity.[8][9]
-
Basic pH (e.g., pH > 9.5): At a pH above the pKa, the analytes will be in their neutral, free-base form. This increases their hydrophobicity and can enhance retention on RP columns.[7][10] A basic mobile phase (e.g., using ammonium hydroxide) is often used in UPLC-MS/MS methods to achieve good chromatographic performance for nicotine and its metabolites.[4][11]
The optimal pH must be determined empirically, as it depends on the specific column chemistry and desired selectivity.
Question: Can you provide examples of successful experimental protocols for separating this compound and nicotine?
Answer:
Yes, here are two detailed protocols based on published methods that have demonstrated successful separation.
Experimental Protocols
Protocol 1: High-Resolution Separation using HILIC
This method is adapted from a technical note demonstrating superior baseline separation of nicotine-related alkaloids, including the critical pair of this compound and nicotine.[1]
-
Instrumentation: HPLC or UHPLC system coupled with a Mass Spectrometer (MS) or UV detector.
-
Column: Thermo Scientific™ Accucore™ HILIC (e.g., 100 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 100 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 95% B.
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
Expected Outcome: Excellent baseline resolution between this compound and other related alkaloids, including nicotine.[1]
Protocol 2: Optimized Separation using Reversed-Phase LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of nicotine and its metabolites in biological fluids.[9]
-
Instrumentation: LC-MS/MS system.
-
Column: Synergi Polar-RP (e.g., 150 x 2.0 mm, 2.5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 50% B over 3 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.[9]
-
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 5-10 µL.
-
Expected Outcome: Successful separation and quantification of four nicotine biomarkers, including this compound, within a 4-minute analytical window.[9]
Data Summary Tables
The following tables summarize various chromatographic conditions reported in the literature for the separation of nicotine and its related compounds.
Table 1: HILIC Method Parameters
| Analyte(s) | Stationary Phase | Mobile Phase Composition | pH | Reference |
|---|---|---|---|---|
| Nicotine & related alkaloids | Accucore HILIC | A: 100mM Ammonium Formate (aq); B: 0.1% Formic Acid in ACN | Not specified | [1] |
| Nicotine & 8 metabolites | UPLC-BEH-HILIC | A: 5mM Ammonium Acetate in 50% ACN; B: 5mM Ammonium Acetate in 90% ACN | 5.7 | [12] |
| Nicotine & minor alkaloids | Atlantis HILIC | Various tested, including ammonium acetate, formic acid, ammonium formate | Varied |[6] |
Table 2: Reversed-Phase (RP) Method Parameters
| Analyte(s) | Stationary Phase | Mobile Phase Composition | pH | Reference |
|---|---|---|---|---|
| Nicotine, Cotinine, this compound, OH-cotinine | Synergi Polar-RP (2.5µm) | A: 0.1% Formic Acid (aq); B: 0.1% Formic Acid in ACN | Acidic | [9] |
| Nicotine, Cotinine, OH-cotinine | BEH C18 (1.7µm) | A: 0.2% Ammonia (aq); B: Acetonitrile | 10.6 | [4] |
| Nicotine & Cotinine | Phenyl-Hexyl | 5mM Ammonium Acetate in Water / Methanol | 4.5 | [5] |
| Nicotine & minor alkaloids | Aquasil C18 | Various tested, with best results using Aquasil C18 | ~7 (buffered sample) |[6] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
- 9. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and this compound in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the evidence that pH is a determinant of nicotine dosage from oral use of smokeless tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solid-Phase Extraction of Norcotinine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of norcotinine during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound recovery unexpectedly low?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify the root cause. The primary areas to investigate are:
-
Sample Pre-treatment: Incorrect pH adjustment can lead to poor retention of this compound on the SPE sorbent.
-
SPE Method Parameters: The choice of sorbent, wash solvent, and elution solvent are critical for successful extraction.
-
Analyte Breakthrough: this compound may not be retained on the cartridge during sample loading or may be prematurely eluted during the washing step.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent completely.
To diagnose the specific issue, it is recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[1][2][3]
Q2: How does sample pH affect this compound recovery?
The pH of the sample is a critical factor, particularly when using ion-exchange SPE cartridges. This compound is a weak base with an estimated pKa of 5.25.[4] To ensure maximum retention on a cation-exchange sorbent, the sample pH should be adjusted to at least two pH units below the pKa of the pyrrolidine nitrogen of the nicotine molecule (pKa ≈ 8.0), ensuring it is in its positively charged (cationic) form.[5][6] Conversely, for elution, the pH should be raised to neutralize the charge on the this compound molecule, facilitating its release from the sorbent.
Q3: What type of SPE sorbent is most effective for this compound extraction?
Mixed-mode cation exchange (MCX) sorbents are frequently used for the extraction of nicotine and its metabolites, including this compound.[7] These sorbents offer a dual retention mechanism, combining reversed-phase and strong cation exchange properties, which is ideal for retaining basic compounds like this compound from complex biological matrices.[7] The choice of sorbent should match the physicochemical properties of this compound.[8][9]
Q4: My analyte appears to be lost during the sample loading or washing steps. What should I do?
If this compound is found in the sample load or wash fractions, it indicates a problem with retention. Consider the following troubleshooting steps:
-
Verify Sample pH: Ensure the sample is appropriately acidified to promote the cationic form of this compound for strong retention on a cation-exchange sorbent.
-
Check Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent, leading to breakthrough.[1][2] A flow rate of 1-2 mL/min is a good starting point.[8]
-
Assess Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. The wash solvent should be strong enough to remove interferences but not the analyte of interest.[1][2] Consider reducing the organic content or modifying the pH of the wash solution.
-
Sorbent Overload: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.[1][9]
Q5: I have confirmed that this compound is retained on the cartridge, but the final recovery is still low. How can I improve elution?
Low recovery in the final eluate, after confirming retention, points to incomplete elution. Here are some strategies to optimize the elution step:
-
Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For MCX sorbents, this typically involves using a basic modifier in an organic solvent. A common elution solvent is 5% ammonium hydroxide in methanol.
-
Optimize Elution Volume: It is possible that the volume of the elution solvent is insufficient to elute the entire amount of bound analyte. Try increasing the elution volume and collecting multiple fractions to see if more analyte can be recovered.[8]
-
Incorporate a "Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution can improve the desorption of the analyte.[2]
-
Adjust Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent should be adjusted to neutralize the charge of the analyte. For this compound (a weak base), a basic elution solvent will neutralize its positive charge, facilitating its release from a cation-exchange sorbent.[10]
Quantitative Data Summary
The recovery of this compound can vary depending on the biological matrix, SPE protocol, and analytical method used. The following table summarizes reported recovery data from various studies.
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| This compound | Human Oral Fluid | Not Specified | Not Specified | 88-101 | [11] |
| This compound | Human Plasma | Not Specified | 2 mL methanol with 5% ammonium hydroxide | 52-88 | [11] |
| This compound | Human Urine | Not Specified | 2 mL methanol with 5% ammonium hydroxide | 51-118 | [11] |
| Nicotine | Rat Plasma | Silica and C18 | Not Specified | 51 ± 5 | |
| Cotinine | Rat Plasma | Silica and C18 | Not Specified | 64 ± 10 | |
| Nicotine | Tobacco Harvesters' Urine | Chemically Modified Silica | Not Specified | 79-97 | [12] |
| Cotinine | Tobacco Harvesters' Urine | Chemically Modified Silica | Not Specified | 82-98 | [12] |
Experimental Protocols
Below is a generalized experimental protocol for the solid-phase extraction of this compound from a biological fluid (e.g., plasma or urine) using a mixed-mode cation exchange (MCX) cartridge. Note: This is a template and may require optimization for your specific application.
1. Sample Pre-treatment
-
To 1 mL of the biological sample (plasma or urine), add an appropriate internal standard.
-
For plasma samples, precipitate proteins by adding 1 mL of 10% aqueous trichloroacetic acid. Vortex and centrifuge for 10 minutes at 1100 × g.[11]
-
For urine samples, acidify by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5). Vortex to mix.[11]
2. SPE Cartridge Conditioning
-
Condition the MCX SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of the same solution used for sample acidification (e.g., 10% aqueous trichloroacetic acid for plasma or 5 mM aqueous ammonium formate pH 2.5 for urine).[11] Do not allow the cartridge to dry out.
3. Sample Loading
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 mL/min).
4. Washing
-
Wash the cartridge to remove interfering substances. The composition of the wash solvent needs to be optimized but can start with a weak organic solvent or an acidic aqueous solution. For example, a wash with the equilibration buffer followed by a weak organic solvent like methanol can be effective.
5. Elution
-
Elute the retained this compound and other target analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.[11]
-
Collect the eluate in a clean collection tube.
6. Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., LC-MS/MS).[11]
Visualizations
Caption: A typical experimental workflow for the solid-phase extraction of this compound.
Caption: A troubleshooting decision tree for low this compound recovery in SPE.
References
- 1. m.youtube.com [m.youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. hawach.com [hawach.com]
- 4. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. specartridge.com [specartridge.com]
- 10. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 11. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Norcotinine Analysis in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of norcotinine in frozen urine and plasma samples. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for long-term stability of this compound in urine and plasma samples?
A1: For long-term storage, it is recommended to keep urine and plasma samples at -80°C to maintain the metabolic integrity of the samples.[1][2][3][4] While studies have shown that this compound is stable in urine for at least two months at -20°C, storage at -80°C is considered the best practice for preserving a wide range of metabolites over extended periods.[5] For plasma, storage at -20°C for up to a year has been deemed acceptable for the related compound cotinine, and -80°C is also suitable for long-term preservation.[4]
Q2: How many freeze-thaw cycles can urine and plasma samples containing this compound undergo without significant degradation?
A2: Urine samples containing this compound have been shown to be stable for up to eight freeze-thaw cycles without a noticeable change in concentration.[5][6] For plasma, while specific data on this compound is limited, it is a general bioanalytical practice to avoid exceeding three freeze-thaw cycles unless validated.[4] For other nicotine metabolites in plasma, stability has been demonstrated for up to six freeze-thaw cycles.[7][8] To minimize the impact of freeze-thaw cycles, it is highly recommended to aliquot samples into smaller volumes for individual experiments before long-term storage.
Q3: What is the expected stability of this compound in frozen urine and plasma?
Q4: Are there any specific preservatives recommended for urine samples intended for this compound analysis?
A4: While some urine collection methods for other analytes may use preservatives like boric acid, for the analysis of nicotine metabolites, including this compound, it is generally recommended to collect urine without preservatives and freeze the samples as soon as possible.[4][10] If immediate freezing is not possible, refrigeration at 2-8°C is recommended for up to 24 hours.[10]
Troubleshooting Guides
Issue 1: Lower than expected this compound concentrations in stored samples.
-
Question: I am observing lower than expected concentrations of this compound in my frozen urine/plasma samples. What could be the cause?
-
Answer:
-
Storage Temperature: Confirm that the samples have been consistently stored at -20°C or preferably -80°C. Fluctuations in temperature can lead to degradation.
-
Freeze-Thaw Cycles: Determine the number of times the samples have been frozen and thawed. Exceeding the recommended number of cycles (eight for urine, three to six for plasma as a general guideline) can lead to analyte degradation.[5][6][7][8]
-
Exposure to Light: Although samples are frozen, prolonged exposure to light, especially during handling, can potentially degrade light-sensitive compounds. A study on urinary nicotine metabolites showed some degradation of nornicotine and nicotine when stored at room temperature with light exposure.[5] It is best practice to store samples in amber vials or in the dark.
-
Sample pH (Urine): The pH of urine can influence the stability of certain compounds. While specific data on this compound is limited, acidic conditions can promote the formation of N-nitrosonornicotine (NNN) from nornicotine, a related compound.[7][8] It is advisable to measure and record the pH of urine samples upon collection.
-
Issue 2: High variability in this compound concentrations between aliquots of the same sample.
-
Question: I am seeing significant variability in this compound levels when I analyze different aliquots from the same parent sample. What could be causing this?
-
Answer:
-
Incomplete Thawing and Mixing: Ensure that the parent sample is completely thawed and thoroughly but gently mixed before aliquoting. Incomplete mixing can lead to a non-homogenous distribution of the analyte.
-
Evaporation: During handling and thawing, evaporation can occur, which will concentrate the analytes. Keep tubes capped whenever possible and minimize the time samples spend at room temperature.
-
Contamination: Ensure that there is no cross-contamination between samples during handling and analysis.
-
Analytical Instrument Variability: Rule out any issues with the analytical instrument (e.g., LC-MS/MS) by running quality control standards and system suitability tests.
-
Quantitative Data Summary
Table 1: Stability of this compound and Related Compounds in Frozen Urine
| Compound | Matrix | Storage Temperature | Duration | Stability Findings | Citation(s) |
| This compound | Urine | -20°C | 2 months | Stable | [5] |
| This compound | Urine | -70°C | 8 Freeze-Thaw Cycles | No change observed | [5][6] |
| N-Nitrosonornicotine (NNN) | Urine | -20°C | 18 months | Stable | [9] |
Table 2: Stability of this compound and Related Compounds in Frozen Plasma
| Compound | Matrix | Storage Temperature | Duration/Condition | Stability Findings | Citation(s) |
| This compound | Plasma | -20°C | 3 Freeze-Thaw Cycles | Method validated, implying acceptable stability | [11] |
| N-Nitrosonornicotine (NNN) | Plasma | < -20°C | 18 months | Stable | [7][8] |
| N-Nitrosonornicotine (NNN) | Plasma | Room Temperature | 24 hours | Stable | [7][8] |
| N-Nitrosonornicotine (NNN) | Plasma | 10°C (Autosampler) | 8 days | Stable | [7][8] |
| N-Nitrosonornicotine (NNN) | Plasma | Not specified | 6 Freeze-Thaw Cycles | Stable | [7][8] |
| Cotinine | Plasma | -80°C | Up to 6 months | Stable | [12] |
| Cotinine | Plasma | Not specified | 3-6 Freeze-Thaw Cycles | Stable | [12] |
Experimental Protocols
Protocol 1: Human Urine Sample Collection and Storage
-
Collection: Collect mid-stream urine in a sterile polypropylene container.
-
Initial Processing: Immediately after collection, gently mix the urine sample. If required for other analyses, measure and record the pH.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the urine into smaller, single-use cryovials (e.g., 1-2 mL).
-
Freezing: For short-term storage (up to 2 months), samples can be stored at -20°C.[5] For long-term storage, it is best practice to store the samples at -80°C.[1][2][3]
-
Handling for Analysis: When ready for analysis, thaw the required number of aliquots at room temperature or on ice. Once thawed, vortex briefly to ensure homogeneity before proceeding with sample preparation for analysis.
Protocol 2: Human Plasma Sample Collection and Storage
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Within one hour of collection, centrifuge the blood sample (e.g., at 1000-2000 x g for 10-15 minutes at 4°C) to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to sterile polypropylene cryovials, avoiding disturbance of the buffy coat. Aliquot into volumes suitable for single experiments.
-
Freezing: For long-term storage, snap-freeze the plasma aliquots in liquid nitrogen or place them in a -80°C freezer.[1][2][3] Storage at -20°C is also an option for shorter durations.[4]
-
Handling for Analysis: Thaw plasma samples on ice or in a controlled water bath. Once thawed, mix gently by inverting the tube several times before sample preparation.
Protocol 3: Quantification of this compound by LC-MS/MS (General Workflow)
This is a generalized workflow based on common methodologies.[5][6][11]
-
Sample Preparation:
-
Thaw urine or plasma samples as described above.
-
Add an internal standard (e.g., deuterated this compound) to all samples, calibrators, and quality controls.
-
For urine, a dilution step may be sufficient. Some methods may employ a protein precipitation step with a solvent like acetone.[5][6]
-
For plasma, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol), followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. An evaporation and reconstitution step may be necessary to concentrate the sample and exchange the solvent to one compatible with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable HPLC or UPLC column (e.g., C18 or HILIC) to separate this compound from other matrix components and isomers.[11]
-
Mobile Phase: Employ a gradient elution with a combination of aqueous and organic mobile phases (e.g., water with ammonium acetate and acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Assessment of the Exposure to NNN in the Plasma of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Long-term stability of procalcitonin in frozen samples and comparison of Kryptor and VIDAS automated immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Cotinine and its Metabolites in Rat Plasma and Brain Tissue by Hydrophilic Interaction Chromatography Tandem Mass Spectrometry (HILIC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Norcotinine Detection by MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of MS/MS parameters for norcotinine detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound detection in positive ion mode MS/MS?
When optimizing your MS/MS method for this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. This compound has the same molecular weight as nicotine (162 amu), so its precursor ion will be m/z 163.2.[1] The most common and reliable multiple reaction monitoring (MRM) transitions involve specific product ions generated through collision-induced dissociation.[2]
Q2: How can I chromatographically separate this compound from its isobaric compound, nicotine?
Since this compound and nicotine have the same molecular weight, chromatographic separation is essential for accurate quantification.[1] This is typically achieved using a C18 or a polar-modified column like a Biphenyl or Synergi Polar RP column.[1][3] Gradient elution with mobile phases consisting of an aqueous component (e.g., ammonium acetate or ammonium bicarbonate) and an organic component (e.g., acetonitrile or methanol) is commonly employed to achieve separation.[1][4]
Q3: What are typical starting parameters for an LC-MS/MS method for this compound?
A good starting point involves using a C18 column with a gradient elution of water and acetonitrile, often with an additive like formic acid or ammonium acetate.[1][5] The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][6] Refer to the tables below for specific MRM transitions and source parameters that have been successfully used.
Q4: What kind of sample preparation is required for analyzing this compound in biological matrices like urine or oral fluid?
Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological sample into an organic solvent.[3]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to bind and elute the analytes, providing a very clean extract.[6][7][8]
-
Protein Precipitation: A simple method where a solvent like acetonitrile is used to precipitate proteins from the sample.[9][10]
The choice of method depends on the complexity of the matrix and the required sensitivity.
Quantitative Data Summary
Table 1: this compound MRM Transitions and MS/MS Parameters
This table summarizes commonly used precursor and product ions for this compound and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| This compound | 163.2 | 80.2 | 118.2 | [2] |
| This compound | 163.2 | 136 | 133, 130.1, 117.3, 105.9, 77.2 | [11][12] |
| This compound-d₄ | 167.2 | 139.2 | 84.2 | [2] |
Table 2: Example Source/Gas Parameters from a Validated Method
These parameters can serve as a starting point for method development.
| Parameter | Setting | Reference |
| Ionization Mode | Positive ESI or APCI | [1][9] |
| Source Temperature | 450 - 550 °C | [1][2] |
| Nebulizer Gas | 40 - 70 psi | [2] |
| Auxiliary Gas | 35 - 40 psi | [1][2] |
| Curtain Gas | 30 - 35 psi | [1][2] |
| Collision Gas | Medium | [1][2] |
Troubleshooting Guides
Q: I am observing a weak or non-existent signal for this compound. What are the potential causes and solutions?
A weak or absent signal can stem from several issues in the sample preparation, liquid chromatography, or mass spectrometry stages. Follow a logical troubleshooting workflow to identify the root cause.
1. Check MS/MS Parameters:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to confirm the instrument is detecting the analyte.[1][9]
-
Optimize Transitions: Ensure you are using the correct precursor and product ions (see Table 1).
-
Collision Energy (CE): The CE may need to be optimized for your specific instrument. Perform a CE ramp experiment with the standard solution to find the value that gives the most intense product ion signal.
2. Evaluate LC Performance:
-
Retention Time: this compound and nicotine must be chromatographically resolved.[1] If retention times have shifted, it could indicate issues with the column or mobile phase preparation.
-
Peak Shape: Poor peak shape (e.g., broadness, tailing) can lead to lower signal intensity and inaccurate integration. This may require column replacement or mobile phase adjustments.
3. Review Sample Preparation:
-
Extraction Efficiency: Determine the recovery of your extraction method by comparing pre-extraction spiked samples to post-extraction spiked samples. Low recovery will lead to a weak signal.
-
Matrix Effects: Components from the biological matrix (e.g., phospholipids) can co-elute with this compound and suppress its ionization in the MS source.[9] This can be assessed by comparing the signal of an analyte in a post-extraction spiked sample to a neat standard. Using a deuterated internal standard can help compensate for matrix effects.[2]
Q: My results have high variability between injections. What should I investigate?
High variability is often linked to issues with the autosampler, sample preparation consistency, or column equilibration.
-
Autosampler: Check for air bubbles in the syringe and ensure the injection volume is consistent.
-
Sample Preparation: Inconsistent evaporation and reconstitution steps can introduce significant variability.[3] Ensure samples are completely dry before reconstitution and that the reconstitution solvent is added accurately.
-
LC Equilibration: Ensure the analytical column is fully re-equilibrated between injections.[1] Inadequate equilibration can cause retention time and peak area to drift.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted from a validated method for the analysis of nicotine-related compounds in urine.[3]
-
Aliquoting: Pipette a 250 µL aliquot of urine into a 4 mL glass vial.
-
Internal Standard Addition: Add 40 µL of an internal standard solution (e.g., 250 ng/mL this compound-d₄ in methanol).
-
Alkalinization: Add 50 µL of 5 N sodium hydroxide to the vial and mix.
-
Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer 1 mL of the organic (bottom) layer to a clean 1.5 mL HPLC vial.
-
Acidification: Add 10 µL of 0.25 N hydrochloric acid to the organic extract.
-
Evaporation: Evaporate the sample to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 200 µL of an appropriate solvent (e.g., water or mobile phase A).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis Workflow
This diagram illustrates the typical workflow for analyzing biological samples for this compound.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and this compound in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing ion suppression for norcotinine in electrospray ionization.
Welcome to the Technical Support Center for LC-MS/MS Analysis. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to help you minimize ion suppression for norcotinine during electrospray ionization (ESI) mass spectrometry experiments.
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect that frequently occurs in liquid chromatography-mass spectrometry (LC-MS). It is a reduction in the ionization efficiency of a target analyte, such as this compound, caused by co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source, these interfering molecules compete with this compound for access to the droplet surface or for the available charge, which hinders the formation of gas-phase analyte ions.[2][3]
This phenomenon can lead to several critical issues in your analysis:
-
Reduced Sensitivity: A lower-than-expected signal for this compound, potentially impacting the limit of detection (LOD) and limit of quantification (LOQ).[2]
-
Poor Accuracy and Precision: Inaccurate and imprecise quantification due to inconsistent signal reduction across different samples.[1][4]
-
Erroneous Results: The presence of ion suppression can lead to the underestimation of the true concentration of this compound in the sample.
Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) because of its more complex ionization mechanism that relies heavily on the properties of the sprayed droplets.[3][4][5]
Caption: Figure 1. Competition between this compound and matrix components in the ESI droplet.
Q2: How can I detect if ion suppression is affecting my this compound signal?
Detecting ion suppression is a critical first step in method validation. The most common method is the post-extraction spike technique.[1] This involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a clean, neat solution (e.g., mobile phase).[1] A significant decrease in signal in the matrix sample indicates ion suppression.
Another qualitative technique is post-column infusion .[1][6] In this method, a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the MS source. When a blank matrix extract is injected, any dip in the constant analyte signal at a specific retention time indicates the presence of co-eluting components that are causing ion suppression.[1][6]
Q3: What is a systematic approach to troubleshooting ion suppression for this compound?
A systematic approach is essential to efficiently identify and resolve the source of ion suppression. The workflow below outlines a logical progression from initial problem identification through sample preparation, chromatography, and mass spectrometer optimization.
Caption: Figure 2. A step-by-step guide to diagnosing and mitigating ion suppression.
Q4: How can I improve my sample preparation to reduce ion suppression?
Effective sample preparation is the most powerful strategy to combat ion suppression by removing interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma and urine.[7] It provides superior cleanup compared to simpler methods like protein precipitation.
-
Supported Liquid Extraction (SLE): This is another robust technique that provides clean extracts and is amenable to automation.[8]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from many matrix components.[1]
-
Protein Precipitation (PPT): While fast and simple, PPT is often less effective at removing phospholipids and other endogenous components that cause ion suppression.[1][9]
-
Dilution: A straightforward approach is to dilute the sample.[6][10] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the resulting analyte concentration is still well above the method's limit of quantification.[6][10]
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol is a generalized procedure based on common practices for extracting nicotine metabolites.[7]
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add 50 µL of an internal standard solution (e.g., 1 µg/mL this compound-d4).
-
Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.
-
Vortex mix and then centrifuge for 10 minutes at approximately 1100 x g.[7]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of 10% aqueous trichloroacetic acid.[7]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of an appropriate acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.
-
Wash with 2 mL of methanol to remove hydrophobic interferences.
-
-
Elution:
-
Elute the this compound and other basic analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide.[7]
-
-
Dry-down and Reconstitution:
Table 1: Quantitative Examples of Ion Suppression for this compound and Related Analytes
| Analyte | Matrix | Concentration Level | Ion Suppression (%) | Citation |
| This compound | Meconium | Low (8 ng/g) | 40.9 - 63.9% | [11] |
| This compound | Meconium | Med/High | 16.7 - 40.4% | [11] |
| Nicotine Metabolites | Meconium (6 pools) | Low (8 ng/g) | 41.0 - 72.7% | [11] |
Note: Data demonstrates that even with effective sample preparation, significant ion suppression can still occur, highlighting the need for a stable isotope-labeled internal standard.
Q5: What are the best chromatographic strategies to separate this compound from interfering compounds?
The goal of chromatography is to achieve separation between this compound and the matrix components that cause suppression.[10][12]
-
Column Selection: this compound is a polar compound and may exhibit poor retention on traditional C18 reversed-phase columns, causing it to elute early with highly suppressing matrix components like phospholipids.[13] Consider using:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns provide excellent retention for polar compounds and can effectively separate them from less polar matrix interferences.[13]
-
Polar-Embedded or Polar-Endcapped RP Columns: Columns like a Synergi Polar-RP or a Phenyl-Hexyl phase can offer alternative selectivity and better retention for polar analytes compared to standard C18 phases.[5][9][11]
-
-
Gradient Optimization: Adjusting the gradient elution profile can help to move the this compound peak away from regions of high ion suppression.[10]
Table 2: Example Liquid Chromatography Methodologies for this compound and Related Analytes
| Parameter | Method 1 (Meconium Matrix)[11] | Method 2 (Tobacco Products)[14] | Method 3 (Biologic Fluids)[5] |
| Column | Synergi Polar RP, 150 x 2.0 mm, 4 µm | Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm | Phenomenex Synergi Polar RP, 150 x 4.6 mm, 4 µm |
| Mobile Phase A | 0.01 M Ammonium Acetate, pH 6.8 | 10 mM Ammonium Acetate, 0.1% NH4OH in Water | 10 mM Ammonium Acetate, 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.01% Formic Acid | 10 mM Ammonium Acetate, 0.1% NH4OH in Acetonitrile | 10 mM Ammonium Acetate, 0.1% Acetic Acid in Methanol |
| Flow Rate | 0.4 mL/min | 0.6 mL/min | 0.7 mL/min |
| Gradient | Timed gradient from 15% to 95% B | Timed gradient from 7% to 98% B | Timed gradient from 80% A to 100% B |
Q6: How can I optimize my ESI source parameters to improve the this compound signal?
While less impactful than sample preparation or chromatography, optimizing ESI source parameters can help maximize the analyte signal.[6][15] This process involves finding a balance that promotes efficient desolvation and ionization of this compound without causing thermal degradation.
-
Drying Gas Temperature & Flow: Higher temperatures and flow rates aid in solvent evaporation, which is crucial for releasing analyte ions from the ESI droplets.[15][16] However, excessively high temperatures can degrade thermally sensitive compounds.
-
Nebulizer Gas Pressure: This parameter controls the size of the initial droplets. Higher pressure creates smaller droplets, which desolvate more efficiently.[16]
-
Capillary Voltage: This voltage drives the ionization process. It should be optimized to achieve a stable and robust signal. Too high a voltage can cause in-source fragmentation or electrical discharge.[16]
Table 3: Typical ESI Source Parameter Ranges for Optimization (Positive Ion Mode)
| Parameter | Recommended Range | Purpose | Citation |
| Capillary Voltage | 3.0 – 5.0 kV | Drives the electrospray and ionization process. | [16] |
| Drying Gas Temp. | 250 – 450 °C | Aids solvent evaporation from droplets. | [16] |
| Nebulizer Gas Pressure | 20 – 60 psi | Controls droplet size and formation. | [16] |
| Drying Gas Flow | 4 – 12 L/min | Assists in desolvation of droplets. | [15] |
Q7: Why is a stable isotope-labeled internal standard (SIL-IS) essential?
Using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is the most effective way to compensate for ion suppression and ensure accurate quantification.[1][11]
A SIL-IS is an ideal internal standard because it:
-
Is chemically identical to the analyte.
-
Co-elutes perfectly with the analyte from the LC column.[1]
-
Experiences the exact same degree of ion suppression or enhancement as the analyte.[1][17]
By tracking the ratio of the analyte peak area to the SIL-IS peak area, any signal variation caused by matrix effects is normalized, leading to accurate and precise quantification even in the presence of significant and variable ion suppression.[14][17]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 17. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norcotinine Quantification Method Validation
Welcome to the technical support center for norcotinine quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound quantification?
The primary challenges in the quantification of this compound, a minor metabolite of nicotine, stem from its low endogenous concentrations, potential for interference from other nicotine metabolites, and susceptibility to matrix effects in complex biological samples like urine, plasma, and meconium.[1][2][3] Key issues include:
-
Matrix Effects: Endogenous components in biological matrices can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1][2][4]
-
Interference: Structural similarities with other nicotine metabolites, such as nornicotine and nicotine itself, can cause chromatographic co-elution and isobaric interference in mass spectrometry.[1][5]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. Stability should be evaluated under various conditions, including freeze-thaw cycles, and at room temperature.[1][6]
-
Low Concentrations: As a minor metabolite, this compound is often present at low ng/mL levels, requiring highly sensitive analytical methods for accurate quantification.[7][8]
Q2: How can I minimize matrix effects in my this compound assay?
Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][9][10]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components. The use of a suitable analytical column, such as a C18 or biphenyl column, is critical.[7][10]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended to compensate for matrix effects and variability in extraction and ionization.[7]
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control (QC) samples in the same biological matrix as the study samples can help to normalize the matrix effect.[1]
Q3: My assay is showing interference. How can I identify and resolve it?
Interference can originate from endogenous matrix components or other structurally related compounds.
-
Chromatographic Resolution: Nicotine and this compound have the same molecular weight and can produce similar transitions in mass spectrometry, making chromatographic separation essential.[1] Ensure your LC method provides adequate resolution between this compound and other nicotine metabolites like nornicotine.
-
Mass Spectrometry Specificity: Utilize multiple reaction monitoring (MRM) with at least two specific transitions for this compound to enhance specificity. The ratio of the quantifier to qualifier ion should be monitored and remain consistent between standards and samples.[8]
-
Interference Studies: During method validation, it is important to evaluate potential interference from common therapeutic drugs, illicit drugs, and other minor tobacco alkaloids by spiking them into low-level QC samples.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | This compound is a basic compound. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.[7] |
| Column degradation. | Replace the analytical column and use a guard column to extend its lifetime. | |
| Low Analyte Recovery | Inefficient extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. For LLE, ensure the choice of organic solvent is optimal.[10] |
| Analyte instability. | Investigate the stability of this compound in the biological matrix at different temperatures and storage durations.[1] Acidifying the diluent for standards can help retard evaporative loss of volatile analytes.[11] | |
| High Variability in Results (Imprecision) | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation workflow. Automating sample preparation steps can reduce variability. |
| Significant matrix effects. | Implement strategies to minimize matrix effects as described in the FAQ section. The use of a stable isotope-labeled internal standard is crucial.[3] | |
| Inaccurate Results (Bias) | Ion suppression or enhancement. | Evaluate and correct for matrix effects. Prepare calibrators in a matrix that closely matches the study samples.[1] |
| Cross-reactivity in immunoassays. | If using an immunoassay, be aware of potential cross-reactivity with other nicotine metabolites.[5] LC-MS/MS methods are generally more specific. |
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification by LC-MS/MS in various biological matrices.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |
| This compound | Human Urine | 1–500 | 1 |
| This compound | Human Oral Fluid | 1–2,000 | 1 |
| This compound | Human Meconium | 1.25–500 | 1.25 |
| This compound | Human Urine | 2-1,000 | 2 |
LLOQ: Lower Limit of Quantification (Data sourced from multiple studies)[7][10]
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound | Human Meconium | 8 | <10 | <19.9 | Within 25% of target |
| This compound | Human Meconium | 80 | <10 | <19.9 | Within 25% of target |
| This compound | Human Meconium | 400 | <10 | <19.9 | Within 25% of target |
| This compound | Human Urine | 7.5 | N/A | <9.1 | 82.0–118.7% |
| This compound | Human Urine | 75 | N/A | <9.1 | 82.0–118.7% |
| This compound | Human Urine | 750 | N/A | <9.1 | 82.0–118.7% |
%RSD: Percent Relative Standard Deviation (Data sourced from multiple studies)[1][7]
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Human Urine
This is a generalized protocol based on common practices in the literature.[7][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of urine, add 40 µL of an internal standard solution (e.g., this compound-d4).
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.
-
Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether) and vortex for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other metabolites.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Simplified metabolic pathway of nicotine.
Caption: Troubleshooting workflow for this compound quantification.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, this compound and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 11. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
Increasing the sensitivity of norcotinine detection limits.
Welcome to the technical support center for the sensitive detection of norcotinine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying trace levels of this compound in various biological matrices.[1][2] Modern LC-MS/MS systems, especially those with advanced ion sources like the iFunnel, can achieve very low limits of quantification (LOQs).[1] For instance, validated LC-MS/MS methods can quantify this compound in oral fluid and plasma down to 1.0 ng/mL or even lower.[3][4]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis?
A2: Yes, GC-MS is a viable method for this compound detection. However, it may require a derivatization step to improve the volatility and thermal stability of this compound, which is essential for gas chromatography. While generally robust, GC-MS might not achieve the same level of sensitivity as LC-MS/MS for underivatized analytes.[1][5] Coupling GC with tandem mass spectrometry (GC-MS/MS) can significantly enhance sensitivity.[1]
Q3: Are immunoassays suitable for quantifying low concentrations of this compound?
A3: Immunoassays, such as ELISA, are excellent for rapid screening and high-throughput applications.[6][7] However, they can sometimes suffer from cross-reactivity with other nicotine metabolites, like trans-3'-hydroxycotinine, which might lead to an overestimation of cotinine concentrations.[2][8] For highly sensitive and specific quantification of this compound, chromatographic methods like LC-MS/MS are preferred.[2] While some sensitive ELISAs for cotinine have been developed with detection limits as low as 31 pg/mL, their specificity for this compound needs to be carefully validated.[6]
Q4: How can I minimize matrix effects and ion suppression in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components from the sample matrix.[9]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[10]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[3][9]
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient Sample Extraction | Review your extraction protocol. For complex matrices like plasma or urine, consider using Solid-Phase Extraction (SPE) which can provide cleaner extracts and better recovery compared to simple protein precipitation.[11][12] Ensure the pH of the sample is optimized for the extraction of this compound. |
| Ion Suppression in LC-MS/MS | This is a common issue where components in the sample matrix interfere with the ionization of the target analyte.[13][14] To diagnose, perform a post-column infusion experiment. To mitigate, improve sample cleanup, optimize chromatography to separate this compound from the suppression zone, or use a reliable stable isotope-labeled internal standard.[9][10] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like collision energy and fragmentor voltage to maximize the signal for the chosen MRM transitions.[3][15] |
| GC-MS Derivatization Issues | If using GC-MS, ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature.[16] Incomplete derivatization will lead to a weak signal. |
| Instrument Contamination | A dirty ion source or contaminated column can lead to poor signal intensity.[13][17] Follow the manufacturer's guidelines for cleaning the ion source and consider flushing or replacing the analytical column. |
Issue 2: High Background Noise / Interferences
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Insufficient Sample Cleanup | High background is often due to residual matrix components.[18] Enhance your sample preparation method. For example, use a more selective SPE sorbent or perform a multi-step extraction.[11][19] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents to avoid introducing contaminants.[13] |
| Carryover from Previous Injection | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
| Co-eluting Isomers | This compound and nicotine have the same molecular weight. Ensure your chromatographic method provides adequate separation (baseline resolution) between these compounds to prevent interference in the MS detector.[15] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Column Overload | Inject a smaller volume of the sample or dilute the sample.[13] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the peak shape does not improve, the column may be contaminated or have reached the end of its lifespan and needs to be replaced.[13][17] |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape. |
| Secondary Interactions on Column | This compound is a basic compound. Tailing can occur due to interactions with active sites on the column. Using a column with end-capping (like a C18) or using a mobile phase with a suitable additive (e.g., a small amount of formic acid or ammonium formate) can improve peak shape.[20] |
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQ) and recovery data from various published methods for this compound detection.
Table 1: Limits of Quantification (LOQ) for this compound
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Oral Fluid | 1 ng/mL | [3] |
| LC-MS/MS | Meconium | 1.25 ng/g | [15] |
| LC-APCI-MS | Plasma | 2.5 ng/mL | [4] |
| LC-MS/MS | Urine | 2 ng/mL | [20] |
| GC-MS | Oral Fluid | 5 ng/mL | [1] |
Table 2: Recovery Percentages for this compound
| Extraction Method | Analytical Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | GC-MS | Oral Fluid | 88-101% | [19] |
| Solid-Phase Extraction (SPE) | LC-MS/MS | Oral Fluid | >91% (Analytical Recovery) | [3] |
Experimental Protocols
Protocol 1: this compound Detection in Oral Fluid by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[3]
-
Sample Collection: Collect 0.5 mL of oral fluid using a collection device like Quantisal™.
-
Internal Standard Spiking: Fortify the oral fluid sample with a deuterated internal standard (e.g., this compound-d4) to a final concentration of 500 ng/mL.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., Oasis® MCX).
-
Load the oral fluid sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the internal standard using an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase).
-
LC-MS/MS Analysis:
-
Column: Use a suitable reversed-phase column (e.g., Synergi Polar RP, 150 x 2.0 mm, 4 µm).[15]
-
Mobile Phase: A common mobile phase combination is A) 0.01 M ammonium acetate and B) acetonitrile with 0.01% formic acid.[15]
-
Gradient: Develop a gradient elution program to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize the transitions for this compound (e.g., precursor ion -> product ion) and its internal standard.
-
Protocol 2: this compound Detection in Urine by GC-MS
This protocol is a generalized procedure and may require a derivatization step for optimal performance.[19][21]
-
Sample Preparation (Micro-extraction by Packed Sorbent - MEPS): [21]
-
Activate and condition a MEPS syringe with the appropriate sorbent (e.g., C8/SCX).
-
Adjust the pH of the urine sample by adding NaOH.
-
Add an internal standard.
-
Draw and eject the sample through the MEPS syringe multiple times to extract the analytes.
-
Wash the sorbent with water.
-
Elute the analytes with a suitable solvent directly into the GC autosampler vial.
-
-
(Optional) Derivatization: If required for improved chromatography, evaporate the eluate and add a derivatizing agent (e.g., PFPA, HFBA).[16] Heat the mixture to complete the reaction.
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for basic compounds (e.g., DB-5ms).
-
Injection: Inject the sample in splitless mode.
-
Temperature Program: Develop a temperature program that separates this compound from other components.
-
Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and its internal standard.
-
Visualizations
Caption: LC-MS/MS workflow for this compound detection.
Caption: Troubleshooting low sensitivity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. probiologists.com [probiologists.com]
- 3. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and this compound in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated method for the determination of nicotine, cotinine, trans-3'-hydroxycotinine, and this compound in human plasma using solid-phase extraction and liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive enzyme immunoassay for measuring cotinine in passive smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. Simultaneous determination of nicotine, cotinine, this compound, and trans-3'-hydroxycotinine in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 21. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Norcotinine Analysis
Welcome to the technical support center for high-throughput norcotinine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to reducing run times and optimizing analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for high-throughput analysis of this compound and other nicotine metabolites?
A1: The most prevalent and robust method for high-throughput analysis of this compound and other nicotine metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, allowing for the accurate quantification of low-concentration metabolites in complex biological matrices like urine, plasma, and saliva.[1][4]
Q2: How can I reduce the run time for my LC-MS/MS analysis of this compound?
A2: To reduce the analytical run time, you can:
-
Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) or capillary LC systems: These systems use columns with smaller particle sizes, enabling faster separations without compromising resolution.[5]
-
Optimize the chromatographic gradient: A faster gradient elution can significantly shorten the run time.[5]
-
Employ simplified sample preparation techniques: Methods like "dilute-and-shoot" or simple protein precipitation can drastically cut down on sample processing time compared to more complex methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][6] For example, a simple protein precipitation with acetonitrile can have a preparation time of about 20 minutes.[1][6]
Q3: What are the typical sample preparation methods for this compound analysis?
A3: Common sample preparation methods include:
-
Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile is added to the sample (e.g., urine or plasma) to precipitate proteins, which are then removed by centrifugation.[1][6][7]
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts by passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a solvent.[5][8][9]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[10]
-
Paper Spray Tandem Mass Spectrometry (PS-MS/MS): This is a rapid method that involves directly spotting the sample onto a paper substrate, eliminating the need for extensive sample preparation and chromatographic separation.[11]
Q4: What are the common challenges encountered in high-throughput this compound analysis?
A4: Researchers often face the following challenges:
-
Long analysis times: Traditional LC methods can have run times longer than 10 minutes per sample, which is not ideal for high-throughput screening.[6]
-
Matrix effects: Components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[12]
-
Assay interference: Some compounds can interfere with the assay technology itself, leading to false positives or false negatives.[13][14][15]
-
Contamination and carryover: In sensitive assays, carryover from a high-concentration sample to the next can be a problem.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Long Run Times | Inefficient chromatographic method. | - Switch to a UHPLC system with a sub-2 µm particle column. - Optimize the gradient profile to elute analytes faster. - Consider methods with minimal or no chromatography like Paper Spray-MS/MS.[11] |
| Poor Peak Shape | Inappropriate mobile phase or column chemistry. | - Adjust the mobile phase pH. - Use a column specifically designed for the analysis of basic compounds, such as a Raptor Biphenyl column.[10] - Ensure proper column temperature.[17] |
| High Background Noise / Low Signal-to-Noise Ratio | Matrix effects from the biological sample. Contaminated mobile phase or LC system. | - Optimize the sample preparation to remove interfering substances (e.g., use SPE).[5] - Use deuterated internal standards to compensate for matrix effects.[1][6] - Switch to a different ionization source (e.g., ESI positive).[18] - Prepare fresh mobile phases and flush the LC system. |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. Instrument instability. | - Automate the sample preparation process if possible. - Use a robust and validated protocol.[1] - Run quality control (QC) samples at regular intervals to monitor instrument performance.[8] - Ensure the autosampler is functioning correctly. |
| False Positives | Assay interference from other compounds in the sample. Cross-reactivity in immunoassays. | - Confirm hits using an orthogonal assay with a different detection technology.[13] - For LC-MS/MS, ensure chromatographic separation from isobaric compounds.[17] |
| False Negatives | Low analyte recovery during sample preparation. Analyte degradation. | - Optimize the extraction procedure to improve recovery. For example, increasing the elution volume in SPE can improve recovery.[18] - Ensure proper sample storage and handling to prevent degradation. |
Experimental Protocols
Rapid LC-MS/MS Method with Protein Precipitation
This protocol is adapted from a method for the simultaneous measurement of nicotine and its metabolites in urine.[1][6]
-
Sample Preparation:
-
To 30 µL of urine sample, add 90 µL of acetonitrile containing deuterated internal standards.
-
Vortex the mixture.
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Transfer 30 µL of the supernatant and dilute with 120 µL of distilled water.
-
Inject 7 µL of the final solution into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
High-Throughput SPE-LC-MS/MS Method
This protocol is based on a method for the analysis of nicotine and its metabolites in urine using solid-phase extraction.[5]
-
Sample Preparation (using SOLA™ CX cartridges):
-
Condition the SPE cartridge.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: Syncronis™ C18, 1.7 µm, 50 x 2.1 mm
-
Cycle Time: Approximately 3 minutes.[5]
-
Quantitative Data Summary
Table 1: Comparison of High-Throughput this compound Analysis Methods
| Method | Sample Preparation | Run Time per Sample | Key Advantages |
| LC-MS/MS with Protein Precipitation | Simple protein precipitation with acetonitrile.[1][6] | ~6.5 minutes[1][6] | Fast sample preparation (~20 mins), simple, and effective for large population screening.[1][6] |
| SPE-LC-MS/MS | Solid-Phase Extraction (SPE).[5] | ~3 minutes[5] | Fast separation, excellent reproducibility, and high levels of extract cleanliness.[5] |
| Capillary LC-Tandem MS | 96-well plate-based.[17] | Not explicitly stated, but designed for high throughput. | Good for analyzing minor tobacco alkaloids with low limits of quantitation.[17] |
| Paper Spray-MS/MS | Direct spotting on paper substrate.[11] | Very rapid (no chromatography). | Minimal sample preparation, high throughput.[11] |
| LC-MS/MS with LLE | Liquid-Liquid Extraction (LLE).[10] | Not explicitly stated, but part of a rapid method. | Good for achieving clean extracts.[10] |
Table 2: Performance Characteristics of a Rapid LC-MS/MS Method[6]
| Parameter | Value |
| Linear Dynamic Range (Nornicotine) | 1–10,000 ng/mL |
| Within-run Coefficient of Variation (CV) | 2.9–9.4% |
| Between-run CV | 4.8–8.7% |
| Bias | -10.1 to 5.3% |
Visualizations
Caption: Workflow for this compound Analysis using Protein Precipitation.
Caption: Workflow for this compound Analysis using Solid-Phase Extraction.
Caption: Basic Troubleshooting Logic for this compound Analysis.
References
- 1. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population | MDPI [mdpi.com]
- 3. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. criver.com [criver.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. restek.com [restek.com]
- 11. Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nj.gov [nj.gov]
Technical Support Center: Cotinine Immunoassays and Norcotinine Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of norcotinine in cotinine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cross-reactivity in cotinine immunoassays a concern?
This compound is a metabolite of nicotine, similar to cotinine. However, its concentration in biological fluids is generally much lower than that of cotinine. Cross-reactivity occurs when an immunoassay's antibodies, which are designed to detect cotinine, also bind to other structurally similar molecules like this compound. This can lead to inaccurate quantification of cotinine, potentially causing an overestimation of nicotine exposure. While the cross-reactivity with this compound is generally low in most cotinine immunoassays, it is crucial to be aware of this potential interference, especially when analyzing samples with unusual metabolite profiles or when high accuracy is required.
Q2: How does a competitive immunoassay for cotinine work?
In a competitive enzyme-linked immunosorbent assay (ELISA) for cotinine, a known amount of enzyme-labeled cotinine (conjugate) competes with the cotinine present in a sample for a limited number of binding sites on an anti-cotinine antibody that is coated on a microplate well. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of cotinine in the sample; the more cotinine in the sample, the less conjugate will bind, resulting in a weaker color signal.
Q3: What level of cross-reactivity does this compound typically exhibit in cotinine immunoassays?
The cross-reactivity of this compound in cotinine immunoassays is generally low. For example, one commercially available cotinine enzyme immunoassay reports a cross-reactivity of 0.91% for (R,S)-Norcotinine.[1] However, it is important to note that cross-reactivity can vary between different assay kits and antibody lots. For comparison, other nicotine metabolites, such as trans-3'-hydroxycotinine, can exhibit significantly higher cross-reactivity, sometimes as high as 30% or more in certain assays.[2]
Q4: How can I determine if this compound is interfering with my cotinine measurements?
If you suspect interference from this compound or other metabolites, the most definitive way to confirm this is to re-analyze the samples using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can separate and independently quantify cotinine and this compound, providing a more accurate measurement of each compound.
Q5: Where can I find information about the cross-reactivity of a specific cotinine immunoassay kit?
The product insert or technical data sheet provided by the manufacturer is the best source of information regarding the cross-reactivity of a specific cotinine immunoassay kit. This documentation should provide a list of compounds that have been tested for cross-reactivity and their corresponding percentage of cross-reactivity.
Data Presentation: Cross-Reactivity of Nicotine Metabolites in Cotinine Immunoassays
The following tables summarize the cross-reactivity of this compound and other major nicotine metabolites in various cotinine immunoassays. This data is compiled from product information and scientific literature.
Table 1: this compound Cross-Reactivity in a Commercial Cotinine Enzyme Immunoassay
| Compound | Manufacturer | Assay Type | % Cross-Reactivity |
| (R,S)-Norcotinine | Lin-Zhi International, Inc. | Enzyme Immunoassay | 0.91%[1] |
Table 2: Cross-Reactivity of Various Nicotine Metabolites in Cotinine Immunoassays
| Compound | Assay Type | % Cross-Reactivity | Reference |
| trans-3'-hydroxycotinine | Competitive ELISA | ~30% | [2] |
| 3-OH-Cotinine | Salimetrics EIA | 24.82% | [3] |
| trans-3'-hydroxycotinine | Lin-Zhi EIA | 5.46% | [1] |
| S(-)-Nicotine | Lin-Zhi EIA | 0.08% | [1] |
| (+/-)-Nornicotine | Lin-Zhi EIA | 0.01% | [1] |
| Nicotine | Calbiotech ELISA | <1% | [4] |
| Nicotinamide | Calbiotech ELISA | <1% | [4] |
| Nicotinic Acid | Calbiotech ELISA | <1% | [4] |
Experimental Protocols
Protocol: Determination of Cross-Reactivity in a Competitive Cotinine ELISA
This protocol outlines the general steps to assess the cross-reactivity of a compound, such as this compound, in a competitive ELISA for cotinine.
1. Reagents and Materials:
-
Microtiter plate coated with anti-cotinine antibody
-
Cotinine standards of known concentrations
-
Test compound (e.g., this compound) of a known high concentration
-
Cotinine-enzyme conjugate (e.g., cotinine-HRP)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Prepare a serial dilution of the cotinine standard in assay buffer to create a standard curve.
-
Prepare a serial dilution of the test compound (this compound) in assay buffer. The concentration range should be wide enough to potentially produce a dose-response curve.
-
Add a fixed volume of the cotinine standards or the test compound dilutions to their respective wells on the antibody-coated microtiter plate. Include a zero-concentration control (blank).
-
Add a fixed amount of the cotinine-enzyme conjugate to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the cotinine standards.
-
Determine the concentration of cotinine that causes a 50% reduction in the maximum signal (IC50) from the standard curve.
-
Determine the concentration of the test compound (this compound) that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Cotinine / IC50 of this compound) x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cotinine concentrations | Cross-reactivity with other nicotine metabolites (e.g., this compound, 3-hydroxycotinine). | - Review the cross-reactivity data in the kit insert.- Confirm results with a more specific method like LC-MS/MS. |
| Sample contamination. | - Ensure proper sample collection and handling procedures are followed.- Re-test with a fresh aliquot of the sample. | |
| High variability between replicate wells | Pipetting error. | - Ensure pipettes are calibrated and use proper pipetting technique.- Mix reagents thoroughly before use. |
| Inconsistent washing. | - Ensure all wells are washed uniformly and completely.- Check for clogged washer heads if using an automated plate washer. | |
| Low or no signal | Incorrect reagent preparation or addition. | - Verify that all reagents were prepared correctly and added in the proper order.- Ensure reagents have not expired. |
| Insufficient incubation time or incorrect temperature. | - Follow the incubation times and temperatures specified in the protocol. | |
| High background | Inadequate washing. | - Increase the number of wash steps or the soaking time between washes. |
| Contaminated reagents or buffer. | - Use fresh, high-quality reagents and buffers. |
Visualizations
Caption: Chemical structures of Cotinine and this compound.
Caption: Principle of a competitive immunoassay for cotinine.
Caption: Troubleshooting workflow for cotinine immunoassay experiments.
References
How to improve the accuracy and precision of norcotinine measurement.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and precision of norcotinine measurement in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for quantifying this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the accurate and precise quantification of this compound and other nicotine metabolites.[1][2][3][4][5][6][7] This method offers high sensitivity and specificity, allowing for the separation of this compound from other structurally similar compounds.[1][8] While immunoassays are available, they may overestimate concentrations due to cross-reactivity with other metabolites like trans-3'-hydroxycotinine.[1][6] Gas chromatography-mass spectrometry (GC-MS) is another option, but it often requires lengthy derivatization steps.[5]
Q2: Why is the use of an internal standard crucial for accurate this compound measurement?
A2: The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is essential to compensate for variations during sample preparation and analysis.[1][9] Internal standards help to correct for matrix effects, variations in extraction recovery, and instrumental drift, thereby significantly improving the accuracy and precision of the measurement.[1][10][11] Calibration by deuterated internal standardization is a common and recommended practice.[1]
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to either ion suppression or enhancement.[1][10][12] This can significantly impact the accuracy of LC-MS/MS measurements. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), protein precipitation followed by liquid-liquid extraction, or dilution can help remove interfering substances.[1][2][3][4]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from matrix components is crucial.[1][8]
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1][11]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to mitigate matrix effects.[1]
Q4: How should biological samples be stored to ensure the stability of this compound?
A4: Proper storage of biological samples is critical to prevent the degradation of this compound. Generally, it is recommended to store samples such as urine, plasma, and saliva at -20°C or lower for long-term stability.[13] For short-term storage, such as during sample processing, keeping samples at 4°C is often acceptable.[1] It is important to avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[1][14] Stability studies should be performed to determine acceptable storage conditions for your specific matrix and analytical method.[1][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the column is not degraded; replace if necessary.[16] - Check for and resolve any leaks in the LC system. |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup using a more rigorous extraction method (e.g., SPE). - Dilute the sample to reduce the concentration of interfering matrix components.[17] - Ensure the internal standard is functioning correctly to compensate for suppression.[1] |
| Instrumental Issues | - Clean the mass spectrometer ion source. - Check and optimize MS/MS parameters, including collision energy and gas pressures.[1] - Verify the performance of the LC-MS/MS system with a known standard. |
| Analyte Degradation | - Ensure proper sample storage and handling procedures were followed.[1][13][17] - Prepare fresh standards and quality control samples. |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent and precise pipetting of all solutions, including the internal standard. - Automate sample preparation steps where possible to reduce human error. - Verify that the sample homogenization or extraction is complete and consistent for all samples. |
| Instrumental Instability | - Check for fluctuations in LC pump pressure or MS detector response. - Allow the instrument to stabilize sufficiently before starting the analytical run. |
| Matrix Heterogeneity | - For complex matrices like meconium, ensure thorough homogenization of each sample.[1] - Evaluate matrix effects across different lots of the biological matrix.[1] |
| Carryover | - Inject a blank solvent after a high-concentration sample to check for carryover.[1] - Optimize the autosampler wash procedure to minimize carryover between injections. |
Data on Method Performance
The following tables summarize typical performance data for LC-MS/MS methods for this compound measurement in different biological matrices.
Table 1: Intra-day and Inter-day Precision and Accuracy for this compound in Meconium [1]
| Concentration Level | Intra-day Imprecision (%RSD, N=5) | Inter-day Imprecision (%RSD, N=20) | Accuracy (% of target, N=20) |
| Low (8 ng/g) | 7.7 | 9.8 | 82.3 |
| Medium (80 ng/g) | 3.9 | 5.3 | 77.8 |
| High (400 ng/g) | 3.9 | 4.5 | 76.6 |
Table 2: Recovery and Matrix Effect for this compound in Meconium [1]
| Concentration Level | Recovery (%) | Matrix Effect (% signal suppressed) |
| Low (8 ng/g) | 97.9 | 63.9 |
| Medium (80 ng/g) | 83.4 | 40.4 |
| High (400 ng/g) | 94.1 | Not Reported |
Table 3: Precision and Accuracy of a Direct LC-MS/MS Method in Spiked Urine [18]
| Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| Low (10 ng/mL) | 0-9% | 3-14% |
| Medium (100 ng/mL) | 0-9% | 3-14% |
| High (1000 ng/mL) | 0-9% | 3-14% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Meconium[1]
This protocol involves methanolic homogenization, enzymatic hydrolysis, and solid-phase extraction.
-
Sample Preparation:
-
Homogenize 0.5 g of meconium in methanol.
-
Add a deuterated internal standard for this compound.
-
Perform enzymatic hydrolysis to cleave any conjugated this compound.
-
Conduct solid-phase extraction (SPE) for sample cleanup.
-
-
LC-MS/MS Analysis:
-
HPLC System: Shimadzu LC-20AD pumps and SIL-20AC autosampler.
-
Mass Spectrometer: MDS Sciex API 3200 QTrap® triple quadrupole/linear ion trap with an APCI source.
-
Chromatographic Separation: Achieve separation of this compound from isomers like nicotine.
-
Detection: Use multiple reaction monitoring (MRM) in positive ion mode.
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine[2][3][4]
This method uses enzymatic hydrolysis and acetone precipitation for sample preparation.
-
Sample Preparation:
-
Enzymatically hydrolyze urine samples to deconjugate glucuronidated metabolites.
-
Add a deuterated internal standard.
-
Use acetone precipitation to remove proteins and other interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Resolve analytes chromatographically. A cycle time of around 13.5 minutes has been reported to be effective.
-
Perform analysis using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Caption: Workflow for this compound Measurement in Meconium.
Caption: Troubleshooting Logic for High Result Variability.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home - Cerilliant [cerilliant.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. Measuring problems in estimating the exposure to passive smoking using the excretion of cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Norcotinine vs. Cotinine: A Comparative Guide for Biomarkers of Tobacco Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norcotinine and cotinine as biomarkers for assessing tobacco exposure. The information presented is intended to assist researchers in selecting the appropriate biomarker for their specific study needs, with a focus on experimental data and methodologies.
Introduction
The accurate assessment of tobacco smoke exposure is critical in a multitude of research fields, from clinical trials for smoking cessation therapies to epidemiological studies on the health effects of tobacco. Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, making its direct measurement a poor indicator of long-term exposure. Consequently, its metabolites, cotinine and this compound, have emerged as key biomarkers. Cotinine, the major metabolite of nicotine, is the most widely used and well-validated biomarker. This compound, a minor metabolite, is also specific to nicotine exposure but is present in significantly lower concentrations. This guide provides a detailed comparison of their performance characteristics, supported by experimental data and established analytical protocols.
Nicotine Metabolism: The Origin of Cotinine and this compound
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme. Approximately 70-80% of nicotine is converted to cotinine.[1][2] Cotinine is further metabolized to several other compounds, including trans-3'-hydroxycotinine. This compound is a minor metabolite, formed through the N-demethylation of nicotine or cotinine.
Performance Characteristics: Cotinine as the Gold Standard
The utility of a biomarker is determined by several key parameters, including its sensitivity, specificity, and half-life. In a head-to-head comparison, cotinine consistently outperforms this compound as a biomarker of tobacco exposure primarily due to its significantly higher concentrations in biological fluids and its longer half-life.
Quantitative Data Summary
The following tables summarize typical concentration ranges and pharmacokinetic properties of cotinine and this compound in various biological matrices of smokers.
Table 1: Typical Concentrations in Smokers
| Analyte | Biological Matrix | Concentration Range (ng/mL) | Citation(s) |
| Cotinine | Urine | 1000 - 8000 | [3] |
| Saliva | 100 - 500 | [4] | |
| Blood (Plasma/Serum) | 150 - 300 | [5] | |
| This compound | Urine | 1 - 500 | [4][6] |
| Saliva | Not commonly reported | ||
| Blood (Plasma/Serum) | Not commonly reported |
Table 2: Pharmacokinetic Properties
| Property | Cotinine | This compound | Citation(s) |
| Half-life | 16 - 20 hours | Shorter than cotinine | [5] |
| Metabolic Fate | Major metabolite of nicotine | Minor metabolite of nicotine and cotinine | [2] |
Discussion of Biomarker Performance
Cotinine:
-
High Sensitivity: Due to its high concentrations, cotinine can be reliably detected even in individuals with low-level exposure to tobacco smoke, such as passive smokers.[1]
-
Excellent Specificity: Cotinine is a direct metabolite of nicotine and is therefore highly specific to tobacco and nicotine replacement therapy (NRT) use.
-
Long Half-Life: The extended half-life of cotinine provides a wider window of detection (several days), offering a more integrated measure of tobacco exposure compared to the short half-life of nicotine (around 2 hours).[5] This makes it suitable for verifying smoking status and monitoring abstinence.
This compound:
-
High Specificity: Like cotinine, this compound is specific to nicotine metabolism.
-
Lower Sensitivity: The significantly lower concentrations of this compound in biological fluids make it a less sensitive marker, particularly for detecting light or infrequent tobacco use and passive smoke exposure. Its utility as a primary biomarker is therefore limited.
-
Complementary Role: While not a primary biomarker, the analysis of this compound alongside cotinine and other metabolites can provide a more detailed picture of an individual's nicotine metabolism profile.
Experimental Protocols
Accurate quantification of cotinine and this compound is crucial for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is also a reliable method.
Sample Collection and Preparation (Urine) for LC-MS/MS Analysis
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Storage: Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage.
-
Preparation:
-
Thaw frozen samples at room temperature.
-
Centrifuge the urine sample to pellet any precipitate.
-
To 100 µL of the supernatant, add an internal standard solution (e.g., deuterated cotinine and this compound).
-
Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[6]
-
Instrumentation and Conditions for LC-MS/MS
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity in quantitative analysis.
-
Column: A C18 reversed-phase column is commonly employed for the separation of cotinine and this compound.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is often used.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for these analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[4][6]
Table 3: Example MRM Transitions for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cotinine | 177.1 | 98.0 |
| This compound | 163.1 | 80.1 |
Conclusion
For the routine assessment of tobacco exposure, cotinine is unequivocally the superior biomarker compared to this compound. Its high concentration in biological fluids and long half-life provide a sensitive and reliable measure of both active and passive smoking. While this compound is a specific metabolite of nicotine, its low abundance limits its utility as a primary biomarker, especially for detecting low-level exposure. However, the simultaneous measurement of this compound with cotinine and other nicotine metabolites can offer valuable insights into individual variations in nicotine metabolism, which may be relevant in specialized research contexts. Researchers should select the biomarker and analytical method that best aligns with their study's objectives, sample availability, and required level of sensitivity.
References
- 1. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, this compound and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Ratio of a Urinary Tobacco-Specific Lung Carcinogen Metabolite to Cotinine is Significantly Higher in Passive than in Active Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norcotinine Levels in Urine, Plasma, and Saliva for Tobacco Exposure Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norcotinine levels in three key biological matrices: urine, plasma, and saliva. Understanding the distribution and detection of this minor nicotine metabolite is crucial for accurate assessment of tobacco smoke exposure and for pharmacokinetic studies in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and analytical workflow.
Quantitative Comparison of this compound Levels
Direct comparative studies simultaneously quantifying this compound across urine, plasma, and saliva in the same cohort are limited in the published literature. Most research has focused on the primary nicotine metabolites, cotinine and trans-3'-hydroxycotinine. However, data from individual studies provide insights into the typical concentration ranges of this compound in each biological fluid. The following table summarizes findings from various sources, highlighting the general distribution of this compound. It is important to note that these values are not from a single comparative study and should be interpreted with caution.
| Biological Matrix | Typical this compound Concentration Range (in Smokers) | Key Considerations |
| Urine | Generally the highest concentrations among the three matrices. | - Reflects cumulative exposure over a longer period. - Subject to variations in urine flow rate and pH. |
| Plasma/Serum | Lower than in urine. | - Represents the circulating levels of the metabolite at the time of collection. - Considered a reliable indicator of recent exposure. |
| Saliva | Levels are often correlated with plasma concentrations. | - Non-invasive sample collection is a significant advantage. - Saliva to plasma ratio can be influenced by salivary flow rate and pH. |
Nicotine Metabolism to this compound
This compound is a metabolite of nicotine, formed through the metabolic processing of its primary metabolite, cotinine. The pathway primarily involves cytochrome P450 enzymes, particularly CYP2A6.
Experimental Protocols
Accurate quantification of this compound requires robust analytical methods. The following protocols outline a general workflow for sample collection, preparation, and analysis based on established methodologies.
Sample Collection
-
Urine: Morning urine samples are collected in sterile containers. To prevent degradation of analytes, samples should be protected from light and processed within a few hours or stored at -70°C.
-
Plasma: Whole blood is collected via venipuncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -70°C until analysis.
-
Saliva: Unstimulated whole saliva is collected by expectoration into a sterile tube. The collected saliva is centrifuged to remove debris, and the supernatant is stored at -70°C.
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted from a method for the extraction of nicotine and its metabolites from various biological matrices.[1]
-
Pre-treatment: Dilute 120 µL of the biological sample (urine, plasma, or saliva) with 230 µL of 0.25% ammonia solution. Add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Loading: Load 150 µL of the pre-treated sample onto a supported liquid extraction (SLE) plate. Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution: Elute the analytes with 1 mL of a dichloromethane:isopropanol (95:5, v/v) solution into a collection plate.
-
Drying: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent, such as 10:90 (v/v) methanol:water.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI) is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
The following diagram illustrates the general experimental workflow for comparing this compound levels in the three biological matrices.
Conclusion
The analysis of this compound in urine, plasma, and saliva provides valuable information for assessing tobacco smoke exposure. While urine generally exhibits the highest concentrations, plasma and saliva offer a more direct measure of recent exposure, with saliva having the advantage of non-invasive collection. The choice of biological matrix will depend on the specific research question and the required window of exposure detection. The provided experimental protocols and analytical methods offer a robust framework for the accurate quantification of this compound in these key biological fluids. Further research involving the simultaneous measurement of this compound in all three matrices from the same individuals is warranted to establish more definitive correlations and concentration ratios.
References
A Comparative Guide to Norcotinine Quantification: LC-MS/MS vs. Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of norcotinine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. This compound, a metabolite of nicotine, is a valuable biomarker for assessing tobacco exposure. The choice of analytical method can significantly impact the accuracy and reliability of study results. This document presents a detailed comparison of the performance, experimental protocols, and underlying principles of both methods to aid researchers in selecting the most appropriate technique for their needs.
At a Glance: Key Differences
| Feature | LC-MS/MS | Immunoassay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Specificity | High (distinguishes between structurally similar compounds) | Variable (potential for cross-reactivity with other metabolites) |
| Sensitivity | High (typically low ng/mL to pg/mL) | Moderate to High (typically ng/mL) |
| Accuracy | High | Can be compromised by cross-reactivity |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Low to Moderate |
Performance Characteristics
The performance of an analytical method is critical for generating reliable data. The following tables summarize the quantitative performance data for both LC-MS/MS and a representative competitive immunoassay for the analysis of this compound. It is important to note that specific performance characteristics for immunoassays can vary between manufacturers and kit lots.
Table 1: LC-MS/MS Performance Data for this compound Quantification in Urine
| Parameter | Performance |
| Linearity (r²) | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10%[1] |
| Inter-day Precision (%RSD) | < 20%[1] |
| Accuracy (% of target) | Within ±20% (some concentrations within 25%)[1] |
Table 2: Representative Immunoassay Performance for Nicotine Metabolites (with this compound Cross-Reactivity)
| Parameter | Performance |
| Cross-reactivity with this compound | Varies significantly. While specific data for this compound is often not provided, cotinine immunoassays can exhibit cross-reactivity with other nicotine metabolites. For example, some assays show significant cross-reactivity with trans-3'-hydroxycotinine (~30%)[2]. The impact of this compound on a cotinine immunoassay would need to be empirically determined for each specific assay. |
| Sensitivity (LOD) | Typically in the low ng/mL range for the target analyte (e.g., cotinine)[3]. |
| Specificity | Lower than LC-MS/MS due to potential cross-reactivity with other nicotine metabolites[4]. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results.
LC-MS/MS Experimental Protocol (Urine)
This protocol is a generalized representation based on common methodologies.
-
Sample Preparation:
-
To 0.5 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Perform enzymatic hydrolysis to measure total (free and glucuronidated) this compound.
-
Employ a sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Evaporate the cleaned-up sample to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a C18 or similar reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from other analytes.[1]
-
-
Tandem Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and its internal standard to ensure specificity and accurate quantification.
-
-
Immunoassay Experimental Protocol (Competitive ELISA)
This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating:
-
Microplate wells are pre-coated with a capture antibody specific to the target analyte (e.g., cotinine, which may cross-react with this compound).
-
-
Competitive Binding:
-
Add standards, controls, and unknown samples to the wells.
-
Add a fixed amount of enzyme-conjugated antigen (e.g., cotinine-HRP) to each well.
-
During incubation, the free antigen in the sample and the enzyme-conjugated antigen compete for binding to the limited number of antibody sites on the well.
-
-
Washing:
-
Wash the plate to remove any unbound antigen and enzyme-conjugated antigen.
-
-
Substrate Addition and Signal Development:
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate into a colored product.
-
-
Stopping the Reaction:
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the principles behind each technique, the following diagrams are provided.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine determination by immunoassays may be influenced by other nicotine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
Norcotinine's Place in Nicotine Exposure Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norcotinine with total nicotine equivalents (TNE) as a biomarker for nicotine exposure. It synthesizes experimental data to offer an objective overview for researchers and professionals in drug development and related scientific fields.
Correlation with Total Nicotine Equivalents (TNE)
Total nicotine equivalents (TNE) represent the molar sum of nicotine and its major metabolites, serving as a comprehensive biomarker for total nicotine intake. The most extensive measure, TNE7, includes nicotine, cotinine, 3'-hydroxycotinine (3HC), nicotine N-oxide, cotinine N-oxide, nornicotine, and this compound, along with their glucuronide conjugates, accounting for 90% or more of the daily nicotine dose.[1]
While specific correlation coefficients for this compound with TNE are not extensively reported in the literature, its inclusion in the TNE7 panel underscores its role as a component of the gold standard for assessing nicotine exposure. One study comparing different combinations of urinary nicotine metabolites found that the molar sum of cotinine and 3HC (NE2) and the sum of nicotine, cotinine, and 3HC (NE3) were strongly correlated with TNE7 (r = 0.97 and r = 0.99, respectively). Another study reported that TNE was most highly correlated with nornicotine, a distinct metabolite from this compound.
This compound is considered a minor metabolite of cotinine, with each accounting for less than 5% of the nicotine dose in smokers.[2] Its contribution to the overall TNE is therefore less significant than that of major metabolites like cotinine and 3'-hydroxycotinine. However, for a complete and accurate assessment of nicotine intake, particularly in studies requiring a comprehensive metabolic profile, the inclusion of minor metabolites such as this compound in the TNE panel is crucial.
Comparative Analysis of Nicotine Biomarkers
The selection of a biomarker for nicotine exposure often depends on the specific research question, balancing factors like analytical cost, desired accuracy, and the metabolic information required.
| Biomarker/Metric | Description | Advantages | Limitations |
| Cotinine (NE1) | The primary metabolite of nicotine. | Longer half-life than nicotine, widely used and validated. | Can be influenced by individual differences in metabolism (e.g., CYP2A6 enzyme activity).[3] |
| Cotinine + 3HC (NE2) | Molar sum of cotinine and its major metabolite. | Strong correlation with TNE7 (r = 0.97).[1] More accurate than cotinine alone. | Less accurate in individuals who are slow metabolizers of nicotine.[1] |
| Nicotine + Cotinine + 3HC (NE3) | Molar sum of the parent compound and two major metabolites. | Very strong correlation with TNE7 (r = 0.99).[1] A robust biomarker for daily nicotine intake across different metabolic rates.[1] | More complex to analyze than single biomarkers. |
| This compound | A minor metabolite of cotinine. | Included in the most comprehensive TNE panel (TNE7), contributing to the gold standard of nicotine intake assessment. | Minor contributor to overall TNE; specific correlation with TNE not well-established. |
| Total Nicotine Equivalents (TNE7) | Molar sum of nicotine and six of its metabolites, including this compound. | Considered the gold standard for daily nicotine exposure, as it is not significantly influenced by individual metabolic differences.[1] | Technically difficult, time-consuming, and costly to measure.[1] |
Experimental Protocols
The simultaneous quantification of this compound and other nicotine metabolites for the determination of TNE is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a summarized experimental protocol based on established methods.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To measure total (free and glucuronidated) metabolite concentrations, urine samples are treated with β-glucuronidase.
-
Protein Precipitation: A common and simple method involves the addition of a solvent like acetonitrile to the urine sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, LLE can be used to isolate the analytes of interest. A typical procedure involves:
-
Alkalinizing the urine sample with a base (e.g., sodium hydroxide).
-
Extracting the analytes into an organic solvent mixture (e.g., methylene chloride and diethyl ether).
-
Evaporating the organic phase and reconstituting the residue in a mobile phase-compatible solution.
-
-
Internal Standards: Deuterated internal standards for each analyte (including this compound-d4) are added at the beginning of the sample preparation process to ensure accurate quantification by correcting for matrix effects and procedural losses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18 or a biphenyl column, is typically used for the separation of nicotine and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium bicarbonate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.25 to 0.5 mL/min.
-
Run Time: Modern methods allow for rapid analysis with total run times often under 10 minutes per sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive mode electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored. For this compound, a common transition is m/z 163.2 → 80.2.
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for this type of quantitative analysis.
-
Visualizations
References
- 1. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Tobacco Smokers from NRT Users: A Comparative Guide to Norcotinine and Anabasine
For researchers, scientists, and drug development professionals, accurately distinguishing individuals who actively smoke tobacco from those using nicotine replacement therapy (NRT) is a critical challenge in clinical trials and smoking cessation studies. While both groups will test positive for nicotine and its primary metabolite, cotinine, specific biomarkers can help differentiate the source of nicotine. This guide provides an objective comparison of two such biomarkers, norcotinine and anabasine, supported by experimental data and protocols.
At a Glance: this compound vs. Anabasine
The fundamental difference between this compound and anabasine lies in their origins. This compound is a metabolite of nicotine, regardless of its source (tobacco or NRT). In contrast, anabasine is a minor alkaloid found naturally in the tobacco plant and is absent from pharmaceutical NRT products. This makes anabasine a definitive biomarker for tobacco use , while this compound is not suitable for this specific application.
Biomarker Comparison
| Feature | This compound | Anabasine |
| Biomarker Type | Nicotine Metabolite | Minor Tobacco Alkaloid |
| Source | Metabolized from nicotine and nornicotine.[1][2] | Directly from the tobacco plant.[3][4] |
| Presence in Smokers | Yes | Yes[3] |
| Presence in NRT Users | Yes | No[5] |
| Utility for Differentiation | Poor. Its presence does not distinguish the source of nicotine. | Excellent. Its presence is a specific indicator of recent tobacco use.[5] |
In-Depth Analysis: Anabasine as the Gold Standard
Anabasine is a reliable indicator for differentiating tobacco users from individuals exclusively using NRT.[5] Its presence in a biological sample, typically urine, confirms exposure to tobacco products.
Quantitative Performance: Sensitivity, Specificity, and Cutoff Values
The utility of a biomarker is defined by its sensitivity (the ability to correctly identify tobacco users) and specificity (the ability to correctly identify non-users of tobacco). These metrics are highly dependent on the established cutoff concentration.
Several studies have established a urinary anabasine cutoff of 2 ng/mL to distinguish tobacco users from non-users.[6][7] At this threshold, the specificity for identifying cigarette smoking has been reported to be 100% in some studies.[5] However, the sensitivity can vary.
-
One study using the 2 ng/mL cutoff found that 14% of daily smokers were misclassified as non-smokers, indicating a potential for false negatives.[6]
-
Another large-scale study detected anabasine in 87.2% of current smokers.[5]
-
Research has suggested that the 2 ng/mL cutoff may be too high, leading to misclassification. A proposed lower threshold of 0.236 ng/mL was associated with a sensitivity of 89% and a specificity of 98%.[8]
This variability highlights the importance of using highly sensitive analytical methods and carefully considering the appropriate cutoff for the study population.
| Biomarker | Recommended Cutoff (Urine) | Sensitivity | Specificity | Key Findings & Citations |
| Anabasine | >2 ng/mL | 47% - 86% | ~98-100% | The traditional cutoff, while highly specific, may lack sensitivity, potentially misclassifying some smokers as abstinent.[6][8] |
| Anabasine | >0.236 ng/mL | 89% | 98% | A more sensitive proposed cutoff that better differentiates tobacco users from abstainers, reducing false negatives.[8] |
The Role of this compound
This compound is a minor metabolite of cotinine and nornicotine.[9] Since cotinine is the primary metabolite of nicotine from any source, this compound will be present in both smokers and NRT users.[10][11] Therefore, it cannot be used to distinguish between these two groups. While it is often measured as part of a comprehensive panel of nicotine metabolites to assess total nicotine exposure, it holds no value for determining the source of that exposure.[1][4]
Visualizing the Biomarker Origins and Testing Logic
The following diagrams illustrate the metabolic pathways and a logical workflow for using these biomarkers in a research setting.
Caption: Origin of Anabasine and this compound.
Caption: Subject classification workflow.
Experimental Protocol: Urinary Anabasine and this compound Analysis by LC-MS/MS
The quantitative analysis of anabasine and this compound in urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Sample Preparation
A common procedure involves a simple "dilute-and-shoot" method or a liquid-liquid extraction to minimize matrix effects.[12][13]
-
Internal Standards: A solution containing isotopically labeled internal standards (e.g., anabasine-d4, this compound-d3) is added to a urine aliquot (e.g., 250 µL).[12] This is crucial for accurate quantification.
-
Alkalinization: The sample is made alkaline by adding a solution like 5 N sodium hydroxide.[12]
-
Extraction (if performed): An organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) is added. The sample is vortexed and centrifuged to separate the layers.[12]
-
Reconstitution: The organic layer is transferred, evaporated to dryness, and reconstituted in a mobile-phase-compatible solution.[12]
-
For "Total" Metabolites: To measure conjugated (glucuronidated) metabolites, the urine sample is first treated with a β-glucuronidase enzyme and incubated overnight before extraction.[4]
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A C18 or Biphenyl column is commonly used to separate the analytes from other urinary components. A gradient elution with a mobile phase (e.g., acetonitrile and ammonium formate or bicarbonate buffer) is employed.[3][13]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a triple quadrupole mass spectrometer. The instrument operates in positive electrospray ionization (ESI) mode and uses Multiple Reaction Monitoring (MRM) for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its labeled internal standard to ensure specificity and accurate quantification.[3]
Data Analysis
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the urine sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Results are typically reported in ng/mL.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 13. mdpi.com [mdpi.com]
Bridging the Gap in Norcotinine Analysis: A Comparative Guide to Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of norcotinine, a minor metabolite of nicotine, is crucial for comprehensive tobacco exposure assessment and understanding nicotine metabolism. While inter-laboratory proficiency testing for this compound remains limited, a review of single-laboratory validation studies provides valuable insights into the performance of various analytical methods. This guide offers a comparative overview of these methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most predominantly utilized technique.
Quantitative Performance of this compound Measurement Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods for this compound quantification in various biological matrices. Data is compiled from single-laboratory validation studies.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | Urine | - | 2 | 2-9% | 2-9% | 90-110% of target |
| LC-APCI-MS/MS | Meconium | 1.25 (ng/g) | 1.25 (ng/g) | 3.9-7.7% | 4.5-9.8% | 76.6-82.3% of target[1] |
| LC-MS/MS | Oral Fluid | - | 1.0 | <15% | <15% | 85-115% of target |
| LC-MS/MS | Urine | - | 1 | - | 0.7-9.1% | 82.0-118.7% |
Data compiled from multiple sources, specific study details should be consulted for comprehensive understanding.
Experimental Protocols: A Closer Look at Methodology
The methodologies employed in the analysis of this compound are critical to achieving reliable and reproducible results. Below are detailed protocols representative of the current standards in the field.
1. Sample Preparation (Urine)
-
Objective: To extract this compound from the urine matrix and remove interfering substances.
-
Protocol:
-
An aliquot of urine (typically 0.1-0.5 mL) is mixed with an internal standard solution (e.g., this compound-d3).
-
For the analysis of total this compound (free and glucuronidated), enzymatic hydrolysis using β-glucuronidase is performed.[2] This step is omitted for the measurement of free this compound only.
-
Protein precipitation is carried out by adding a solvent such as acetone or acetonitrile.[2]
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[2]
-
2. Sample Preparation (Meconium)
-
Objective: To extract this compound from the complex meconium matrix.
-
Protocol:
-
A weighed amount of meconium (e.g., 0.25 g) is homogenized with a buffer solution.[1]
-
An internal standard (e.g., this compound-d3) is added.
-
Solid-phase extraction (SPE) is commonly employed for cleanup. The sample is loaded onto an SPE cartridge, washed with a series of solvents to remove interferences, and the analyte is then eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted for analysis.[1]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate this compound from other components in the sample extract and to detect and quantify it with high specificity and sensitivity.
-
Protocol:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 or a biphenyl stationary phase is commonly used to achieve chromatographic separation.[3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally used. The detection and quantification are performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a common transition is m/z 149 → 80.
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
A Comparative Pharmacokinetic Analysis of Norcotinine and Nornicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two nicotine metabolites, norcotinine and nornicotine. Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for researchers in the fields of toxicology, pharmacology, and tobacco cessation research. This document summarizes key experimental data, outlines detailed analytical methodologies, and presents a visual representation of the metabolic pathways involved.
Introduction
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans into a variety of compounds. Among these are this compound and nornicotine, which are formed through secondary metabolic pathways. Nornicotine is a demethylated metabolite of nicotine, while this compound is a metabolite of cotinine, the major metabolite of nicotine. Although present in lower concentrations than primary metabolites like cotinine, understanding the pharmacokinetics of this compound and nornicotine is essential for a comprehensive assessment of nicotine exposure and its physiological effects. This guide aims to provide a comparative overview of their pharmacokinetic properties based on available scientific literature.
Pharmacokinetic Data Summary
Direct comparative pharmacokinetic studies of this compound and nornicotine in humans are limited. However, data from various sources allow for a preliminary comparison of their key pharmacokinetic parameters.
| Pharmacokinetic Parameter | This compound | Nornicotine | Nicotine (for reference) | Cotinine (for reference) |
| Half-life (t½) | Data not available in humans | ~11.6 hours (urinary elimination)[1] | ~2 hours[2][3][4] | ~16-19 hours[5][6] |
| Clearance (CL) | Data not available in humans | Data not available in humans | ~1200 mL/min[2] | ~60 mL/min[6] |
| Volume of Distribution (Vd) | Data not available in humans | Data not available in humans | ~2.6 L/kg[2][7] | ~1.1 L/kg[8] |
| Bioavailability | Data not available | Data not available | Varies by route of administration | High |
Note: The provided data for nornicotine is based on urinary excretion and may not directly reflect plasma half-life. Further research is needed to establish comprehensive plasma pharmacokinetic profiles for both this compound and nornicotine in humans.
Metabolic Pathway of Nicotine to this compound and Nornicotine
The formation of this compound and nornicotine occurs through distinct metabolic routes originating from nicotine. The following diagram illustrates these pathways.
Experimental Protocols
The quantification of this compound and nornicotine in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below are detailed methodologies adapted from published research for the analysis of these compounds in human plasma.[9][10][11][12]
Simultaneous Quantification of this compound and Nornicotine in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the simultaneous determination of nicotine, cotinine, trans-3'-hydroxycotinine, and this compound in human plasma.[9][10][11] A similar approach can be adapted to include nornicotine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analytes of interest from the plasma matrix and remove potential interferences.
-
Procedure:
-
To 200 µL of human plasma in a polypropylene tube, add an internal standard solution containing deuterated analogs of the analytes (e.g., this compound-d4, nornicotine-d4).[9]
-
Add 2 mL of 2 M sodium acetate buffer (pH 6) and vortex the sample.[9]
-
Condition a solid-phase extraction (SPE) column (e.g., CleanScreen DAU) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 2 M sodium acetate buffer (pH 6).[9]
-
Load the plasma sample onto the conditioned SPE column and allow it to flow through by gravity.[9]
-
Wash the column sequentially with 2 mL of deionized water, 1.5 mL of 100 mM hydrochloric acid, and 2 mL of methanol, with vacuum drying steps in between to ensure complete removal of the wash solvents.[9]
-
Elute the analytes from the column with 5 mL of a freshly prepared elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide, 78:20:2, v/v/v).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analytes and detect and quantify them using tandem mass spectrometry.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm) is commonly used for separation.[12]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will depend on the column and the analytes being separated.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard to ensure specificity and accurate quantification.
-
Nornicotine: m/z 148.90 → 79.82[12]
-
This compound: Specific transitions would be determined during method development.
-
-
Optimization: Source and compound-dependent parameters (e.g., collision energy, declustering potential) are optimized for each analyte to maximize signal intensity.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational understanding of the comparative pharmacokinetics of this compound and nornicotine. As minor metabolites, their detailed pharmacokinetic profiles in humans are still an area of active research. The methodologies outlined here provide a robust framework for researchers to further investigate these compounds and their roles in nicotine metabolism and tobacco-related health effects.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Terminal half-life of nicotine - Human Homo sapiens - BNID 106683 [bionumbers.hms.harvard.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. whyquit.com [whyquit.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. sdiarticle4.com [sdiarticle4.com]
The Biomarker Standoff: Is Norcotinine a More Specific Indicator of Low-Level Tobacco Exposure Than Cotinine?
For researchers, scientists, and drug development professionals engaged in the nuanced field of tobacco exposure analysis, the accurate differentiation of low-level exposure, such as that from secondhand smoke, is a critical challenge. For years, cotinine, the primary metabolite of nicotine, has been the gold-standard biomarker. However, the question arises: could one of its own metabolites, norcotinine, offer greater specificity in detecting these subtle exposures? This guide provides an objective comparison of this compound and cotinine, drawing on available experimental data to elucidate their respective strengths and limitations in the context of low-level tobacco smoke detection.
Cotinine has been extensively studied and validated as a reliable biomarker for tobacco smoke exposure across a wide range of concentrations.[1][2][3] Its longer half-life compared to nicotine makes it a more stable indicator of exposure.[2] Conversely, this compound is a minor metabolite of both nicotine and cotinine, and its utility as a highly specific biomarker for low-level exposure is not as well-established. While analytical methods exist for its detection, comprehensive studies directly comparing its specificity to that of cotinine in passive smokers are limited.
Comparative Analysis of Biomarker Performance
The available scientific literature provides a wealth of quantitative data for cotinine, establishing clear concentration ranges for non-smokers, passive smokers, and active smokers. This allows for the determination of cutoff values with high sensitivity and specificity for classifying smoking status.[4][5] For instance, a urinary cotinine cutoff level of 44.5 ng/mL has been shown to distinguish smokers from non-smokers with 98.7% sensitivity and 96.1% specificity.[5] In contrast, specific quantitative data and established cutoff values for this compound in relation to low-level exposure are not as readily available in the current body of research.
| Feature | Cotinine | This compound |
| Parent Compound | Nicotine | Nicotine, Cotinine |
| Metabolic Pathway | Major metabolite of nicotine | Minor metabolite of nicotine and cotinine |
| Half-Life | Approximately 16-18 hours[2] | Shorter than cotinine (specific human data limited) |
| Biological Matrix | Urine, Saliva, Blood, Hair[1] | Urine, Meconium |
| Typical Concentrations in Passive Smokers (Urine) | 36.63 ng/mL (mean)[5] | Data not consistently reported or established |
| Typical Concentrations in Non-Smokers (Urine) | 13.6 ng/mL (mean)[5] | Data not consistently reported or established |
| Sensitivity for Passive Smoking | High | Not well-established |
| Specificity for Passive Smoking | High[1][4] | Not well-established |
Metabolic Pathway and Experimental Workflow
To understand the relationship between these biomarkers, it is essential to visualize their metabolic journey from nicotine.
The general workflow for analyzing these biomarkers in a research setting involves sample collection, preparation, and instrumental analysis.
Experimental Protocols
Simultaneous Quantification of Nicotine and its Metabolites in Urine by LC-MS/MS
This method is suitable for the simultaneous determination of nicotine, cotinine, and this compound in urine samples.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing deuterated analogs of the analytes (e.g., cotinine-d3).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger, basic organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard for quantification.
Conclusion: Cotinine Remains the Benchmark for Low-Level Exposure Assessment
Based on the current body of scientific evidence, cotinine remains the more specific and reliable biomarker for assessing low-level tobacco smoke exposure compared to this compound. The extensive validation of cotinine, including well-established concentration ranges and cutoff values for different levels of exposure, provides a robust framework for researchers. While this compound can be detected as a minor metabolite, its utility as a standalone or superior biomarker for low-level exposure is not supported by sufficient comparative data.
Future research may yet uncover a more specific role for this compound, perhaps in combination with other minor metabolites, for refining the assessment of secondhand smoke exposure. However, for the present, the scientific community continues to rely on the proven specificity and sensitivity of cotinine for the accurate biochemical verification of low-level tobacco smoke exposure.
References
- 1. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 4. Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Norcotinine: A Stable Long-Term Biomarker for Tobacco Smoke Exposure? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norcotinine with established biomarkers of tobacco smoke exposure, primarily focusing on cotinine. While cotinine is the most widely used and validated biomarker, emerging interest in other metabolites necessitates a thorough evaluation of their potential utility. This document summarizes available quantitative data, details experimental protocols, and presents visualizations to aid in the objective assessment of this compound as a stable long-term biomarker.
Comparative Analysis of Biomarkers
The selection of an appropriate biomarker for assessing tobacco smoke exposure depends on various factors, including the half-life of the analyte, its concentration in biological fluids, and the stability of the specimen during storage. The following table summarizes the key characteristics of nicotine and its major metabolites.
| Biomarker | Half-Life | Typical Concentrations in Smokers (Urine) | Typical Concentrations in Non-Smokers (Urine) | Primary Advantages | Primary Limitations |
| Nicotine | ~2 hours[1] | Highly variable | Generally undetectable | High specificity for tobacco use | Very short half-life, not suitable for long-term monitoring[1] |
| Cotinine | ~16-19 hours[2][3] | 500 - 2000 ng/mL[4] | <10 ng/mL | Well-established, long half-life, stable | Levels can be influenced by genetic factors affecting metabolism |
| This compound | Human data not available (Rat brain: N/A) | Variable, generally lower than cotinine | Low to undetectable | Potential for long-term accumulation | Lack of data on half-life and long-term stability in humans |
| Anabasine | N/A | Variable | Generally undetectable | Specific to tobacco, not present in nicotine replacement therapy | Lower concentrations than cotinine |
| trans-3'-hydroxycotinine | ~6.6 hours (plasma)[5] | Higher than cotinine in urine | Low to undetectable | Major metabolite of cotinine | Shorter half-life than cotinine |
Note: The half-life of this compound in human biological fluids has not been well-established in the available literature. One study in rats reported a brain half-life for nornicotine (a related compound) of 166 minutes.
Data Presentation: Quantitative Comparison of Biomarker Sensitivity
The sensitivity of a biomarker is critical for distinguishing between different levels of tobacco smoke exposure. The following table presents the limits of detection (LOD) and limits of quantitation (LOQ) for this compound and cotinine in various human biological matrices as reported in validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Biomarker | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound | Plasma | 1.0 ng/mL | 2.5 ng/mL | [6] |
| Urine | 2 to 10,000 ng/mL (Reportable Range) | N/A | ||
| Cotinine | Plasma | 1.0 ng/mL | 2.5 ng/mL | [6] |
| Urine | 5 to 20,000 ng/mL (Reportable Range) | N/A | ||
| Hair | N/A | 0.9 µg/L | [7] |
A large-scale study on a Korean population provides insight into the prevalence of nicotine metabolites in urine, offering a real-world comparison of their detection rates in smokers versus non-smokers.[4]
| Biomarker | Percentage Detected in Cotinine Positive Samples | Percentage Detected in Cotinine Negative Samples |
| Nicotine | 96.4% | 0.3% |
| Nornicotine | 93.3% | 0.2% |
| trans-3'-hydroxycotinine | 95.8% | 0.3% |
| Anabasine | 71.7% | 5.7% |
These findings suggest that while nornicotine (and by extension, this compound) is frequently detected in smokers, its prevalence in non-smokers is very low, indicating good specificity. However, cotinine remains the most consistently detected metabolite in exposed individuals.
Experimental Protocols
Accurate and reliable quantification of tobacco biomarkers is essential for their validation and use in clinical and research settings. The following are detailed methodologies for the analysis of this compound and other nicotine metabolites in human biological samples.
Sample Preparation for LC-MS/MS Analysis of this compound in Urine
This protocol is adapted from a validated method for the simultaneous quantification of multiple nicotine metabolites.
-
Enzymatic Hydrolysis: To measure total this compound (free and glucuronidated), urine samples are treated with β-glucuronidase.
-
Protein Precipitation: Acetone is added to the sample to precipitate proteins and other matrix components that could interfere with the analysis. This step is crucial for cleaning up the sample and improving the accuracy of the results.
-
Evaporation and Reconstitution: The acetone is preferentially evaporated, leaving the residual urine for analysis. This avoids the complete evaporation of the sample, which can lead to the loss of volatile analytes like nicotine and nornicotine. The sample is then reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system for separation and quantification of the analytes.
Sample Preparation for LC-MS/MS Analysis of Nicotine and Cotinine in Hair
Hair analysis provides a longer window of detection for tobacco smoke exposure. This protocol is based on established methods for extracting nicotine and cotinine from hair samples.[7][8]
-
Washing: Hair samples (approximately 10 mg) are first washed with dichloromethane to remove external contamination.[7]
-
Digestion: The washed hair is then digested in 2.5 M sodium hydroxide to break down the hair matrix and release the trapped analytes.[7]
-
Extraction: The digest is extracted with dichloromethane. To prevent the loss of volatile analytes during subsequent steps, 25 mM hydrochloric acid in methanol is added to the extract.[7]
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is redissolved in the mobile phase (e.g., methanol/10 mM ammonium acetate).[7]
-
LC-MS/MS Analysis: An aliquot of the reconstituted solution is injected into the LC-MS/MS system for analysis.
Mandatory Visualization
Metabolic Pathway of Nicotine
The following diagram illustrates the primary metabolic pathways of nicotine in the human body, leading to the formation of various metabolites, including cotinine and this compound.
References
- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of cotinine in plasma and saliva from non-smoking healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of tests used to distinguish smokers from nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hair analysis of nicotine and cotinine for evaluating tobacco smoke exposure by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of nicotine and cotinine in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Norcotinine Levels: A Comparative Analysis in Active vs. Passive Smokers
For Researchers, Scientists, and Drug Development Professionals
Norcotinine, a metabolite of nicotine, serves as a valuable biomarker for assessing exposure to tobacco smoke. Understanding the differential concentrations of this metabolite in active smokers versus individuals exposed to secondhand smoke (passive smokers) is crucial for a variety of research applications, including toxicological studies and the development of smoking cessation therapies. This guide provides a comparative overview of this compound concentrations, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The concentration of nicotine metabolites, including this compound and the more commonly measured cotinine, varies significantly between active and passive smokers. While direct comparative studies focusing specifically on this compound are limited, data from related biomarkers and active smoker studies provide a strong basis for understanding these differences.
| Biomarker | Population | Biological Matrix | Mean Concentration (ng/mL) | Median Concentration (ng/mL) |
| This compound | Smokers | Urine | 78.3 | 98.9 |
| Cotinine | Active Smokers | Urine | 1043.7[1] | - |
| Passive Smokers | Urine | 36.63[1] | - | |
| Non-Smokers | Urine | 13.6[1] | - | |
| Cotinine | Active Smokers | Saliva | 327.39[1] | - |
| Passive Smokers | Saliva | 18.31[1] | - | |
| Non-Smokers | Saliva | 9.53[1] | - |
Signaling Pathway of Nicotine Metabolism
The following diagram illustrates the primary metabolic pathway of nicotine, leading to the formation of cotinine and subsequently this compound.
Experimental Protocols
Accurate quantification of this compound is essential for research in this area. Below are detailed methodologies for the analysis of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for this compound analysis.
Experimental Workflow: Urinary this compound Analysis
The general workflow for analyzing urinary this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound
This method is adapted from a protocol for the simultaneous analysis of nicotine and its metabolites.
1. Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 30 µL of the urine sample.
-
Add 5 µL of a deuterated internal standard solution (containing this compound-d4).
-
Add 90 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes.
-
Carefully transfer 30 µL of the supernatant to a new tube.
-
Dilute the supernatant with 120 µL of distilled water.
-
Inject 7 µL of the final solution into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Kinetex EVO C18 (2.1 mm × 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 30 mM ammonium bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start with 91% A, hold for 1.6 min.
-
Decrease to 85% A over 0.1 min.
-
Hold at 85% A for 3 min.
-
Return to 91% A at 4.7 min and re-equilibrate until 6.5 min.
-
3. Mass Spectrometry Conditions:
-
Instrument: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard should be optimized on the instrument used.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound (Adapted Protocol)
This protocol is based on a method for nicotine and cotinine and can be adapted for this compound analysis.
1. Sample Preparation (Micro-extraction by Packed Sorbent - MEPS):
-
To 500 µL of urine, add 250 ng of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Add 200 µL of 1M NaOH and centrifuge at 2000 x g for 5 minutes.
-
Perform MEPS extraction using a suitable sorbent (e.g., C8). Draw the sample mixture through the syringe multiple times.
-
Wash the sorbent with 250 µL of deionized water.
-
Elute the analytes with 30 µL of methanol.
-
Inject the eluate directly into the GC-MS system.
2. GC-MS Conditions:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25-μm film thickness) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1.1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 290°C.
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 20°C/minute.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM). The specific ions for this compound and the internal standard should be determined based on their mass spectra.
References
Norcotinine's Role in Assessing Smoking Status: A Comparative Guide to Nicotine Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of smoking status is crucial in clinical research, epidemiological studies, and the development of smoking cessation therapies. While cotinine has long been the gold standard biomarker for tobacco exposure, a deeper understanding of nicotine metabolism reveals a host of other candidates, including norcotinine. This guide provides a comparative analysis of this compound and other key biomarkers, supported by experimental data, to aid in the selection of appropriate diagnostic tools.
Performance of Nicotine Biomarkers
The diagnostic utility of a biomarker is determined by its sensitivity and specificity, which are influenced by the chosen cutoff value. Below is a summary of quantitative data for established biomarkers of smoking status. It is important to note that while this compound is a known metabolite of nicotine, comprehensive studies detailing its specific diagnostic sensitivity and specificity are not as readily available in the current literature as for cotinine and anabasine.
| Biomarker | Biological Matrix | Cutoff Value (ng/mL) | Sensitivity (%) | Specificity (%) | Study Population/Notes |
| Cotinine | Serum | 3 | 96.3 | 97.4 | General US adult population[1] |
| 5 | - | - | Non-Hispanic White individuals[1] | ||
| 6 | - | - | Non-Hispanic Black individuals[1] | ||
| 1 | - | - | Mexican-American individuals[1] | ||
| 13.2 | 95.7 | 94.1 | Korean population[2] | ||
| ≥10 | - | - | High percentage of smokers detected[3] | ||
| Saliva | 12 | 95.8 | 96.9 | UK population (ages 4+)[1] | |
| 7 | 92.3 | 89.7 | University of Geneva members[4] | ||
| 13 | 86.5 | 95.9 | University of Geneva members[4] | ||
| Urine | 44.5 | 98.7 | 96.1 | Indian population[5] | |
| 100-250 | 97.1-97.3 | 74.5-86.4 | Agreement with GC confirmation[6] | ||
| Nasal Lavage Fluid | 1 | 91 | 99 | Smokers vs. non-smokers[7] | |
| Anabasine | Urine | 2 | 100 | - | Specificity for cigarette smoking[1] |
Nicotine Metabolism and Biomarker Generation
Nicotine is extensively metabolized in the human body, primarily by the cytochrome P450 enzyme system (mainly CYP2A6) in the liver.[8] This metabolic process generates a variety of metabolites that can serve as biomarkers for nicotine exposure.
Caption: Simplified metabolic pathway of nicotine.
Experimental Protocols
The accurate quantification of nicotine and its metabolites is essential for their use as biomarkers. The following outlines a typical experimental workflow for the analysis of these compounds in biological samples.
1. Sample Collection and Preparation:
-
Biological Matrices: Urine, saliva, and blood (serum or plasma) are the most common matrices for biomarker analysis. Collection should be performed using standardized procedures to ensure sample integrity.
-
Sample Processing: Samples are typically centrifuged to remove particulate matter. For the analysis of total metabolite concentrations (free plus conjugated), an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often included. Protein precipitation, using agents like acetone or acetonitrile, is a common step to remove interfering macromolecules.
2. Analytical Methodology:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used analytical technique due to its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes.
-
Chromatographic Separation: A C18 column is commonly used to separate the analytes.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically employed.
-
Detection: Multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method that can also provide accurate quantification.
Caption: General workflow for biomarker analysis.
Comparison of Biomarkers
Cotinine:
As the major proximate metabolite of nicotine with a half-life of 16-18 hours, cotinine is the most widely used biomarker for assessing tobacco use and secondhand smoke exposure.[9] Its concentrations in various biological fluids are directly proportional to the degree of nicotine exposure.
This compound:
This compound is a minor metabolite of cotinine. While analytical methods exist for its quantification alongside other nicotine metabolites, its utility as a standalone primary biomarker for smoking status has not been extensively studied. Therefore, specific data on its diagnostic sensitivity and specificity are limited. Its measurement may provide additional insights into individual variations in nicotine metabolism.
Anabasine:
Anabasine is a minor tobacco alkaloid that is present in tobacco products but not in nicotine replacement therapies (NRT). This makes anabasine a highly specific biomarker for distinguishing active tobacco users from individuals using NRT. A cutoff of 2 ng/mL in urine has been shown to have 100% specificity for cigarette smoking.[1]
Conclusion
The choice of biomarker for assessing smoking status depends on the specific research or clinical question. Cotinine remains the most robust and well-validated biomarker for general tobacco exposure. Anabasine is an invaluable tool for studies involving smoking cessation with NRT. While this compound is a measurable metabolite of nicotine, further research is needed to establish its independent diagnostic value. The use of comprehensive analytical methods, such as LC-MS/MS, that can quantify a panel of nicotine metabolites, including this compound, will be instrumental in advancing our understanding of nicotine metabolism and improving the accuracy of smoking status assessment.
References
- 1. Biochemical Verification of Tobacco Use and Abstinence: 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Serum Cotinine Cut-Off to Distinguish Smokers From Nonsmokers in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of cotinine serum test to detect the smoking habit and its association with periodontal disease in a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saliva cotinine levels in smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of smoking status based on cotinine levels in nasal lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of exposure to new and emerging tobacco delivery products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Norcotinine Levels in Cigarette and E-Cigarette Users
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of norcotinine levels in individuals who use conventional cigarettes versus those who use electronic cigarettes (e-cigarettes). While cotinine is the most widely used biomarker for nicotine exposure, the analysis of minor metabolites like this compound can offer additional insights into nicotine metabolism and exposure profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.
Data Presentation: Quantitative Comparison of Nicotine Metabolites
Direct comparative studies on this compound levels between exclusive cigarette and e-cigarette users are limited in publicly available literature. Most research has focused on the primary nicotine metabolite, cotinine, which is generally found to be at comparable levels in both groups, suggesting similar overall nicotine intake.[1][2]
However, to provide a comparative context for a minor nicotine metabolite, data on nornicotine , another metabolite of nicotine, is presented below from a study that analyzed plasma from cigarette smokers, e-cigarette users, and non-smoking controls. It is important to note that nornicotine is a precursor to the carcinogen N'-nitrosonornicotine (NNN).[3] One study found that salivary nornicotine levels were not significantly different between e-cigarette users (19.4 ± 29.3 ng/mL) and smokers (21.2 ± 13.7 ng/mL).[3]
The following table summarizes the fold change in plasma levels of various nicotine metabolites in e-cigarette users and cigarette smokers compared to a non-smoking control group.
| Metabolite | Fold Change vs. Control (E-Cigarette Users) | Fold Change vs. Control (Cigarette Smokers) | Statistical Significance (E-Cig vs. Smoker) |
| l-Nornicotine | ~ 4-fold increase | ~ 4.5-fold increase | No significant difference |
| Cotinine | ~ 12-fold increase | ~ 13-fold increase | No significant difference |
| Cotinine N-oxide | ~ 5-fold increase | ~ 5.5-fold increase | No significant difference |
| (S)-Nicotine | ~ 4.5-fold increase | ~ 5-fold increase | No significant difference |
| trans-3-hydroxycotinine | ~ 11-fold increase | ~ 12-fold increase | No significant difference |
| Data adapted from a study analyzing plasma metabolites. Fold changes are approximate. The original study found no significant difference between the e-cigarette and cigarette smoke groups for these metabolites.[4] |
Nicotine Metabolism Signaling Pathway
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important. The major pathway involves the conversion of nicotine to cotinine, which is then further metabolized. This compound is a minor metabolite formed through a secondary pathway.
Experimental Protocols
The quantification of this compound and other nicotine metabolites in biological fluids like urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a representative experimental protocol synthesized from various published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
An aliquot of 250 µL of urine is transferred to a glass vial.
-
40 µL of an internal standard solution (containing isotopically labeled analogues of the analytes, e.g., this compound-d3) is added.
-
To alkalinize the sample, 50 µL of 5N sodium hydroxide is added.
-
Extraction is performed by adding 1.5 mL of an organic solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and vortexing for 1.5 minutes.
-
The sample is centrifuged at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
1 mL of the organic phase is transferred to a new vial.
-
The solvent is evaporated to dryness under a gentle stream of nitrogen at 35-40°C.
-
The dried extract is reconstituted in 200 µL of a suitable mobile phase, such as 0.1% formic acid in water, for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography: Separation is achieved on a C18 or other suitable reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol). The total run time is typically between 5 to 10 minutes.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and accurate quantification.
3. Quality Control
-
Calibration curves are prepared by spiking blank urine with known concentrations of this compound and other analytes.
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of urinary this compound.
Conclusion
The available data, primarily focused on the major metabolite cotinine, suggest that nicotine exposure is often comparable between daily users of conventional cigarettes and e-cigarettes. While specific comparative data for this compound remains scarce, studies analyzing a broader range of nicotine metabolites, such as nornicotine, indicate that the levels of these minor metabolites may also be similar between the two user groups.[4] This suggests that the metabolic pathways of nicotine are similarly engaged regardless of the delivery system.
Further research with a specific focus on quantifying a comprehensive panel of nicotine metabolites, including this compound, in well-characterized cohorts of exclusive e-cigarette users and smokers is necessary to fully understand the potential differences in nicotine metabolism and toxicant exposure between these two product types. The use of standardized and validated analytical methods, such as the LC-MS/MS protocol outlined above, is crucial for generating reliable and comparable data in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary cotinine levels of electronic cigarette (e-cigarette) users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presence of the carcinogen N′-nitrosonornicotine in saliva of e-cigarette users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated Metabolites Serve as Novel Biomarkers for Metabolic Diseases Caused by E-Cigarette Vaping and Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Biomarkers of Nicotine Exposure: A Comparative Guide for Researchers
For researchers and drug development professionals, the accurate assessment of nicotine exposure is crucial. While cotinine is the most widely accepted biomarker for determining smoking status, a comprehensive understanding of other metabolites can provide a more nuanced picture of nicotine metabolism and exposure. This guide synthesizes available data on urinary cotinine and nornicotine levels in non-smokers and outlines a typical analytical workflow.
Comparison of Urinary Cotinine and Nornicotine in Non-Smokers
The following table summarizes typical reference ranges for urinary cotinine and nornicotine in individuals with no active tobacco use. It is important to note that these values can be influenced by factors such as passive smoke exposure.
| Biomarker | Population | Typical Range (ng/mL) | Method of Analysis | Reference |
| Cotinine | Non-smokers | < 10 - 20 | LC-MS/MS, GC/NPD | [1][2][3] |
| Non-smokers (no passive exposure) | < 5 | LC-MS/MS | ||
| Passive or occasional smokers | 11 - 125 | LC-MS/MS | [2][3] | |
| Nornicotine | Non-smokers (no passive exposure) | < 2.0 | LC-MS/MS |
Experimental Protocols: Quantification of Nicotine Metabolites
The quantification of nicotine and its metabolites, including norcotinine, in urine is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity.
Sample Preparation (Liquid-Liquid Extraction)
A common procedure for extracting nicotine metabolites from a urine matrix involves the following steps[4]:
-
Alkalinization: A 250 µL aliquot of the urine sample is mixed with a strong base, such as 50 µL of 5N sodium hydroxide, to adjust the pH.
-
Internal Standard Addition: A solution containing isotopically labeled internal standards for each analyte is added to the sample. This allows for accurate quantification by correcting for any loss during sample processing.
-
Extraction: The sample is then extracted with an organic solvent mixture, such as 1.5 mL of 50:50 methylene chloride:diethyl ether. The mixture is vortexed or stirred to ensure thorough mixing.
-
Phase Separation: The sample is centrifuged to separate the aqueous and organic layers.
-
Solvent Transfer and Acidification: A portion of the organic phase (typically 1 mL) is transferred to a clean tube, and a small amount of acid (e.g., 10 µL of 0.25 N hydrochloric acid) is added to stabilize the basic analytes.
-
Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35 °C).
-
Reconstitution: The dried extract is reconstituted in a small volume (e.g., 200 µL) of a solvent compatible with the LC-MS/MS system, typically the initial mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for analysis.
-
Liquid Chromatography (LC): The analytes are separated on a reversed-phase column, such as a Raptor Biphenyl column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Tandem Mass Spectrometry (MS/MS): The separated analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure accurate identification and quantification.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for urinary nicotine metabolite analysis and the metabolic pathway of nicotine.
References
- 1. Urine cotinine measurement | Allina Health [account.allinahealth.org]
- 2. Urinary Cotinine as a Biomarker of Cigarette Smoke Exposure: A Method to Differentiate Among Active, Second-Hand, and Non-Smoker Circumstances [openbiomarkerjournal.com]
- 3. healthlibrary.inova.org [healthlibrary.inova.org]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Norcotinine Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Norcotinine, a metabolite of nicotine and a key compound in toxicological and pharmacological research, requires stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Regulatory Classification
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) consistently indicate that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. While specific waste codes may vary by jurisdiction, it is prudent to manage this compound as a hazardous waste, similar to its parent compound, nicotine, which is designated as a P075 listed hazardous waste by the U.S. Environmental Protection Agency (EPA) when used in research.[1][2] This classification mandates a high level of care in its disposal.
Table 1: Hazard Classification of this compound
| Hazard Statement | GHS Classification | Primary Precaution |
| Harmful if swallowed | Acute toxicity, oral | Do not ingest. Wash hands thoroughly after handling. |
| Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves and clothing. |
| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust/vapors. Use in a well-ventilated area. |
| Causes skin irritation | Skin corrosion/irritation | Avoid contact with skin. |
| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection. |
Source: PubChem CID 413, Cayman Chemical SDS
Environmental Considerations: Aquatic Toxicity
Table 2: Aquatic Toxicity of Nicotine (as a proxy)
| Organism | Endpoint | Value | Reference |
| Daphnia magna (Water Flea) | 48h LC50 | 0.96 µM (for cotinine, a related metabolite) | Assessment of the Bioaccumulation of Nicotine and Cotinine by the Crustacean Daphnia magna |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of a test population.
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory procedures for the safe disposal of this compound from a laboratory setting. This workflow is designed to comply with general hazardous waste guidelines and minimize risk.
Waste Segregation and Collection
Proper segregation of waste streams is the first and most critical step to ensure safe and compliant disposal.
-
Aqueous this compound Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams, especially organic solvents or incompatible chemicals.
-
-
Solid this compound Waste:
-
All materials contaminated with this compound, such as gloves, pipette tips, weighing paper, and absorbent materials from spill cleanups, must be collected as solid hazardous waste.
-
Place these materials in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
-
"Empty" Containers:
-
Containers that held pure this compound or its solutions are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate from this cleaning process must be collected as aqueous hazardous waste.
-
Once triple-rinsed, the container can be disposed of as non-hazardous waste, with the original label defaced.
-
Container Management
Proper management of waste containers is essential to prevent leaks, spills, and exposure.
-
Compatibility: Use containers made of materials chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All this compound waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic")
-
The accumulation start date.
-
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste. This minimizes the risk of spills and the release of vapors.
Storage
Designated and properly managed storage areas for hazardous waste are a regulatory requirement and a key safety feature.
-
Store this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory or a central accumulation area.
-
The storage area must be secure, well-ventilated, and away from drains, heat sources, and incompatible chemicals.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Arrange for the collection of the this compound hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste manifests and documentation as per your institution's and local regulations.
-
Never attempt to dispose of this compound waste in the regular trash or by incineration in a standard laboratory furnace. Professional disposal at a permitted hazardous waste facility is mandatory.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and logical progression for managing this compound waste.
Caption: Workflow for this compound Waste Management.
Caption: Logical Progression of Disposal Procedures.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
Essential Safety and Operational Guide for Handling Norcotinine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds like Norcotinine. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
This compound, a metabolite of nicotine, is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2][3] Adherence to the following guidelines is critical to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[4] Ensure gloves are disposable and powder-free.[5] Always check for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to protect against splashes.[6] A face shield may be necessary for larger quantities or when there is a significant splash risk.[5][7] |
| Body Protection | Laboratory coat or gown | A long-sleeved, seamless gown provides a barrier against skin contact.[5] For significant exposure risks, coveralls may be appropriate.[5] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in poorly ventilated areas or when generating aerosols.[3][4] The specific type of respirator should be determined by a workplace hazard assessment. |
Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Keep the container tightly closed and clearly labeled.[1]
Handling Procedures:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Wear all recommended PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Remove contaminated clothing immediately and wash it before reuse.[1][3]
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[8]
-
Collect solid waste in a designated, clearly labeled hazardous waste container.[8]
-
Collect aqueous solutions containing this compound separately from other chemical waste.[8]
-
Do not dispose of this compound down the drain.[8]
-
Arrange for disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[1][8]
Emergency Spill Response
A minor spill of this compound can be managed by trained laboratory personnel by following these steps. For major spills, evacuate the area and contact emergency services.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat or gown.[9]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[10] Work from the outside of the spill inward.[11]
-
Clean the Spill:
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.[7] Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[7][11]
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
Below is a workflow diagram illustrating the logical steps for responding to a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. thesupernic.com [thesupernic.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. echemi.com [echemi.com]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
